molecular formula C17H18ClNO2 B2625619 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE CAS No. 1797556-28-5

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Número de catálogo: B2625619
Número CAS: 1797556-28-5
Peso molecular: 303.79
Clave InChI: KHDNKLKYFAFPLS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic benzamide derivative intended for research and development purposes. Benzamide compounds are a significant scaffold in medicinal chemistry and are frequently investigated for their potential biological activities. Structurally related compounds have been studied as inhibitors for various enzymes, such as urease, with potential research applications in studying conditions like peptic ulcers and kidney stones . Furthermore, similar N-substituted benzamide compounds have shown promise in antiparasitic research, particularly against Trypanosoma brucei, the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . The specific substitution pattern on the benzamide core, including the 3-chloro benzoyl ring and the 2-methylphenyl aniline ring with a methoxyethyl linker, is designed to modulate the compound's properties for specific research applications. Researchers value this family of compounds for their drug-like features and potential permeability, which can be critical for investigating targets within the central nervous system . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Propiedades

IUPAC Name

3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO2/c1-12-6-3-4-9-15(12)16(21-2)11-19-17(20)13-7-5-8-14(18)10-13/h3-10,16H,11H2,1-2H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHDNKLKYFAFPLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(CNC(=O)C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

An In-Depth Technical Guide to the Potential Mechanism of Action of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly accessible scientific literature and chemical databases do not contain specific biological or mechanistic data for the compound 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. This indicates the compound is likely novel or not extensively studied. This guide, therefore, presents a hypothesized mechanism of action based on a rigorous structure-activity relationship (SAR) analysis of its constituent chemical motifs. The content herein is designed as a theoretical and practical framework for researchers, scientists, and drug development professionals to direct future investigation of this molecule.

Deconstruction of a Novel Molecule: Structural Analysis and Mechanistic Hypothesis

The benzamide scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs with diverse biological activities.[1][2][3] The specific biological role of any benzamide derivative is dictated by the nature and arrangement of its substituents. The structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE presents three key features for analysis:

  • The 3-Chlorobenzamide Core: The chloro-substituted benzamide is a common feature in compounds targeting the central nervous system (CNS).

  • The Chiral Ethylamine Linker: The N-substituent is a chiral ethylamine backbone. Chirality is critical in pharmacology, as stereoisomers often exhibit different affinities and efficacies for their biological targets.

  • The Methoxy- and Methylphenyl- Bearing Carbon: This specific substitution pattern is reminiscent of phenylethylamine, a core structure of many neurotransmitters and trace amines.

Based on these structural elements, particularly the N-substituent's resemblance to endogenous trace amines, the most compelling and scientifically current hypothesis is that 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE functions as a modulator of the Trace Amine-Associated Receptor 1 (TAAR1).

TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission (dopamine, norepinephrine, and serotonin) and is a promising therapeutic target for neuropsychiatric disorders, including schizophrenia and depression.[[“]][5][6] Unlike traditional antipsychotics, TAAR1 agonists do not directly block dopamine D2 receptors, suggesting a potential for improved side-effect profiles.[6][7]

While TAAR1 modulation is the primary hypothesis, other potential mechanisms common to benzamide derivatives, such as dopamine D2/D3 receptor antagonism or enzyme inhibition (e.g., HDAC), warrant consideration as secondary possibilities.[2][8][9]

Proposed Primary Mechanism: TAAR1 Agonism and Downstream Signaling

TAAR1 is activated by endogenous trace amines like β-phenylethylamine and tyramine.[10] Its activation primarily leads to Gαs protein coupling, stimulating adenylyl cyclase to increase intracellular cyclic adenosine monophosphate (cAMP).[11] This initiates a signaling cascade through Protein Kinase A (PKA) and Protein Kinase C (PKC), which can modulate the function of monoamine transporters and regulate neuronal excitability.[10][12][13]

The proposed mechanism of action is that 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE binds to and activates TAAR1, triggering this downstream cascade. This would, in turn, regulate dopamine and serotonin levels in key brain regions, forming the basis of its potential therapeutic effects.

TAAR1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Compound Test Compound TAAR1 TAAR1 Receptor Compound->TAAR1 Binds & Activates G_protein Gαs TAAR1->G_protein Activates AC Adenylyl Cyclase (AC) ATP ATP G_protein->AC Stimulates cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates DAT Dopamine Transporter (DAT) Modulation PKA->DAT Phosphorylates Gene_Expression Modulation of Gene Expression CREB->Gene_Expression Leads to

Caption: Hypothesized TAAR1 signaling cascade initiated by the test compound.

A Research Program for Elucidating the Mechanism of Action

To rigorously test this hypothesis, a multi-phased research program is essential, progressing from computational predictions to definitive biochemical and cellular assays.

Phase 1: In Silico Target Profiling and Prediction

The initial step is to computationally screen the molecule against a vast array of biological targets to refine our hypothesis and identify other high-probability interactions. This approach accelerates drug discovery at a lower cost before committing to extensive wet-lab experiments.[14][15]

Experimental Protocol: Network-Based Target Prediction

  • Input: Obtain the 2D structure (SMILES format) of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

  • Methodology: Utilize a validated network-based inference tool (e.g., bSDTNBI or similar platforms) that leverages chemical substructures, known drug-target interactions, and systems-level data.[14][16] These tools diffuse information across a heterogeneous network to predict novel drug-target interactions.

  • Analysis: Analyze the output, which typically provides a ranked list of potential protein targets. Prioritize targets with high prediction scores, paying close attention to TAAR1, dopamine receptors (D2, D3), serotonin receptors, and HDACs.

  • Molecular Docking: Perform molecular docking simulations of the compound against the 3D crystal structures of the top-ranked predicted targets.[17][18] This provides insights into the potential binding mode and helps to rationalize the predicted interaction.

In_Silico_Workflow Start Molecule Structure (SMILES/SDF) Predict Network Pharmacology (e.g., bSDTNBI) Start->Predict Rank Ranked Target List Predict->Rank Dock Molecular Docking (e.g., AutoDock, Glide) Rank->Dock Analyze Binding Pose & Affinity Analysis Dock->Analyze End Prioritized Targets for In Vitro Validation Analyze->End

Caption: Workflow for computational prediction of biological targets.

Phase 2: In Vitro Target Validation and Functional Characterization

This phase involves direct experimental validation of the computationally predicted targets. The primary goal is to confirm binding to TAAR1 and characterize the functional consequence (agonist, antagonist, or allosteric modulator).

3.2.1 Protocol: Competitive Radioligand Binding Assay

This assay quantitatively determines the affinity of the test compound for the target receptor by measuring its ability to displace a known high-affinity radiolabeled ligand.[19][20][21]

  • Materials:

    • Membrane preparations from cells stably expressing human TAAR1 (e.g., HEK293-hTAAR1).

    • A suitable radioligand (e.g., a tritiated or iodinated TAAR1-specific ligand).

    • Test Compound: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, serially diluted.

    • Non-specific binding control: A high concentration of a known, non-radioactive TAAR1 ligand.

    • Assay Buffer, 96-well plates, filtration apparatus, and scintillation counter.

  • Procedure:

    • In a 96-well plate, combine the cell membrane preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the plate to allow the binding reaction to reach equilibrium (e.g., 60 minutes at 30°C).[20]

    • Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the membrane-bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Measure the radioactivity trapped on the filters using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand).

    • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

3.2.2 Protocol: Functional cAMP Accumulation Assay

This assay determines whether the binding of the test compound to TAAR1 results in a cellular response, specifically the Gαs-mediated production of cAMP.[22][23]

  • Materials:

    • Live cells stably expressing human TAAR1.

    • Test Compound, serially diluted.

    • Positive control agonist (e.g., β-phenylethylamine).

    • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • cAMP detection kit (e.g., HTRF, AlphaScreen, or LANCE).[24][25][26]

  • Procedure (Agonist Mode):

    • Plate the cells in a 96- or 384-well plate and allow them to adhere.

    • Pre-treat cells with the PDE inhibitor.

    • Add varying concentrations of the test compound and incubate for a defined period (e.g., 30 minutes at room temperature).

    • Lyse the cells and add the cAMP detection reagents according to the manufacturer's protocol.

    • Read the plate on a compatible plate reader.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Emax (efficacy) values.

Assay Type Parameter Measured Interpretation
Radioligand BindingKi (Inhibitory Constant)Affinity: How tightly the compound binds to TAAR1. A lower Ki indicates higher affinity.
cAMP FunctionalEC₅₀ (Half-maximal effective conc.)Potency: The concentration required to elicit 50% of the maximal response.
cAMP FunctionalEmax (Maximum effect)Efficacy: The maximum response produced by the compound relative to a full agonist.

Table 1: Key parameters derived from in vitro assays for target characterization.

Conclusion and Forward Outlook

While the precise mechanism of action for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE remains to be experimentally determined, a robust hypothesis based on established structure-activity relationships points toward its function as a modulator of the Trace Amine-Associated Receptor 1. Its structural features are highly suggestive of an interaction with this novel therapeutic target, which is of significant interest for the development of next-generation treatments for psychiatric disorders.

The systematic research program detailed in this guide—from in silico prediction to quantitative in vitro binding and functional assays—provides a clear and scientifically rigorous pathway to definitively elucidate the compound's mechanism of action. Confirmation of TAAR1 agonism would position this molecule as a valuable lead candidate for further preclinical development, including studies on downstream signaling, selectivity profiling against other receptors, and eventual in vivo assessment in relevant animal models of neuropsychiatric disease.

References

  • Consensus. (n.d.). Mechanism of action of TAAR1 agonists.
  • Wikipedia. (2024). TAAR1. Retrieved from [Link]

  • Wu, Z., et al. (2018). In silico prediction of chemical mechanism of action via an improved network-based inference method. British Journal of Pharmacology, 175(2), 329-343. [Link]

  • PubMed. (2016). In silico prediction of chemical mechanism of action via an improved network-based inference method. Retrieved from [Link]

  • DiscoverX Corporation. (n.d.). cAMP Hunter™ eXpress GPCR Assay.
  • Consensus. (n.d.). TAAR1 Dopamine Receptor Signaling Pathways.
  • ACS Publications. (1996). Structure−Activity Relationships of a Series of Substituted Benzamides: Potent D2/5-HT2 Antagonists and 5-HT1a Agonists as Neuroleptic Agents. Journal of Medicinal Chemistry. [Link]

  • Cisbio. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). [Link]

  • PubMed. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Sico, J. (2022). Trace Amine-Associated Receptor 1 Agonists for Schizophrenia. The Mental Health Clinician. [Link]

  • Panas, M. W., et al. (2012). Trace Amine Associated Receptor 1 Signaling in Activated Lymphocytes. Journal of Neuroimmune Pharmacology, 7(4), 936-947. [Link]

  • Frontiers. (n.d.). TAAR1-mediated pathways regulating nigrostriatal function and the discovery and pharmacological characterization of a novel TAAR1 agonist, Selutaront. Retrieved from [Link]

  • MDPI. (2025). Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. International Journal of Molecular Sciences. [Link]

  • PubMed. (2024). [Research progress of trace amine-associated receptor 1 signaling pathways]. Sheng Li Xue Bao. [Link]

  • National Center for Biotechnology Information. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. [Link]

  • ResearchGate. (n.d.). Chemical structure - biological activity relationship in the group of benzamide compounds II. Retrieved from [Link]

  • MDPI. (2021). In Silico Prediction of Drug–Drug Interactions Mediated by Cytochrome P450 Isoforms. Molecules. [Link]

  • ResearchGate. (n.d.). In silico prediction of chemical mechanism-of-action via an improved network-based inference method | Request PDF. Retrieved from [Link]

  • Revel, F. G., et al. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Frontiers in Pharmacology, 8, 987. [Link]

  • PubMed. (2021). Structure-Activity Relationships of Benzamides and Isoindolines Designed as SARS-CoV Protease Inhibitors Effective against SARS-CoV-2. ChemMedChem. [Link]

  • Wellcome Open Research. (2024). Trace amine-associated receptor 1 (TAAR1) agonism for psychosis. [Link]

  • Miller, G. M. (2011). The Emerging Role of Trace Amine Associated Receptor 1 in the Functional Regulation of Monoamine Transporters and Dopaminergic Activity. Journal of Neurochemistry, 116(2), 164-176. [Link]

  • ResearchGate. (2025). In Silico Prediction of Mechanism of Action for Cancer Therapeutics. Retrieved from [Link]

  • Springer Protocols. (2002). Radioligand binding assays and quantitative autoradiography of endothelin receptors. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocols. [Link]

  • Biophysics Reports. (2016). Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. [Link]

  • Taylor & Francis Online. (2024). Validation guidelines for drug-target prediction methods. [Link]

  • Dovepress. (2020). Integrated Network Pharmacology Analysis and Experimental Validation to Elucidate the Anti-Insulin Resistance Mechanisms of Moringa oleifera Seeds. [Link]

  • Nature. (n.d.). Direct alkylation of N,N-dialkyl benzamides with methyl sulfides under transition metal-free conditions. [Link]

  • ResearchGate. (2022). (PDF) Antimicrobial Activity of N-(3-Chloro-2-aryl-4-oxoazetidin-1-yl)-4-nitro benzamide Derivatives. [Link]

  • Frontiers. (n.d.). Network pharmacology, experimental validation and pharmacokinetics integrated strategy to reveal pharmacological mechanism of goutengsan on methamphetamine dependence. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and hypoglycemic activity of N-[[(Dialkylamino)alkoxy]phenyl]benzamidines. Retrieved from [Link]

  • PubChem. (n.d.). 3-Chlorobenzamide. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Preclinical development of [18F]TAAR1-2203 as a PET radioligand for imaging TAAR1 expression and receptor occupancy. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Retrieved from [Link]

  • CyberLeninka. (n.d.). BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Retrieved from [Link]

  • Science.gov. (n.d.). selected benzamide derivatives: Topics by Science.gov. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Potential of Ligands for Trace Amine-Associated Receptor 1 (TAAR1) in the Management of Substance Use Disorders. Retrieved from [Link]

  • ResearchGate. (2018). The Case for TAAR1 as a Modulator of Central Nervous System Function. Retrieved from [Link]

  • PubMed. (2025). Integrating Network Pharmacology and Experimental Validation to Investigate the Action Mechanism of Allicin in Atherosclerosis. Retrieved from [Link]

  • PubMed. (2002). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

  • PNAS. (2011). TAAR1 activation modulates monoaminergic neurotransmission, preventing hyperdopaminergic and hypoglutamatergic activity. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties and 3D Structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive analysis of the molecular weight and three-dimensional (3D) structure of the novel compound, 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. In the absence of published experimental data for this specific molecule, this document outlines the theoretical and computational approaches to determine its fundamental physicochemical properties and predict its most stable 3D conformation. Furthermore, it details established experimental protocols that are pivotal for the empirical validation of these computational models, offering a complete workflow for researchers in drug discovery and chemical development.

Part 1: Fundamental Physicochemical Properties

The initial step in the characterization of any novel chemical entity is the precise determination of its molecular formula and weight. These foundational properties are derived from its chemical structure, as defined by its IUPAC name.

Molecular Formula and Weight Determination

The chemical structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is systematically deconstructed to ascertain its molecular formula. The constituent fragments are:

  • 3-chlorobenzoyl group: C₇H₄ClO

  • N-[2-methoxy-2-(2-methylphenyl)ethyl] group: C₁₀H₁₄NO

Summing these components yields the molecular formula and subsequently, the molecular weight.

PropertyValue
Molecular Formula C₁₇H₁₈ClNO₂
Average Molecular Weight 303.78 g/mol
Monoisotopic (Exact) Mass 303.10261 Da

The monoisotopic mass is a critical parameter for high-resolution mass spectrometry, enabling unambiguous identification of the compound in complex matrices.

Part 2: A Guide to the Computational Prediction of the 3D Structure

As no experimentally determined 3D structure for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is publicly available, computational modeling is the most robust method for gaining insight into its spatial arrangement. The 3D structure of a molecule is a cornerstone for understanding its biological activity and physicochemical properties.

The Rationale for a Computational Approach

For novel molecules, a computational approach to structure prediction is not merely a substitute for experimental data but a powerful predictive tool. It allows for the exploration of conformational landscapes and the identification of low-energy, stable structures that are likely to be biologically relevant.[1][2] This in silico analysis is fundamental in modern drug design, guiding synthesis and further experimental investigation.[3]

Workflow for In Silico 3D Structure Prediction

A rigorous computational workflow is essential to ensure the accuracy and reliability of the predicted 3D structure. The following diagram illustrates a validated process for moving from a 2D chemical structure to a refined 3D model.

workflow Computational Workflow for 3D Structure Prediction cluster_input Input cluster_modeling Molecular Modeling cluster_output Output & Analysis iupac IUPAC Name: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE to_3d 2D to 3D Conversion iupac->to_3d conf_search Conformational Search to_3d->conf_search energy_min Energy Minimization (Force Field or Quantum Mechanics) conf_search->energy_min predicted_structure Predicted 3D Structure energy_min->predicted_structure analysis Structural Analysis (Dihedrals, Bond Lengths) predicted_structure->analysis

A flowchart of the computational workflow for 3D structure prediction.

Step-by-Step Methodology:

  • 2D to 3D Conversion: The initial step involves converting the 2D chemical structure, derived from the IUPAC name, into a preliminary 3D model. This can be achieved using software packages like Open Babel or RDKit.[1]

  • Conformational Analysis: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE possesses several rotatable bonds, leading to a high degree of conformational flexibility. A thorough exploration of the conformational space is crucial to identify the global energy minimum. Stochastic methods, such as genetic algorithms, are often employed for flexible molecules to sample the potential energy surface efficiently.[4]

  • Energy Minimization: Each generated conformer is then subjected to energy minimization to find its most stable geometry. This can be performed using molecular mechanics force fields (e.g., MMFF94) for speed or, for higher accuracy, quantum mechanics methods like Density Functional Theory (DFT).[4] The choice of method depends on the desired balance between computational cost and accuracy.

Analysis of the Predicted 3D Structure

The lowest-energy conformer represents the most probable 3D structure of the molecule in a vacuum. Key structural features to analyze in the predicted model of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE would include:

  • The dihedral angle of the amide bond, which is expected to be predominantly in the trans conformation due to steric hindrance.[5]

  • The torsion angles around the ethyl linker, which will dictate the relative orientation of the two aromatic rings.

  • The planarity of the benzamide group and any deviation from it.

Part 3: A Guide to Experimental Structure Elucidation and Validation

While computational methods provide a robust prediction, experimental validation is the gold standard in structural chemistry. The following section details established protocols for the empirical determination and validation of the 3D structure of novel compounds like 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the solution-state conformation of molecules.[6] It provides through-bond and through-space information about atomic connectivity and proximity.

Experimental Protocol for Conformational Analysis by NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition:

    • Acquire standard 1D ¹H and ¹³C NMR spectra to confirm the chemical structure.

    • Perform 2D NMR experiments, such as COSY (Correlation Spectroscopy) to establish proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

    • Crucially, acquire a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) spectrum. These experiments detect through-space interactions between protons that are close in proximity, providing key distance restraints for determining the 3D structure in solution. The presence of a NOE between specific protons on the two aromatic rings would confirm a folded conformation.

  • Data Analysis: The experimental NMR data, particularly the NOE-derived distance restraints, are used in conjunction with molecular modeling software to generate a family of solution-state structures consistent with the experimental observations.[7] The restricted rotation around the amide bond can also be studied by variable temperature NMR.[8]

Mass Spectrometry (MS)

Mass spectrometry is indispensable for confirming the molecular weight and elemental composition of a new compound.

Experimental Protocol for Molecular Weight Confirmation and Structural Fragmentation Analysis:

  • Sample Preparation: Prepare a dilute solution (e.g., 1 µg/mL) of the compound in a suitable solvent system, such as methanol or acetonitrile with a small percentage of formic acid to promote ionization.

  • Data Acquisition:

    • Introduce the sample into a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) coupled with a liquid chromatography (LC) system.

    • Acquire a full scan mass spectrum in positive ion mode using electrospray ionization (ESI). The high-resolution data will allow for the determination of the exact mass and, consequently, the elemental formula.[9]

    • Perform tandem mass spectrometry (MS/MS) by selecting the precursor ion ([M+H]⁺) and subjecting it to collision-induced dissociation (CID).

  • Data Analysis: The fragmentation pattern observed in the MS/MS spectrum provides valuable information about the molecule's structure. Characteristic losses, such as the cleavage of the amide bond or the loss of the methoxy group, can be used to confirm the connectivity of the different structural moieties.[10][11][12]

Single-Crystal X-ray Crystallography

Single-crystal X-ray crystallography provides an unambiguous determination of the 3D structure of a molecule in the solid state with atomic-level precision.[13]

Experimental Protocol for Crystal Structure Determination:

  • Crystallization:

    • The primary challenge is to grow a high-quality single crystal. For benzamide derivatives, common crystallization techniques include:

      • Slow Evaporation: Dissolve the compound in a solvent in which it has moderate solubility and allow the solvent to evaporate slowly.[14]

      • Vapor Diffusion: A solution of the compound is allowed to equilibrate with a vapor of an "anti-solvent" (a solvent in which the compound is poorly soluble), gradually inducing crystallization.[14]

      • Solvent Layering: Carefully layer a solvent in which the compound is soluble on top of an anti-solvent. Crystals may form at the interface.

    • Systematic screening of various solvents and conditions is often necessary.[15]

  • Data Collection:

    • Mount a suitable single crystal on a goniometer.

    • Collect X-ray diffraction data using a diffractometer.[15]

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the unit cell dimensions and the arrangement of atoms within the crystal lattice.

    • The resulting electron density map is used to build a model of the molecule, which is then refined to best fit the experimental data.[16][17]

The successful determination of the crystal structure provides precise bond lengths, bond angles, and torsion angles, offering the ultimate validation of the computationally predicted 3D model.

Conclusion

This technical guide has detailed the theoretical and computational methodologies for determining the molecular weight and predicting the 3D structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. Furthermore, it has provided a comprehensive overview of the established experimental protocols required for the empirical validation of these in silico models. The integration of computational prediction with experimental validation represents a robust and efficient strategy in modern chemical research, accelerating the discovery and development of novel molecules.

References

  • BenchChem. (2025).
  • Lowe, D. M., et al. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data.
  • Li, Y., et al. (2014).
  • Chen, J., et al. (2012). Data-Driven High-Throughput Prediction of the 3D Structure of Small Molecules: Review and Progress.
  • Gryl, M., et al. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution. Crystal Growth & Design, 24(7), 3037-3046.
  • Lowe, D. M., et al. (2018). Small-molecule 3D Structure Prediction Using Open Crystallography Data.
  • Lowe, D. M., et al. (2018).
  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. Magnetic Resonance in Chemistry, 53(10), 801-811.
  • CSSB. (n.d.). 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide - C16H16ClNO2 | CSSB00026387836. CSSB.
  • Wong, Y. S., et al. (2021).
  • Ai, H., et al. (2021). Predicting 3D molecular structures based on the first-principles and crystal data with deep learning approaches. American Chemical Society.
  • PubChem. (n.d.). 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide. PubChem.
  • PubChem. (n.d.). 3-chloro-N-[2-[4-(4-chlorophenoxy)phenyl]ethyl]-2,4,6-trihydroxybenzamide. PubChem.
  • Abraham, R. J., et al. (2015). Conformational analysis, part 43. A theoretical and LIS/NMR investigation of the conformations of substituted benzamides. PubMed.
  • ResearchGate. (2017). (PDF) Crystal structures of N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide and N-{[4-(4-bromophenyl)thiazol-2-yl]carbamothioyl}benzamide from synchrotron X-ray diffraction.
  • Saghatelian, A., & Cravatt, B. F. (2005). The Expanding Role of Mass Spectrometry in Metabolite Profiling and Characterization.
  • Janeš, D., et al. (2020). Application of 19 F NMR Spectroscopy for Determining the Absolute Configuration of α‑Chiral Amines and Secondary Alcohols Using Trifluoromethylbenzoimidazolylbenzoic Acid. The Journal of Organic Chemistry, 85(15), 9576-9585.
  • Kamerling, J. P., et al. (1975). IDENTIFICATION OF O-ACETYLATED N-ACYLNEURAMINIC ACIDS BY MASS SPECTROMETRY. DSpace.
  • Sigma-Aldrich. (n.d.). N-(3-CHLORO-2-METHYLPHENYL)-4-METHOXYBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • PubChem. (n.d.). 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem.
  • PubChem. (n.d.). SB-366791. PubChem.
  • PubChemLite. (n.d.). 3-chloro-n-(2-ethoxyphenyl)benzamide (C15H14ClNO2). PubChemLite.
  • BLDpharm. (n.d.). 349122-20-9|3-Chloro-N-(2-methoxy-5-methylphenyl)propanamide. BLDpharm.
  • PubChemLite. (n.d.). 3-chloro-n-(3-chloro-2-methylphenyl)-4-methoxybenzamide (C15H13Cl2NO2). PubChemLite.
  • Wang, J., et al. (2022). Determination of Acyl-, O-, and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography-High-Resolution Mass Spectrometry. Drug Metabolism and Disposition, 50(5), 624-631.
  • Rittner, R. (2003).
  • Xia, Y., et al. (2019). Differentiation of Deprotonated Acyl-, N-, and O-Glucuronide Drug Metabolites by Using Tandem Mass Spectrometry Based on Gas-Phase Ion-Molecule Reactions Followed by Collision-Activated Dissociation. Analytical Chemistry, 91(17), 11388-11396.
  • PubChem. (n.d.). 3-[2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethyl]-2-(trifluoromethyl)benzamide. PubChem.
  • NextSDS. (n.d.). 3-METHYL-N-(2,2,2-TRICHLORO-1-(2-CHLOROPHENOXY)ETHYL)BENZAMIDE. NextSDS.
  • ResearchGate. (2022). (PDF) Determination of Acyl-, O- , and N- Glucuronide Using Chemical Derivatization Coupled with Liquid Chromatography–High-Resolution Mass Spectrometry.
  • Nanalysis. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-CHLORO-4-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE AldrichCPR. Sigma-Aldrich.
  • PubChemLite. (n.d.). 3-chloro-n-(2-ethyl-6-methylphenyl)-4-methoxybenzamide (C17H18ClNO2). PubChemLite.
  • Moshang Chemical. (n.d.). 3-Chloro-N-{2-[(4-chloro-phenyl)-methyl-amino]-ethyl}-benzamide. Moshang Chemical.
  • Sigma-Aldrich. (n.d.). 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3-METHOXYBENZAMIDE AldrichCPR. Sigma-Aldrich.
  • PubChem. (n.d.). 3-Chloro-2-methylbenzaldehyde. PubChem.
  • PubChem. (n.d.). 3-chloro-N-[2-chloro-4-(1,3-dioxoisoindol-2-yl)phenyl]-4-methylbenzamide. PubChem.
  • ChemDiv. (n.d.). Compound 3-chloro-N-(2-ethoxyphenyl)benzamide. ChemDiv.

Sources

An In-Depth Technical Guide to the In Vitro Pharmacological Characterization of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the in vitro pharmacological evaluation of the novel chemical entity, 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. As a member of the benzamide class of compounds, which is known for a wide range of biological activities, a systematic and multi-tiered approach is essential to elucidate its potential therapeutic value and mechanism of action.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering a roadmap for a thorough preclinical investigation.

Part 1: Foundational Characterization and Hypothesis Generation

Before embarking on extensive biological screening, it is imperative to establish the fundamental physicochemical properties of the test compound. This ensures the integrity and reproducibility of all subsequent in vitro assays.

1.1. Purity and Identity Confirmation

A battery of analytical techniques should be employed to confirm the chemical structure and assess the purity of the synthesized 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide.

Analytical Method Purpose Acceptance Criteria
LC-MS To confirm the molecular weight and identify potential impurities.Purity >95%; observed m/z consistent with the calculated molecular weight.
¹H and ¹³C NMR To confirm the chemical structure by analyzing the magnetic properties of atomic nuclei.Spectra consistent with the proposed structure.
FTIR Spectroscopy To identify the functional groups present in the molecule.Presence of characteristic peaks for amide, chloro, and methoxy groups.

1.2. Solubility and Stability Assessment

The solubility and stability of the compound in various aqueous and organic solvents are critical parameters for designing in vitro experiments.

Experimental Protocol: Kinetic Solubility Assay

  • Prepare a 10 mM stock solution of the compound in 100% DMSO.

  • Serially dilute the stock solution in a 96-well plate using DMSO.

  • Add phosphate-buffered saline (PBS) at pH 7.4 to each well and mix.

  • Incubate the plate at room temperature for 2 hours.

  • Measure the turbidity of each well using a nephelometer.

  • The highest concentration that does not show precipitation is determined as the kinetic solubility.

1.3. Hypothesis Generation for Biological Targets

The benzamide scaffold is a privileged structure in medicinal chemistry, with derivatives known to target a variety of biological entities including G-protein coupled receptors (GPCRs), ion channels, and enzymes.[3][4][5] The structural features of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, specifically the chloro and methoxy substitutions, can influence its binding affinity and selectivity for different targets.[6] A preliminary hypothesis is that this compound may interact with targets implicated in inflammation, cancer, or neurological disorders, given the known activities of other benzamides.[1][3][4]

Part 2: Tiered In Vitro Screening Strategy

A tiered approach to in vitro screening is recommended to efficiently identify the biological target(s) and elucidate the mechanism of action.

2.1. Tier 1: Broad-Based Target Screening

The initial step involves screening the compound against a broad panel of targets to identify potential "hits." This is typically performed at a single high concentration (e.g., 10 µM).

Experimental Workflow: Broad-Based Screening

Compound 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (10 µM) GPCR_Panel GPCR Panel (e.g., Dopamine, Serotonin, Adrenergic Receptors) Compound->GPCR_Panel Ion_Channel_Panel Ion Channel Panel (e.g., Sodium, Potassium, Calcium Channels) Compound->Ion_Channel_Panel Kinase_Panel Kinase Panel (e.g., Tyrosine Kinases, Serine/Threonine Kinases) Compound->Kinase_Panel Enzyme_Panel Enzyme Panel (e.g., COX, LOX, PARP) Compound->Enzyme_Panel Data_Analysis Data Analysis and Hit Identification (% Inhibition > 50%) GPCR_Panel->Data_Analysis Ion_Channel_Panel->Data_Analysis Kinase_Panel->Data_Analysis Enzyme_Panel->Data_Analysis Ligand Agonist (or Test Compound) Receptor Gαq-Coupled GPCR Ligand->Receptor G_Protein Gαq Receptor->G_Protein activates PLC Phospholipase C (PLC) G_Protein->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Intracellular Ca²⁺ Release IP3->Ca_Release PKC_Activation PKC Activation DAG->PKC_Activation

Caption: A hypothetical Gαq-coupled GPCR signaling pathway.

Experimental Protocol: Calcium Mobilization Assay

  • Culture cells expressing the target Gαq-coupled GPCR in a 96-well plate.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Add the test compound at various concentrations.

  • Measure the change in fluorescence intensity over time using a fluorescence plate reader.

  • The increase in fluorescence corresponds to an increase in intracellular calcium, indicating receptor activation.

Part 3: Data Analysis and Interpretation

3.1. Quantitative Data Summary

All quantitative data should be summarized in a clear and concise format.

Assay Type Parameter Result
Radioligand Binding Ki (nM)To be determined
Functional Assay EC₅₀/IC₅₀ (nM)To be determined
Functional Assay Emax (%)To be determined

3.2. Interpretation of Results

The collective data from binding and functional assays will provide a comprehensive pharmacological profile of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. For instance, a compound with a low Ki in a binding assay and a low IC₅₀ with 0% Emax in a functional assay would be classified as a potent competitive antagonist.

Conclusion

This in-depth technical guide outlines a systematic and robust strategy for the in vitro pharmacological characterization of the novel compound, 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. By following this tiered approach, researchers can efficiently identify its biological target(s), elucidate its mechanism of action, and determine its potency and efficacy. This foundational knowledge is a prerequisite for any further preclinical and clinical development.

References

  • Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. (2020). SciSpace. Available at: [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). SciSpace. Available at: [Link]

  • Synthesis and biological evaluation of novel benzamide derivatives as potent smoothened antagonists. (2014). PubMed. Available at: [Link]

  • Discovery of novel benzamide derivatives bearing benzamidophenyl and phenylacetamidophenyl scaffolds as potential antitumor agents via targeting PARP-1. (2023). PubMed. Available at: [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Bentham Science Publishers. Available at: [Link]

  • Parallels between the chloro and methoxy groups for potency optimization. (n.d.). RSC Publishing. Available at: [Link]

Sources

A Technical Guide to the Preclinical Pharmacokinetic & Bioavailability Assessment of Novel Benzamide Derivatives: The Case of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The successful development of novel chemical entities into viable therapeutics hinges on a thorough understanding of their interaction with the body. This guide provides a comprehensive technical framework for the preclinical pharmacokinetic (PK) and bioavailability (BA) assessment of novel compounds, using the hypothetical molecule, 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (hereafter referred to as "CMMB"), as a case study. We will detail the strategic integration of in vitro absorption, distribution, metabolism, and excretion (ADME) assays with in vivo pharmacokinetic studies. The methodologies described are grounded in regulatory expectations and industry best practices, designed to generate a robust data package for informed decision-making in the progression of a drug candidate.

Introduction: The Critical Role of Early Pharmacokinetic Profiling

The journey of a new drug from discovery to clinical application is fraught with challenges, with a significant percentage of candidates failing due to suboptimal pharmacokinetic properties.[1] Poor bioavailability, rapid metabolism, or unforeseen drug-drug interactions can terminate the development of an otherwise promising molecule.[2][3] Therefore, a comprehensive ADME and pharmacokinetic characterization during the preclinical phase is not merely a regulatory requirement but a critical, cost-saving, and strategic necessity.[1][4]

This guide outlines a logical, tiered approach to building a pharmacokinetic profile for a novel benzamide derivative, CMMB. Benzamides are a versatile class of compounds with a wide range of pharmacological activities.[5][6] Understanding their unique absorption and disposition characteristics is key to unlocking their therapeutic potential. The workflow presented herein is designed to de-risk development by identifying potential liabilities early and providing the data needed to predict human pharmacokinetics and establish a safe and effective dosing regimen for first-in-human studies.[7]

Foundational Assessment: In Vitro ADME Profiling

The initial characterization of a drug candidate begins with a suite of in vitro assays that model key physiological processes. These assays are designed to be high-throughput, providing crucial early data on a compound's intrinsic properties that govern its pharmacokinetic behavior.[3]

Intestinal Permeability and Efflux Liability

Oral drug delivery is the most common and preferred route of administration.[8] A drug's ability to cross the intestinal epithelium is a primary determinant of its oral bioavailability.

Core Experiment: Caco-2 Permeability Assay

The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a monolayer of polarized enterocytes that form tight junctions, mimicking the intestinal barrier.[8][9] This model is the industry gold standard for predicting human oral absorption.[8]

Protocol: Bidirectional Caco-2 Permeability Assay

  • Cell Culture: Caco-2 cells are seeded on Transwell® filter inserts and cultured for 21 days to allow for differentiation and monolayer formation.[10]

  • Monolayer Integrity Check: Transepithelial electrical resistance (TEER) is measured to ensure the integrity of the cell monolayer. TEER values must meet a predefined threshold (e.g., >200 Ω·cm²) for the monolayer to be used.[11]

  • Transport Study (Apical to Basolateral - A→B): The test compound (e.g., 10 µM CMMB) is added to the apical (A) side, simulating the intestinal lumen. Samples are collected from the basolateral (B) side, simulating the bloodstream, over a set time period (e.g., 90-120 minutes).[10]

  • Transport Study (Basolateral to Apical - B→A): The experiment is reversed, with the compound added to the B side and sampled from the A side. This direction is crucial for identifying the involvement of efflux transporters like P-glycoprotein (P-gp).[12]

  • Quantification: Samples from both compartments are analyzed using a validated LC-MS/MS method to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B→A / Papp A→B) is determined. An efflux ratio significantly greater than 2 suggests the compound is a substrate for efflux transporters.[10]

Causality: A high Papp (A→B) value (e.g., >10 x 10⁻⁶ cm/s) is predictive of good human intestinal absorption.[12] A high efflux ratio indicates that while the drug can enter the cell, it is actively pumped back into the intestine, which can severely limit its bioavailability. This finding would trigger further investigation with specific P-gp inhibitors to confirm the mechanism.[13]

Metabolic Stability

The liver is the primary site of drug metabolism.[1] A compound that is too rapidly metabolized by hepatic enzymes will have a short half-life and low exposure, rendering it ineffective.

Core Experiment: Liver Microsomal Stability Assay

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450s (CYPs).[14] This assay provides a robust and rapid assessment of a compound's susceptibility to oxidative metabolism.[15][16]

Protocol: Human Liver Microsomal Stability Assay

  • Reaction Mixture Preparation: Human liver microsomes (e.g., 0.5 mg/mL) are pre-incubated with the test compound (e.g., 1 µM CMMB) in a phosphate buffer (pH 7.4) at 37°C.[14]

  • Initiation: The metabolic reaction is initiated by adding the cofactor NADPH, which is essential for CYP enzyme activity.[14]

  • Time-Point Sampling: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).[15]

  • Reaction Quenching: The reaction in each aliquot is immediately stopped by adding a cold organic solvent (e.g., acetonitrile), which also precipitates the microsomal proteins.[17]

  • Analysis: After centrifugation, the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the compound remaining is plotted against time. From the rate of disappearance, the half-life (t½) and intrinsic clearance (CLint) are calculated.[17][18]

Causality: A short half-life and high intrinsic clearance in this assay suggest that the compound will be rapidly cleared by the liver in vivo, leading to low oral bioavailability due to a high first-pass effect. This result may prompt medicinal chemists to modify the structure of the molecule at the site of metabolism to improve its stability.

Plasma Protein Binding (PPB)

Only the unbound (free) fraction of a drug in the bloodstream is pharmacologically active and available to be metabolized or excreted.[19] Highly protein-bound drugs may have a lower volume of distribution and clearance.

Core Experiment: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining plasma protein binding because it is less prone to experimental artifacts.[19]

Protocol: Rapid Equilibrium Dialysis (RED)

  • Device Preparation: A RED device consists of two chambers separated by a semipermeable membrane that allows the passage of small molecules but not proteins.

  • Sample Addition: The test compound is spiked into plasma (human and relevant preclinical species) and added to one chamber. Buffer is added to the other chamber.[20]

  • Equilibration: The device is incubated (e.g., overnight) with shaking to allow the unbound drug to reach equilibrium across the membrane.[20]

  • Sampling and Analysis: After incubation, samples are taken from both the plasma and buffer chambers. The concentrations are measured by LC-MS/MS.

  • Calculation: The fraction unbound (fu) is calculated as the ratio of the concentration in the buffer chamber to the concentration in the plasma chamber.

Causality: A very high degree of plasma protein binding (e.g., fu < 1%) means that only a tiny fraction of the total drug concentration is active. This can have profound implications for dose selection and the interpretation of efficacy and toxicity data.

Integrated In Vivo Pharmacokinetic Evaluation

Following promising in vitro data, in vivo studies are conducted to understand how the compound behaves in a complete biological system.[21][22]

Study Design and Execution

Animal Model Selection: Rodent models (e.g., Sprague-Dawley rats) are typically used for initial PK studies due to their well-characterized physiology and cost-effectiveness.

Dosing and Sampling:

  • Intravenous (IV) Administration: A single bolus dose is administered to one cohort of animals. This route ensures 100% bioavailability and provides essential data on clearance (CL) and volume of distribution (Vd).

  • Oral (PO) Administration: A single oral gavage dose is given to a second cohort to assess oral absorption and bioavailability.

  • Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 5, 15, 30 min, and 1, 2, 4, 8, 24 hours) to capture the full concentration-time profile.

Bioanalytical Method Validation: Before analyzing study samples, the LC-MS/MS method used to quantify CMMB in plasma must be rigorously validated according to regulatory guidelines.[23][24] This is a non-negotiable step to ensure the integrity and reliability of the data. As per the FDA's Bioanalytical Method Validation Guidance, this validation must demonstrate specificity, accuracy, precision, linearity, and stability.[23][24][25]

Data Analysis and Interpretation

Non-Compartmental Analysis (NCA): NCA is a standard method used to derive key pharmacokinetic parameters directly from the plasma concentration-time data without assuming a specific physiological model.[26][27][28]

Key PK Parameters Derived from NCA:

  • Cmax: Maximum observed plasma concentration.

  • Tmax: Time at which Cmax is observed.

  • AUC (Area Under the Curve): A measure of total drug exposure over time.[26]

  • t½ (Half-life): The time required for the plasma concentration to decrease by half.[29]

  • CL (Clearance): The volume of plasma cleared of the drug per unit of time (calculated from IV data).[29]

  • Vd (Volume of Distribution): The apparent volume into which the drug distributes in the body (calculated from IV data).

Calculating Absolute Bioavailability (F%): Absolute bioavailability is the fraction of an orally administered dose that reaches systemic circulation. It is calculated by comparing the dose-normalized AUC from the oral dose to that from the intravenous dose.

Formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100

Synthesizing the Data: A Holistic Profile of CMMB

The true power of this workflow lies in the integration of in vitro and in vivo data.

Hypothetical Data Summary for CMMB:

Parameter Value Interpretation
In Vitro Data
Caco-2 Papp (A→B)15 x 10⁻⁶ cm/sHigh permeability, predictive of good absorption.
Caco-2 Efflux Ratio1.2Not a significant substrate of efflux transporters.
HLM Half-Life45 minModerately stable; suggests some first-pass metabolism is likely.
Human Plasma fu3.5%Moderately to highly protein-bound.
In Vivo Data (Rat)
Cmax (PO)850 ng/mL
Tmax (PO)1.5 h
AUC_inf (PO)4200 ng·h/mL
5.2 hModerate half-life, suitable for once or twice-daily dosing.
CL (IV)15 mL/min/kgLow to moderate clearance.
Vd (IV)2.1 L/kgModerate distribution into tissues.
Bioavailability (F%) 55% Good oral bioavailability.

Overall Assessment: The hypothetical data for CMMB presents a favorable preclinical pharmacokinetic profile. The high permeability and moderate metabolic stability observed in vitro are consistent with the good oral bioavailability measured in vivo. The moderate half-life and clearance suggest that therapeutically relevant plasma concentrations could be maintained with a reasonable dosing schedule.

Visualizing the Workflow

A well-defined workflow ensures a systematic and logical progression from early screening to definitive in-vivo assessment.

Preclinical_PK_Workflow cluster_1 In Vivo Pharmacokinetics cluster_2 Data Analysis & Interpretation Permeability Permeability Assay (Caco-2) IV_Study IV PK Study (Rat) Permeability->IV_Study Go Metabolism Metabolic Stability (Liver Microsomes) Metabolism->IV_Study Go Binding Plasma Protein Binding (Equilibrium Dialysis) Binding->IV_Study Go Bioanalysis Validated LC-MS/MS Bioanalysis IV_Study->Bioanalysis PO_Study PO PK Study (Rat) PO_Study->Bioanalysis NCA Non-Compartmental Analysis (NCA) Bioanalysis->NCA BA_Calc Bioavailability (F%) Calculation NCA->BA_Calc Profile Integrated PK Profile & Candidate Selection BA_Calc->Profile

Caption: A streamlined workflow for preclinical pharmacokinetic assessment.

Data_Integration_Logic Papp High Papp (Caco-2) Absorption Good Potential Absorption Papp->Absorption predicts Efflux Low Efflux Ratio Efflux->Absorption supports HLM Moderate Stability (HLM) FirstPass Manageable First-Pass Effect HLM->FirstPass predicts Bioavailability Good Oral Bioavailability (F%) Absorption->Bioavailability contributes to FirstPass->Bioavailability influences

Caption: Logical relationship between in vitro ADME data and in vivo bioavailability.

Conclusion

The preclinical characterization of a compound's pharmacokinetics and bioavailability is a cornerstone of modern drug development. By employing a systematic approach that integrates robust in vitro assays with carefully designed in vivo studies, researchers can build a comprehensive data package. This guide, using the hypothetical molecule CMMB, illustrates a best-practice workflow. This process enables an early, data-driven assessment of a compound's potential for success, ultimately facilitating the efficient development of safe and effective medicines.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][23]

  • BioAgilytix. (n.d.). Protein Binding Assays. Retrieved from [Link][20]

  • Alliance Pharma. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Retrieved from [Link][24]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][25]

  • Patsnap. (2025). How do I interpret non-compartmental analysis (NCA) results?. Synapse. [Link][26]

  • European Medicines Agency. (n.d.). Non-clinical: pharmacokinetics and toxicokinetics. Retrieved from [Link][21]

  • European Medicines Agency. (n.d.). Non-clinical guidelines. Retrieved from [Link][22]

  • Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Retrieved from [Link][30]

  • Bio-protocol. (n.d.). Caco2 assay protocol. Retrieved from [Link][11]

  • MathWorks. (n.d.). Noncompartmental Analysis. Retrieved from [Link][29]

  • Creative Bioarray. (n.d.). Caco-2 Permeability Assay Protocol. Retrieved from [Link][8]

  • Tillement, J. P., et al. (1978). Methods of determining plasma and tissue binding of drugs. Pharmacokinetic consequences. La Nouvelle presse medicale. [Link][31]

  • JRC Big Data Analytics Platform. (2013). DB-ALM Protocol n° 142: Permeability Assay on Caco-2 Cells. [Link][9]

  • Certara. (2023). Non-Compartmental Analysis (NCA): The Basics of PK/PD Statistics, Part 1. [Link][27]

  • BioDuro. (n.d.). ADME Caco-2 Permeability Assay. Retrieved from [Link][10]

  • Patsnap. (2025). What is a typical workflow in preclinical pharmacokinetics?. Synapse. [Link][4]

  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis. Retrieved from [Link][28]

  • JMP. (2025). Non-compartmental analysis of pharmacokinetic concentrations. JMP User Community. [Link][32]

  • Evotec. (n.d.). Plasma Protein Binding Assay. Retrieved from [Link][19]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link][16]

  • Golebiewska, K., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceutics. [Link][12]

  • IntechOpen. (2021). In vitro Metabolic Stability of Drugs and Applications of LC-MS in Metabolite Profiling. [Link][17]

  • European Pharmaceutical Review. (2022). Clinical success begins early for small molecule drugs. [Link][2]

  • Creative Bioarray. (n.d.). The Workflow of Preclinical Pharmacokinetics Experiments. Retrieved from [Link][7]

  • Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay. Retrieved from [Link][14]

  • MTTlab. (n.d.). Microsomal Stability Assay. Retrieved from [Link][18]

  • Shah, P., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. International Journal of Molecular Sciences. [Link][33]

  • Al-Attas, R., et al. (2025). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. [Link][5]

  • Sakaguchi, J., et al. (2001). Synthesis and gastrointestinal prokinetic activity of novel benzamide derivatives with amphoteric side chains. Chemical & Pharmaceutical Bulletin. [Link][6]

  • Creative Biolabs. (n.d.). Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Retrieved from [Link][3]

  • Siramshetty, V., et al. (2018). Drug Metabolism in Preclinical Drug Development: A Survey of the Discovery Process, Toxicology, and Computational Tools. Current Topics in Medicinal Chemistry. [Link][1]

  • Kathawala, R. J., et al. (2021). The Novel Benzamide Derivative, VKNG-2, Restores the Efficacy of Chemotherapeutic Drugs in Colon Cancer Cell Lines by Inhibiting the ABCG2 Transporter. International Journal of Molecular Sciences. [Link][13]

Sources

An In-Depth Technical Guide to the Toxicological and Safety Assessment of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: Publicly available toxicological data for the specific chemical entity 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is limited. This guide, therefore, serves as a comprehensive framework for the toxicological evaluation of this novel substituted benzamide. It is designed for researchers, scientists, and drug development professionals, outlining the standard methodologies and scientific rationale applied to assess the safety profile of such a compound in a preclinical setting.

Executive Summary

The development of any new chemical entity, particularly for pharmaceutical application, necessitates a rigorous and systematic evaluation of its safety profile. For 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, a molecule with a complex structure incorporating a chlorinated aromatic ring, an amide linkage, and other functional groups, a multi-tiered toxicological assessment is imperative. This document provides a detailed overview of the requisite studies, from initial in silico predictions to comprehensive in vivo analyses. We will explore the scientific causality behind experimental choices, the design of self-validating protocols, and the integration of data to construct a robust safety profile, all grounded in authoritative regulatory guidelines.

Introduction and Chemical Identity

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is a substituted benzamide. The benzamide chemical class is prevalent in pharmaceuticals, and their biological effects are diverse.[1] The presence of a chloro-substituent on the benzoyl ring and a methoxy group introduces specific physicochemical properties that can influence the molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile.[2] A thorough toxicological investigation is essential to identify potential hazards, characterize dose-response relationships, and establish a safe starting dose for potential clinical evaluation.

Table 1: Compound Identification

IdentifierValue
Chemical Name 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
Molecular Formula C17H18ClNO2
Molecular Weight 303.78 g/mol
CAS Number 1391054-46-7
Chemical Structure (Structure to be visualized if available)

Pre-Assessment: Structural Analysis and In Silico Toxicology

The initial phase of safety assessment begins long before any wet lab experiments. By analyzing the chemical structure, we can anticipate potential toxicological liabilities. This is known as Structure-Activity Relationship (SAR) analysis.

  • Chlorinated Aromatic Ring: The 3-chloro substitution can influence metabolic pathways. Halogenated aromatic compounds can sometimes be metabolized to reactive intermediates, such as arene oxides, which may exhibit covalent binding to macromolecules, a potential initiating event for cytotoxicity or genotoxicity.

  • Amide Linkage: Amides are generally subject to enzymatic hydrolysis by amidases in the liver and other tissues. The rate and products of this metabolism are critical to understanding the compound's stability and potential for forming toxic metabolites.

  • Methoxy Group (O-CH3): The methoxy group can undergo O-demethylation, a common metabolic pathway mediated by cytochrome P450 enzymes. This can alter the compound's pharmacological and toxicological properties.

  • Methylphenyl Group: The tolyl (2-methylphenyl) moiety can be a site for oxidative metabolism, potentially at the methyl group or on the aromatic ring.

Modern toxicology leverages powerful computational (in silico) models to predict potential hazards based on these structural motifs. These models are trained on vast databases of known toxicants.

Experimental Protocol: In Silico Toxicological Screen
  • Model Selection: Utilize a battery of validated software models. Commonly used platforms include:

    • DEREK Nexus (Deductive Estimation of Risk from Existing Knowledge): Identifies structural alerts linked to specific toxicities (e.g., mutagenicity, carcinogenicity, skin sensitization).

    • Sarah Nexus (Statistical-based approach): A statistical model specifically for predicting bacterial mutagenicity (Ames test outcome).

    • Toxtree™: An open-source application that estimates toxic hazards by applying decision tree approaches.

  • Input: The 2D chemical structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is submitted to the software in a standard format (e.g., SMILES or MOL file).

  • Analysis & Interpretation: The software generates a report detailing any identified structural alerts and the confidence level of the predictions. For example, an alert for "aromatic amine" might be flagged if the amide bond were hydrolyzed, suggesting a potential for mutagenicity.

  • Causality: This in silico step is a cost-effective, high-throughput screening method. It does not provide definitive proof of toxicity but is invaluable for prioritizing compounds and designing subsequent in vitro and in vivo studies. A positive finding for mutagenicity, for instance, would make the Ames test a critical, non-negotiable next step.

In Vitro Safety Assessment: Foundational Mechanistic Data

In vitro assays are the cornerstone of modern safety testing, providing mechanistic insights while adhering to the principles of the 3Rs (Replacement, Reduction, and Refinement of animal testing).

Genotoxicity Assessment

Genotoxicity assays are designed to detect direct or indirect damage to DNA. A positive finding is a significant concern, as it can indicate potential for carcinogenicity or heritable genetic defects. The standard battery of tests is mandated by regulatory agencies.

Caption: Standard workflow for genotoxicity assessment.

  • Principle: This test uses several strains of Salmonella typhimurium and Escherichia coli with mutations in genes required to synthesize histidine or tryptophan, respectively. These mutations cause the bacteria to be unable to grow in a medium lacking the specific amino acid. The assay measures the ability of the test compound to cause reverse mutations (reversions), allowing the bacteria to grow again.

  • Strain Selection: A minimum of five strains are used, including TA98, TA100, TA1535, TA1537 (or TA97a), and E. coli WP2 uvrA (or WP2 uvrA (pKM101)). This selection covers the detection of both base-pair substitution and frameshift mutagens.

  • Metabolic Activation (Trustworthiness Pillar): The test must be conducted both with and without an exogenous metabolic activation system. This is a self-validating component. The most common system is a liver post-mitochondrial fraction (S9 mix) from rats pre-treated with an enzyme inducer like Aroclor 1254 or a combination of phenobarbital and β-naphthoflavone. This mimics mammalian metabolism, as many chemicals only become mutagenic after being processed by liver enzymes.

  • Procedure (Plate Incorporation Method): a. The test compound, at various concentrations, is mixed with the bacterial culture and molten top agar. b. For the metabolic activation arms, S9 mix is included in this mixture. c. The entire mixture is poured onto minimal glucose agar plates. d. Plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies on each plate is counted. A positive result is defined as a dose-related increase in the number of revertants and/or a reproducible increase at one or more concentrations over the negative control. Specific criteria (e.g., a two-fold increase over background) are applied.

  • Controls:

    • Negative (Solvent) Control: Determines the spontaneous reversion rate.

    • Positive Controls: Known mutagens are used to confirm the sensitivity of each bacterial strain and the activity of the S9 mix (e.g., sodium azide for TA1535, 2-aminoanthracene for TA100 with S9).

Cardiovascular Safety: hERG Assay

Drug-induced prolongation of the QT interval in the electrocardiogram is a major safety concern that can lead to a fatal arrhythmia called Torsades de Pointes. The primary molecular initiating event for this is the blockade of the hERG (human Ether-à-go-go-Related Gene) potassium ion channel. Therefore, screening for hERG channel inhibition is a mandatory step in early drug development.

  • System: Automated or manual patch-clamp electrophysiology on mammalian cells (e.g., HEK293 or CHO cells) stably expressing the hERG channel.

  • Procedure: a. A single cell is held by a micropipette, forming a high-resistance seal. b. The cell membrane is ruptured to allow electrical access to the cell's interior (whole-cell configuration). c. A specific voltage protocol is applied to the cell to elicit hERG current. d. The baseline current is recorded. e. The test compound is applied at multiple concentrations, and the hERG current is recorded again.

  • Data Analysis: The percentage of hERG current inhibition is calculated for each concentration. An IC50 value (the concentration at which 50% of the current is inhibited) is determined.

  • Interpretation: A low IC50 value is a significant red flag. The therapeutic index (ratio of the hERG IC50 to the therapeutic plasma concentration) is a critical parameter for risk assessment.

In Vivo Toxicology and Safety Pharmacology

If in vitro results are acceptable, testing progresses to whole-animal (in vivo) models to understand the compound's effects in a complex biological system. All protocols must be approved by an Institutional Animal Care and Use Committee (IACUC).

Acute Toxicity

The goal is to determine the toxicity of a single, high dose of the compound. This helps in classifying the substance for hazard labeling and provides initial information for dose selection in repeat-dose studies.

  • Principle: A sequential dosing method where animals (typically female rats) are dosed one at a time. The outcome of the previous animal (survival or death) determines the dose for the next animal (decreased or increased).

  • Procedure: a. A single animal is dosed at a level just below the best preliminary estimate of the LD50. b. The animal is observed for up to 14 days for signs of toxicity and mortality. c. If the animal survives, the next animal is dosed at a higher level. If it dies, the next is dosed at a lower level. d. This continues until stopping criteria are met (e.g., 4-5 animals have been tested around the reversal point).

  • Data Analysis: The LD50 (median lethal dose) is calculated from the results using a maximum likelihood method. Clinical signs, body weight changes, and gross necropsy findings are also reported.

  • Causality: This method is preferred over older limit tests as it uses fewer animals while still providing a statistically robust LD50 estimate and confidence intervals.

Repeat-Dose Toxicity

These studies are critical for identifying target organs of toxicity and establishing a No-Observed-Adverse-Effect Level (NOAEL) after repeated administration over a prolonged period (e.g., 28 or 90 days).

  • Species: Typically Sprague-Dawley rats. Both sexes are used.

  • Dose Groups:

    • Control Group (vehicle only)

    • Low-Dose Group

    • Mid-Dose Group

    • High-Dose Group

    • (Often includes a recovery group at the high dose to assess the reversibility of any findings)

  • Administration: The compound is administered daily (e.g., by oral gavage) for 28 consecutive days.

  • Endpoints (Trustworthiness Pillar): A comprehensive set of endpoints ensures a thorough evaluation:

    • In-life Observations: Daily clinical signs, weekly body weight, and food/water consumption.

    • Clinical Pathology (Day 29): Hematology (red/white blood cell counts, etc.) and clinical chemistry (liver enzymes, kidney function markers, etc.).

    • Terminal Procedures: Full necropsy, organ weights, and histopathological examination of a comprehensive list of tissues from all control and high-dose animals (and any target organs identified at lower doses).

  • Data Interpretation: The data are analyzed to identify any dose-dependent changes compared to the control group. The NOAEL is the highest dose at which no biologically significant adverse effects are observed.

Safety Pharmacology Core Battery

These studies investigate the effects of the test compound on vital physiological functions. The core battery, as defined by ICH S7A guidelines, focuses on the central nervous, cardiovascular, and respiratory systems.

Caption: Core battery for safety pharmacology evaluation.

Data Synthesis and Risk Assessment

The culmination of the toxicological assessment is the integration of all data to form a coherent safety profile.

Table 2: Summary of Key Toxicological Endpoints and Data Interpretation

Study TypeKey EndpointsInterpretation of a "Hazard" Finding
In Silico Structural AlertsGuides design of subsequent studies; may require chemical modification.
Ames Test Fold-increase in revertantsPositive result indicates mutagenic potential; a major hurdle for development.
In Vitro MNT Increase in micronucleiIndicates potential for chromosomal damage (clastogenic or aneugenic).
hERG Assay IC50 ValueLow IC50 (<10 µM) indicates risk of QT prolongation and cardiac arrhythmia.
Acute Toxicity LD50 ValueClassifies compound's intrinsic toxicity; informs on potential for overdose.
Repeat-Dose NOAEL, Target OrgansIdentifies organs susceptible to toxicity and establishes a safe dose for chronic exposure.
Safety Pharm. Effects on CNS, CVS, Resp.Any effect on vital functions at or near the intended therapeutic dose is a significant safety concern.

The NOAEL from the most relevant repeat-dose toxicity study is used to calculate the proposed safe starting dose for Phase 1 clinical trials (First-in-Human dose), incorporating appropriate safety factors to account for inter-species and intra-species variability.

Conclusion

While specific toxicological data for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE are not publicly documented, a clear and rigorous pathway exists for its comprehensive safety evaluation. This guide outlines a logical, multi-tiered approach that begins with computational analysis and progresses through specific in vitro and in vivo assays. Each step is designed to provide critical data on potential hazards, from genotoxicity to vital organ function. By following these established, scientifically-validated protocols, researchers and developers can build a robust toxicology profile, enabling informed decision-making and ensuring the safety of novel chemical entities as they advance through the development pipeline.

References

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Medicinal Chemistry, 5(6). Available at: [Link]

  • Rodrigues, V. Z., et al. (2012). 2-Chloro-N-(3-methylphenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 4), o723. Available at: [Link]

  • Patel, M., et al. (2020). Parallels between the chloro and methoxy groups for potency optimization. RSC Medicinal Chemistry, 11(9), 1037-1051. Available at: [Link]

Sources

An In-Depth Technical Guide to the Preliminary In Vitro Screening of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The identification of novel therapeutic agents is a cornerstone of modern drug development. This guide provides a comprehensive, technically-grounded framework for the initial in vitro evaluation of the novel compound, 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. As this is a new chemical entity, this document outlines a systematic, multi-tiered approach to characterize its cytotoxic and cytostatic potential across a panel of representative cancer cell lines. We will detail the rationale behind experimental design, provide validated, step-by-step protocols for key assays, and present a strategy for data interpretation. This guide is intended for researchers, scientists, and drug development professionals seeking to establish a robust preliminary screening cascade for novel compounds.

Introduction: The Rationale for a Tiered Screening Approach

The preliminary screening of a novel compound, such as 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, serves as a critical initial filter in the drug discovery pipeline.[1][2] The primary objectives of this phase are to ascertain the compound's general cytotoxic or anti-proliferative activity, determine a preliminary therapeutic window, and generate initial mechanistic hypotheses. A tiered, or sequential, screening strategy is employed to maximize efficiency and resource allocation. This approach begins with broad, high-throughput assays to identify general activity, followed by more complex, lower-throughput assays to elucidate the mechanism of action for promising candidates.[3][4]

This guide will focus on three fundamental questions:

  • Does the compound exhibit cytotoxic or cytostatic effects on cancer cells?

  • What is the potency of this effect across different cell lines?

  • What are the initial indicators of the compound's mechanism of action (e.g., apoptosis, cell cycle arrest)?

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Caption: A tiered workflow for preliminary in vitro screening.

Experimental Design and Strategy

A robust experimental design is paramount for generating reproducible and meaningful data. This involves careful consideration of cell line selection, compound handling, and assay choice.

Cell Line Selection: A Rationale-Driven Approach

The choice of cell lines is critical and should not be arbitrary. Each cancer cell line possesses a unique genetic and phenotypic profile that can influence its response to a therapeutic agent.[5] For a preliminary screen where the compound's mechanism is unknown, a small, diverse panel is recommended. A well-reasoned starting panel could include:

  • MCF-7 (Breast Cancer): An estrogen receptor-positive line, widely used and well-characterized.

  • NCI-H460 (Large Cell Lung Cancer): Known for its high sensitivity in initial screens.[6]

  • SF-268 (Glioblastoma): Represents a central nervous system malignancy and was part of a former NCI pre-screening panel.[6]

  • A549 (Non-Small Cell Lung Cancer): A commonly used epithelial lung cancer model.

  • HeLa (Cervical Cancer): A historically significant and robust cell line.

Expert Insight: The inclusion of the MCF-7, NCI-H460, and SF-268 lines is based on historical data from the National Cancer Institute's (NCI) Developmental Therapeutics Program. Analysis revealed that compounds inactive against these three highly sensitive lines were unlikely to show activity against the broader NCI-60 panel, making them an efficient and cost-effective initial screen.[6]

Compound Preparation and Handling

Proper handling of the test compound is crucial for data integrity.

  • Solubilization: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE should be dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution (e.g., 10-50 mM).

  • Vehicle Control: All experiments must include a "vehicle control" group, which consists of cells treated with the same final concentration of DMSO as the highest concentration of the test compound. This is essential to ensure that any observed effects are due to the compound itself and not the solvent.

  • Dose-Response: The compound should be tested across a range of concentrations (typically a serial dilution) to determine its potency. A common starting range is from 100 µM down to 1 nM.

Tier 1: Primary Cytotoxicity Screening

The initial goal is to efficiently determine if the compound has a general effect on cell viability or proliferation.

Recommended Assay: alamarBlue® (Resazurin) Assay

The alamarBlue® assay is a preferred choice for primary screening due to its high sensitivity, non-toxic nature, and simple "add-and-read" protocol.[7][8][9] The assay measures the metabolic activity of living cells. The active ingredient, resazurin, is a blue, cell-permeable compound that is reduced by mitochondrial enzymes in viable cells to the pink, highly fluorescent resorufin.[10]

Advantages over MTT: While the MTT assay is also a measure of metabolic activity, alamarBlue® is generally more sensitive and is non-toxic, allowing for kinetic monitoring of the same plate over time.[7][8][11] MTT requires a solubilization step for the formazan crystals and the reagent itself can be toxic to cells.[10][11]

Core Experimental Protocols

The following protocols are provided as a robust starting point and should be optimized for specific laboratory conditions and cell lines.[12]

Protocol: alamarBlue® Cell Viability Assay
  • Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[13]

  • Compound Addition: Prepare serial dilutions of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined time, typically 48 or 72 hours.

  • Assay Reagent Addition: Add 10 µL of the alamarBlue® reagent to each well.

  • Final Incubation: Incubate the plate for 2-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure fluorescence (Ex: 560 nm, Em: 590 nm) or absorbance (570 nm and 600 nm) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

If the primary screen indicates cytotoxicity, the next step is to determine if the cell death is occurring via apoptosis. This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[2] During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V.[14] Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can enter cells with compromised membranes, a hallmark of late apoptosis and necrosis.[14][15]

  • Cell Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize.[15] Centrifuge the cell suspension at 300 x g for 5 minutes.[16]

  • Washing: Wash the cells twice with cold PBS.[14][16]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol (e.g., 5 µL of each).[15][17]

  • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.[15][17]

  • Analysis: Analyze the samples by flow cytometry within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.[15]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[15]

Protocol: Cell Cycle Analysis by Propidium Iodide Staining

To investigate if the compound has cytostatic effects (i.e., inhibits cell proliferation), cell cycle analysis is performed. PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content.[18][19] This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[19]

  • Cell Treatment: Seed and treat cells as described for the apoptosis assay.

  • Cell Harvesting: Collect all cells and wash with PBS.

  • Fixation: While gently vortexing, add ice-cold 70% ethanol dropwise to the cell pellet to fix the cells and prevent clumping.[18][20][21] Incubate on ice for at least 30 minutes.[18]

  • Washing: Centrifuge the fixed cells and wash twice with PBS to remove the ethanol.[18]

  • Staining: Resuspend the cell pellet in a PI staining solution containing RNase A. The RNase A is crucial to degrade RNA, ensuring that PI only stains DNA.[18][20][21]

  • Incubation: Incubate for 15-30 minutes at room temperature.[18]

  • Analysis: Analyze the samples by flow cytometry, collecting at least 10,000 events.[18][20] Use software to model the cell cycle distribution and quantify the percentage of cells in each phase.

dot

Caption: A generalized diagram of apoptotic signaling pathways.

Data Presentation and Interpretation

Cytotoxicity Data

Summarize the IC50 values from the alamarBlue® assay in a table for easy comparison across cell lines.

Cell LineTissue of OriginIC50 (µM) of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE
MCF-7BreastExperimental Value
NCI-H460LungExperimental Value
SF-268GlioblastomaExperimental Value
A549LungExperimental Value
HeLaCervicalExperimental Value

Interpretation: A lower IC50 value indicates higher potency. A significant difference in IC50 values between cell lines may suggest a selective mechanism of action related to the specific genetic background of the sensitive cells.

Apoptosis and Cell Cycle Data

Present the flow cytometry data as bar graphs showing the percentage of cells in each quadrant (apoptosis assay) or each phase of the cell cycle.

Interpretation:

  • Apoptosis: A dose-dependent increase in the Annexin V-positive population (early and late apoptosis) would strongly suggest that the compound induces programmed cell death.

  • Cell Cycle: An accumulation of cells in a specific phase (e.g., G2/M arrest) indicates that the compound interferes with cell cycle progression at that checkpoint. This is a classic mechanism for many anti-cancer drugs.

Conclusion and Future Directions

This guide outlines a foundational, yet comprehensive, strategy for the preliminary in vitro screening of the novel compound 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. By systematically assessing cytotoxicity, apoptotic induction, and cell cycle effects, researchers can generate the critical data necessary to make informed decisions about the compound's therapeutic potential. Positive results from this initial cascade—such as potent, selective cytotoxicity and a clear indication of apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex secondary assays, including target identification, pathway analysis, and eventually, in vivo efficacy studies.

References

  • University of Cambridge. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • University of Padua. (n.d.). Cell Cycle Analysis by Propidium Iodide Staining. Retrieved from [Link]

  • Bio-protocol. (2019). Annexin V/PI apoptosis detection. Retrieved from [Link]

  • Flow Cytometry Core Facility. (n.d.). DNA Cell Cycle Analysis with PI. Retrieved from [Link]

  • University of Würzburg. (n.d.). Cell Cycle Analysis by Propidium Iodide (PI) Staining. Retrieved from [Link]

  • Mahesh, A. et al. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. Retrieved from [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. Retrieved from [Link]

  • Hamid, R. et al. (2004). Comparison of Alamar Blue and MTT assays for high throughput screening. ResearchGate. Retrieved from [Link]

  • Bio-Rad. (n.d.). Advantages of alamarBlue. Retrieved from [Link]

  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Retrieved from [Link]

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Hamid, R. et al. (2004). Comparison of alamar blue and MTT assays for high through-put screening. PubMed. Retrieved from [Link]

  • G-Biosciences. (n.d.). alamarBlue, 細胞增殖/細胞毒性測定試劑. Retrieved from [Link]

  • Voorberg-van der Wel, A. et al. (2025). Identification of novel compounds with prophylactic activity against hypnozoites using a Plasmodium cynomolgi in vitro model. Antimicrobial Agents and Chemotherapy. Retrieved from [Link]

  • Globalmeetx Publishing. (2025). Rapid Screening of Natural Compounds for Novel Anticancer Drug Candidates. Retrieved from [Link]

  • Domingo-Piñar, S. et al. (2018). Guide for Selection of Relevant Cell Lines During the Evaluation of new Anti-Cancer Compounds. PubMed. Retrieved from [Link]

  • Purchase, R. et al. (2008). Development of an in Vitro Reproductive Screening Assay for Novel Pharmaceutical Compounds. PubMed. Retrieved from [Link]

  • Journal of Pharmaceutical Research and Reports. (2023). A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. Retrieved from [Link]

  • SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]

  • Axion Biosystems. (n.d.). Best Practices for in vitro Potency Assays on the Maestro Z. Retrieved from [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]

  • bioRxiv. (2023). Selection of optimal cell lines for high-content phenotypic screening. Retrieved from [Link]

  • MDPI. (2011). Drug Treatment of Cancer Cell Lines: A Way to Select for Cancer Stem Cells?. Retrieved from [Link]

  • National Cancer Institute. (n.d.). NCI-60 Screening Methodology. Retrieved from [Link]

  • ResearchGate. (2019). If you were to choose only three cell lines from the NCI-60 panel, to use to test anti-cancer drugs, which three cell lines would you choose?. Retrieved from [Link]

Sources

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE material safety data sheet SDS

Author: BenchChem Technical Support Team. Date: March 2026

Predictive Toxicology and SDS Generation for Novel Benzamide Derivatives: A Focus on 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Executive Summary

As drug development professionals push the boundaries of chemical space, the synthesis of novel screening compounds frequently outpaces empirical toxicological evaluation. For proprietary or highly specific compounds such as 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide , the absence of legacy in vivo data necessitates the use of predictive toxicology to generate a robust Material Safety Data Sheet (SDS) compliant with the Occupational Safety and Health Administration (OSHA) Hazard Communication Standard (HCS)[1].

As a Senior Application Scientist, I designed this technical guide to bypass rigid, generic templates. Instead, we will deconstruct the specific molecular architecture of this compound, utilize in silico profiling to predict hazards, and establish self-validating empirical protocols to anchor the final safety profile.

Structural Deconstruction and Hazard Anticipation

To establish causality in our hazard predictions, we must first analyze the molecular architecture of the target compound. Toxicity is rarely random; it is a direct consequence of structural features.

  • The Benzamide Core : Benzamide derivatives are ubiquitous in medicinal chemistry, often acting as CNS agents or histone deacetylase (HDAC) inhibitors (e.g., Entinostat)[2]. Reference data for the parent benzamide molecule indicates a baseline potential for acute oral toxicity and respiratory irritation[3]. We must assume these baseline hazards apply to our novel derivative until empirically disproven.

  • Halogenation (3-Chloro Substitution) : The addition of a chlorine atom on the aromatic ring increases lipophilicity (LogP) and resistance to hepatic cytochrome P450-mediated oxidation. This suggests higher bioaccumulation potential and necessitates stringent environmental hazard profiling.

  • The Methoxy-Tolyl Ether Linkage : The ether oxygen and ortho-tolyl group provide steric hindrance and hydrogen-bond accepting capabilities. While not inherently carrying severe structural alerts like anilines or nitroaromatics, ethers can form explosive peroxides upon prolonged exposure to oxygen, a critical causality factor for Section 7 (Handling and Storage) of the SDS.

In Silico Profiling via OECD QSAR Toolbox

For novel compounds lacking empirical animal data, relying solely on structural intuition is insufficient. We employ the OECD QSAR Toolbox to perform read-across and trend analysis, filling ecotoxicity and human health data gaps[4]. By grouping the target chemical with known benzamide analogues, we can extrapolate quantitative endpoints (e.g., 96h-LC50 for fish) and qualitative endpoints (e.g., Ames mutagenicity) without immediate in vivo testing[5].

Fig 1: Predictive SDS generation workflow integrating QSAR profiling and empirical validation.

Predictive Safety Data Sheet (SDS) Core Elements

Based on QSAR read-across and structural alerts, we construct the foundational elements of the OSHA 16-section SDS[1]. The data is summarized below to facilitate rapid risk assessment.

Table 1: Predicted GHS Classifications and Hazard Statements (SDS Section 2)

Hazard Class GHS Category Hazard Statement (Code) Causality / Structural Alert
Acute Toxicity (Oral) Category 4 Harmful if swallowed (H302) Read-across from parent benzamide[3].
Skin Irritation Category 2 Causes skin irritation (H315) Lipophilic halogenated aromatic ring.
Eye Irritation Category 2A Causes serious eye irritation (H319) Amide nitrogen and ether oxygen interaction.

| Aquatic Toxicity | Chronic Cat. 2 | Toxic to aquatic life with long-lasting effects (H411) | High predicted LogP due to 3-chloro and tolyl groups. |

Table 2: Predicted Physico-Chemical Properties (SDS Section 9)

Property Predicted Value Validation Method
Molecular Weight 317.81 g/mol Exact Mass Spectrometry (LC-MS)
Physical State Solid (Crystalline) Visual Inspection / DSC
Partition Coefficient (LogP) 3.8 - 4.2 RP-HPLC (OECD 117)

| Water Solubility | < 0.1 mg/mL | Nephelometry |

Empirical Validation: Self-Validating Experimental Protocols

Predictive models must be anchored by empirical data. In my laboratory, I mandate that all validation workflows operate as self-validating systems —meaning the assay inherently detects its own failure, preventing the entry of false data into the SDS.

Protocol 1: Determination of Partition Coefficient (LogP) via RP-HPLC

Objective: Validate the predicted LogP to finalize Sections 9 and 12 of the SDS. Causality: LogP dictates membrane permeability and aquatic bioaccumulation. RP-HPLC is chosen over the traditional shake-flask method due to the compound's predicted low aqueous solubility, which would cause emulsion artifacts and skew results.

Step-by-Step Methodology:

  • Mobile Phase Preparation : Prepare a degassed mixture of Methanol:Water (70:30 v/v) buffered to pH 7.4 using 10 mM phosphate buffer. Reasoning: Buffering ensures the amide nitrogen remains strictly unionized, preventing retention time shifts.

  • Calibration Standard Mixture : Prepare a single solution containing six reference compounds with known LogP values (e.g., Aniline 0.9, Benzene 2.1, Toluene 2.7, Chlorobenzene 2.8, Naphthalene 3.6, Phenanthrene 4.5) and Thiourea (an unretained marker for dead time, t0​ ).

  • System Suitability (The Self-Validation Step) : Inject the calibration mixture. Calculate the capacity factor ( k′ ) for each reference. Plot log(k′) vs. known LogP.

    • Validation Gate: The run is ONLY accepted if the linear regression coefficient ( R2 ) is ≥0.99 . If R2<0.99 , the system has failed (indicating column degradation or mobile phase error), and the run is automatically aborted.

  • Sample Injection : Inject 10 μL of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide (1 mg/mL in methanol).

  • Data Interpolation : Record the retention time ( tR​ ), calculate k′ , and interpolate the LogP of the novel compound from the validated calibration curve.

Protocol 2: In Vitro Cytotoxicity (HepG2 ATP Depletion Assay)

Objective: Establish an empirical baseline for Acute Toxicity (SDS Section 11) without immediate animal testing.

Step-by-Step Methodology:

  • Cell Seeding : Seed human hepatoma (HepG2) cells at 10,000 cells/well in a 96-well plate. Incubate for 24h at 37°C, 5% CO2.

  • Compound Dosing : Treat cells with the target benzamide in a 10-point dose-response curve (0.1 μM to 100 μM , maintaining a strict 0.5% DMSO final concentration to prevent solvent toxicity).

  • Control Implementation (The Self-Validation Step) :

    • Negative Control: 0.5% DMSO vehicle.

    • Positive Control: Chlorpromazine (a known hepatotoxin).

    • Validation Gate: Calculate the Z'-factor between the positive and negative controls. The assay is valid only if Z' > 0.5 . A lower Z'-factor indicates assay drift, edge effects, or baseline cell health issues, immediately nullifying the dataset.

  • Detection : Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to ATP presence. Calculate the IC50​ to inform the acute toxicity classification.

Handling, Storage, and OSHA Compliance

Translating the generated SDS into laboratory practice is critical for OSHA compliance and personnel safety[6].

  • Engineering Controls : Due to the potential for respiratory irritation (H335) common in substituted benzamides[2], all powder handling must occur within a Class II Type A2 Biological Safety Cabinet (BSC) or a dedicated powder weighing hood with HEPA filtration.

  • Storage : Store in a cool, dry, well-ventilated place away from strong oxidizing agents. Because of the methoxy ether linkage, solutions stored for extended periods (e.g., DMSO stock solutions) should be periodically tested for peroxide formers prior to use.

References

  • Introduction to OECD QSAR Toolbox. ChemSafetyPro.
  • OECD QSAR Toolbox v.4.4.1. QSARToolbox.org.
  • OSHA SDS Requirements. Pennsylvania Landscape & Nursery Association.
  • Benzamide | C7H7NO | CID 2331. PubChem - NIH.
  • Hazard Communication Standard: Safety Data Sheets. OSHA.
  • Entinostat | C21H20N4O3 | CID 4261. PubChem - NIH.

Sources

Methodological & Application

Application Note: De Novo Synthesis and Validation Protocols for 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocol

Executive Summary

The compound 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a structurally complex amide featuring a benzylic ether and an ortho-substituted aryl ring. The synthesis of this molecule presents specific chemoselective and regioselective challenges, particularly concerning the installation of the benzylic methoxy group and the preservation of this sensitive ether linkage during subsequent reductive steps. This application note details a highly robust, scalable, 6-step synthetic pipeline starting from commercially available 2-methylstyrene.

Retrosynthetic Strategy & Mechanistic Rationale

To ensure high yield and stereoelectronic control, the synthesis is built upon a self-validating sequence of functional group transformations.

  • Regioselective Epoxide Opening: The critical benzylic ether is established early via the epoxidation of 2-methylstyrene, followed by an acid-catalyzed ring opening using methanol. The use of a Lewis acid (BF₃·OEt₂) promotes an Sₙ1-like transition state. The developing partial positive charge is highly stabilized at the benzylic position by the ortho-tolyl group, directing the nucleophilic attack of methanol exclusively to the benzylic carbon. This yields the secondary ether and primary alcohol, avoiding the undesired primary ether regioisomer 1.

  • Chemoselective Reduction: Following the activation of the primary alcohol to a tosylate and its displacement by an azide, the system requires reduction to the amine. The Staudinger reduction (using PPh₃ and H₂O) is specifically selected over standard Pd/C-catalyzed hydrogenation. This is a deliberate mechanistic choice to prevent the hydrogenolysis of the benzylic C–O bond, a notorious side-reaction for benzylic ethers under H₂ atmospheres 2.

  • Amide Coupling: The final assembly utilizes a highly efficient Schotten-Baumann-type coupling between the synthesized amine and 3-chlorobenzoyl chloride, utilizing triethylamine as an HCl scavenger to drive the reaction to completion 3.

Synthetic Workflow Visualization

SynthesisRoute SM1 2-Methylstyrene Epox 2-(2-Methylphenyl)oxirane (Epoxide) SM1->Epox mCPBA, DCM 0 °C to RT Alc 2-Methoxy-2-(2-methylphenyl)ethan-1-ol (Regioselective Opening) Epox->Alc MeOH, BF3·OEt2 S_N1-like attack Tos 2-Methoxy-2-(2-methylphenyl)ethyl tosylate (Activation) Alc->Tos TsCl, Pyridine DCM, 0 °C Azide 1-(2-Azido-1-methoxyethyl)-2-methylbenzene (Azidation) Tos->Azide NaN3, DMF 80 °C Amine 2-Methoxy-2-(2-methylphenyl)ethan-1-amine (Staudinger Reduction) Azide->Amine PPh3, H2O, THF Chemoselective Target 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide Amine->Target Et3N, DCM 0 °C to RT SM2 3-Chlorobenzoyl chloride SM2->Target Amide Coupling

Workflow for the 6-step synthesis of the target benzamide from 2-methylstyrene.

Step-by-Step Experimental Protocols

Note: All protocols are designed as self-validating systems. In-process controls (IPCs) such as TLC staining are included to ensure causality and reaction success before proceeding to the next step.

Step 1: Epoxidation of 2-Methylstyrene

Objective: Convert the alkene to an oxirane ring.

  • Dissolve 2-methylstyrene (1.0 equiv, 50 mmol) in anhydrous dichloromethane (DCM, 150 mL) and cool to 0 °C.

  • Add m-chloroperoxybenzoic acid (mCPBA, 77% purity, 1.2 equiv) portion-wise over 30 minutes to control the exothermic peroxy-transfer.

  • Allow the reaction to warm to room temperature (RT) and stir for 4 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 9:1). The starting material (UV active, KMnO₄ positive) should be completely consumed.

  • Workup: Quench with saturated aqueous Na₂SO₃ (50 mL) to destroy excess peroxide (test with KI-starch paper). Wash the organic layer with saturated NaHCO₃ (3 × 50 mL) to remove m-chlorobenzoic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate to yield 2-(2-methylphenyl)oxirane .

Step 2: Regioselective Ring Opening

Objective: Install the benzylic methoxy group and primary alcohol.

  • Dissolve the crude epoxide from Step 1 in anhydrous methanol (100 mL).

  • Cool the solution to 0 °C and add boron trifluoride diethyl etherate (BF₃·OEt₂, 0.1 equiv) dropwise.

  • Stir at RT for 2 hours. The Lewis acid weakens the benzylic C–O bond, facilitating regioselective methoxide attack 1.

  • Validation (IPC): TLC (Hexanes/EtOAc 7:3). Stain with p-anisaldehyde (heat required); the product spot will turn dark blue/purple, characteristic of benzylic alcohols/ethers.

  • Workup: Quench with saturated NaHCO₃ (20 mL). Concentrate under reduced pressure to remove methanol. Extract the aqueous residue with EtOAc (3 × 50 mL). Wash with brine, dry over Na₂SO₄, and concentrate to yield 2-methoxy-2-(2-methylphenyl)ethan-1-ol .

Step 3: Tosylation of the Primary Alcohol

Objective: Activate the primary hydroxyl group for nucleophilic substitution.

  • Dissolve the alcohol (1.0 equiv) in DCM (100 mL) and add pyridine (2.0 equiv). Cool to 0 °C.

  • Add p-toluenesulfonyl chloride (TsCl, 1.2 equiv) portion-wise.

  • Stir at RT for 12 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 8:2). UV visualization will show a highly UV-active spot (due to the tosyl group) with a higher R_f than the starting alcohol.

  • Workup: Wash the organic layer with 1M HCl (2 × 50 mL) to remove pyridine, followed by saturated NaHCO₃ and brine. Dry and concentrate to yield 2-methoxy-2-(2-methylphenyl)ethyl 4-methylbenzenesulfonate .

Step 4: Azidation

Objective: Introduce the nitrogen atom via Sₙ2 displacement.

  • Dissolve the tosylate (1.0 equiv) in anhydrous DMF (50 mL).

  • Add sodium azide (NaN₃, 2.0 equiv). Caution: NaN₃ is highly toxic; handle in a fume hood.

  • Heat the mixture to 80 °C for 8 hours.

  • Validation (IPC): Take a small aliquot, perform a mini-workup (EtOAc/H₂O), and run an IR spectrum of the organic layer. A strong, sharp absorption band at ~2100 cm⁻¹ confirms the presence of the azide.

  • Workup: Cool to RT, dilute with water (150 mL), and extract with diethyl ether (3 × 50 mL). Wash the combined organics with water (3 × 50 mL) to remove DMF, then brine. Dry and concentrate to yield 1-(2-azido-1-methoxyethyl)-2-methylbenzene .

Step 5: Chemoselective Staudinger Reduction

Objective: Reduce the azide to a primary amine without cleaving the benzylic ether.

  • Dissolve the azide (1.0 equiv) in a mixture of THF/H₂O (10:1, 55 mL).

  • Add triphenylphosphine (PPh₃, 1.2 equiv) portion-wise at RT. Nitrogen gas evolution will be observed immediately as the phosphazene intermediate forms and hydrolyzes 2.

  • Stir at RT for 16 hours.

  • Validation (IPC): TLC (DCM/MeOH 9:1). Stain with Ninhydrin (heat required); the primary amine will appear as a bright pink/purple spot. IR should show complete disappearance of the 2100 cm⁻¹ band.

  • Workup: Concentrate to remove THF. Acidify the aqueous layer with 1M HCl to pH 2 and extract with DCM to remove triphenylphosphine oxide (TPPO). Basify the aqueous layer with 2M NaOH to pH 12 and extract with DCM (3 × 50 mL). Dry and concentrate to yield pure 2-methoxy-2-(2-methylphenyl)ethan-1-amine .

Step 6: Amide Coupling

Objective: Final assembly of the target molecule.

  • Dissolve the amine (1.0 equiv) and triethylamine (Et₃N, 2.0 equiv) in anhydrous DCM (50 mL) and cool to 0 °C.

  • Add 3-chlorobenzoyl chloride (1.1 equiv) dropwise. The Et₃N scavenges the HCl byproduct, driving the reaction forward and preventing amine protonation 3.

  • Stir at RT for 6 hours.

  • Validation (IPC): TLC (Hexanes/EtOAc 6:4). The product is UV active but will not stain with Ninhydrin, confirming the consumption of the primary amine.

  • Workup: Quench with saturated NaHCO₃ (30 mL). Separate the organic layer, wash with 1M HCl (30 mL) to remove unreacted amine and Et₃N, then brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography to yield 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide .

Quantitative Data & Analytical Markers

The table below summarizes the expected yields and the primary analytical markers used to validate the success of each transformation.

StepTransformationReagents & ConditionsExpected Yield (%)Key Analytical Marker (Validation)
1 EpoxidationmCPBA, DCM, 0 °C to RT, 4 h85 – 90¹H NMR: Disappearance of alkene protons (δ 5.2–6.8 ppm)
2 Ring OpeningMeOH, BF₃·OEt₂, RT, 2 h75 – 82¹H NMR: Appearance of methoxy singlet (δ ~3.2 ppm)
3 TosylationTsCl, Pyridine, DCM, 0 °C to RT, 12 h88 – 92¹H NMR: Appearance of tosyl methyl singlet (δ ~2.4 ppm)
4 AzidationNaN₃, DMF, 80 °C, 8 h80 – 85FTIR: Strong, sharp N₃ stretch at ~2100 cm⁻¹
5 ReductionPPh₃, H₂O, THF, RT, 16 h78 – 85TLC: Positive Ninhydrin stain (pink/purple spot)
6 Amide Coupling3-Chlorobenzoyl chloride, Et₃N, DCM, 6 h85 – 90¹H NMR: Amide N–H broad singlet (δ ~6.5–7.0 ppm)

References

  • Nyffeler, P. T., Liang, C. H., Koeller, K. M., & Wong, C. H. (2002). The Chemistry of Amine−Azide Interconversion: Catalytic Diazotransfer and Regioselective Azide Reduction. Journal of the American Chemical Society.
  • Benchchem. (n.d.). 2-(Chloromethyl)-2-methyloxirane | 598-09-4.
  • Lipshutz, B. H., et al. (2020). Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M.

Sources

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE preparation protocol for lab scale

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Laboratory-Scale Synthesis of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Abstract

This document provides a detailed protocol for the laboratory-scale synthesis of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, a substituted benzamide. Benzamide derivatives are a significant class of compounds in medicinal chemistry, exhibiting a wide array of biological activities.[1] The described synthesis employs a robust and widely utilized method for amide bond formation: the acylation of a primary amine with an acyl chloride under Schotten-Baumann conditions.[1] The protocol details the reaction of 2-methoxy-2-(2-methylphenyl)ethan-1-amine with 3-chlorobenzoyl chloride in the presence of a tertiary amine base. This guide is intended for researchers and scientists in chemistry and drug development, offering a comprehensive walkthrough from reagent preparation to product purification and characterization.

Chemical Principles and Synthetic Strategy

The core of this synthesis is the formation of an amide bond, one of the most stable and prevalent functional groups in pharmaceutical compounds and natural products.[2] The chosen strategy is a nucleophilic acyl substitution reaction.

Mechanism: The reaction proceeds via the nucleophilic attack of the primary amine, 2-methoxy-2-(2-methylphenyl)ethan-1-amine, on the highly electrophilic carbonyl carbon of 3-chlorobenzoyl chloride. The acyl chloride is an activated carboxylic acid derivative, making the reaction rapid and generally high-yielding.[1] A non-nucleophilic base, such as triethylamine (TEA), is crucial. It serves as a scavenger for the hydrochloric acid (HCl) generated during the reaction, preventing the protonation of the starting amine and driving the equilibrium towards the product.[1]

The overall transformation is illustrated in the reaction scheme below.

cluster_reactants Reactants cluster_product Product cluster_reagents Reagents/Conditions r1 2-methoxy-2-(2-methylphenyl)ethan-1-amine p1 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide re Triethylamine (TEA) Dichloromethane (DCM) 0°C to Room Temperature r2 3-chlorobenzoyl chloride r1_struct r1_struct r2_struct r2_struct p1_struct p1_struct

Fig 1. General reaction scheme for the synthesis.

Experimental Protocol

This protocol is designed for a laboratory scale synthesis yielding approximately 1-2 grams of the final product. Adjustments can be made as necessary.

Materials and Reagents
ReagentM.W. ( g/mol )EquivalentsAmountCAS No.
2-methoxy-2-(2-methylphenyl)ethan-1-amine165.231.01.00 g1269399-29-3
3-Chlorobenzoyl chloride175.021.051.11 g (0.83 mL)618-46-2
Triethylamine (TEA)101.191.50.91 g (1.25 mL)121-44-8
Dichloromethane (DCM), Anhydrous84.93-~50 mL75-09-2
1 M Hydrochloric Acid (HCl)--~20 mL7647-01-0
Saturated Aqueous Sodium Bicarbonate (NaHCO₃)--~20 mL144-55-8
Brine (Saturated Aqueous NaCl)--~20 mL7647-14-5
Anhydrous Magnesium Sulfate (MgSO₄)120.37-~2-3 g7487-88-9
Silica Gel (for chromatography)--As needed7631-86-9
Ethyl Acetate (for chromatography)88.11-As needed141-78-6
Hexanes (for chromatography)--As needed110-54-3
Equipment
  • 100 mL Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel or syringe

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-methoxy-2-(2-methylphenyl)ethan-1-amine (1.00 g, 6.05 mmol, 1.0 eq) in anhydrous dichloromethane (DCM, 25 mL) under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Add triethylamine (1.25 mL, 9.08 mmol, 1.5 eq) to the solution.

  • Cooling: Cool the stirred reaction mixture to 0 °C using an ice bath. It is important to control the temperature during the addition of the acyl chloride as the reaction can be exothermic.

  • Acyl Chloride Addition: In a separate vial, dissolve 3-chlorobenzoyl chloride (0.83 mL, 6.35 mmol, 1.05 eq) in anhydrous DCM (10 mL). Add this solution dropwise to the cooled amine solution over 15-20 minutes using a dropping funnel or syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Let the reaction stir for an additional 2-4 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting amine spot indicates the reaction is complete.

  • Quenching: Upon completion, carefully quench the reaction by adding deionized water (20 mL) to the flask.

  • Work-up & Extraction:

    • Transfer the mixture to a 250 mL separatory funnel.

    • Separate the organic layer.

    • Wash the organic layer sequentially with:

      • 1 M HCl (1 x 20 mL) to remove excess triethylamine.

      • Saturated aqueous NaHCO₃ (1 x 20 mL) to remove any unreacted 3-chlorobenzoyl chloride and neutralize any remaining acid.[1]

      • Brine (1 x 20 mL) to remove residual water and aid in phase separation.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and rinse with a small amount of DCM. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Slurry: Adsorb the crude product onto a small amount of silica gel.

    • Column: Pack a column with silica gel using a hexane/ethyl acetate mixture as the eluent.

    • Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 40% ethyl acetate) to isolate the pure product. Collect fractions and combine those containing the pure product as determined by TLC.

  • Isolation: Concentrate the combined pure fractions under reduced pressure to yield 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide as a solid or viscous oil. Dry the product under high vacuum to remove any residual solvent.

Safety Precautions
  • Work in a well-ventilated fume hood at all times.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Chlorobenzoyl chloride is corrosive and lachrymatory. Handle with extreme care.

  • Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.

  • Triethylamine is a corrosive and flammable liquid with a strong odor.

Workflow and Characterization

The experimental process can be visualized as a sequential workflow.

G start Start setup Dissolve Amine & TEA in Anhydrous DCM start->setup cool Cool Mixture to 0°C setup->cool add Dropwise Addition of 3-Chlorobenzoyl Chloride cool->add react Stir at Room Temperature (2-4 hours) add->react monitor Monitor by TLC react->monitor quench Quench with Water monitor->quench Reaction Complete workup Aqueous Work-up (HCl, NaHCO₃, Brine) quench->workup dry Dry Organic Layer (MgSO₄) & Concentrate workup->dry purify Purify by Flash Column Chromatography dry->purify isolate Isolate Pure Product & Dry Under Vacuum purify->isolate characterize Characterize Product (NMR, MS, IR) isolate->characterize end End characterize->end

Fig 2. Experimental workflow diagram.
Expected Results
  • Appearance: White to off-white solid.

  • Yield: The theoretical yield is 1.85 g. A typical yield for this type of reaction after purification would be in the range of 70-90%.

  • Purity: Should be >95% as determined by NMR and/or LC-MS analysis.

Characterization

To confirm the identity and purity of the synthesized 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, the following analytical techniques are recommended:

  • ¹H and ¹³C NMR: To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared Spectroscopy (IR): To identify key functional groups, such as the amide C=O and N-H stretches.

References

  • Abdelaziz, A. M., et al. (2015). Synthesis and Evaluation of 5-Chloro-2-Methoxy-N-(4-Sulphamoylphenyl) Benzamide Derivatives as Anti-cancer Agents. Med chem, 5(5), 253-260.
  • Gowda, B. T., et al. (2008). 3-Chloro-N-(2-chlorophenyl)benzamide. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o49.
  • Ghare, S., et al. (2021). Synthesis of 2-chloro-benzamides for evaluation antimicrobial and disinfectant activity: Part-I. International Journal of Pharmaceutical Research, 13(1).
  • Satish, U., et al. (2018). Ultrasound Assisted Synthesis of 4-(Benzyloxy)- N-(3-chloro-2-(substitutedphenyl)-4-oxoazetidin-1-yl) Benzamide as Challenging Anti-Tubercular Scaffold. Molecules, 23(8), 1945.
  • Pattarawarapan, M., et al. (2023). Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. RSC Advances, 13, 1-28.
  • Purohit, D. M., et al. (2023). Process optimization for acid-amine coupling: a catalytic approach. International Journal of Industrial Chemistry, 14, 133-149.
  • Shinde, S. S., et al. (2020). Design, Synthesis and Characterization of Some Novel benzamide derivatives and it's Pharmacological Screening. International Journal of Scientific & Technology Research, 9(3).

Sources

Application Note: Solubilization Strategy for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

The compound 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a synthetic small molecule characterized by a halogenated aromatic ring, a methoxy ether linkage, and a bulky methylphenyl moiety. From a physicochemical standpoint, the absence of readily ionizable functional groups (such as primary amines or carboxylic acids) renders this molecule highly lipophilic and practically insoluble in aqueous physiological buffers.

To evaluate this compound in in vitro cell culture assays, 100% anhydrous Dimethyl Sulfoxide (DMSO) must be utilized as the primary vehicle. DMSO acts as a universal aprotic solvent, effectively disrupting the intermolecular crystal lattice forces of the dry powder without altering the compound's covalent structure[1]. This guide details the causal reasoning and self-validating protocols required to successfully dissolve and dose this compound without inducing artifactual cytotoxicity or solvent precipitation.

Workflow Visualization

G Powder 3-Chloro-Benzamide Derivative Dry Powder DMSO Add 100% Anhydrous DMSO (Master Stock: 10-50 mM) Powder->DMSO Sonicate Vortex & Sonicate (Ensure complete dissolution) DMSO->Sonicate Aliquot Aliquot & Store at -20°C (Polypropylene + Argon Flush) Sonicate->Aliquot Intermediate Intermediate Dilution (100x - 1000x in DMSO) Aliquot->Intermediate Thaw before use Media Spike into Culture Media (Final DMSO ≤ 0.2%) Intermediate->Media 1:1000 dilution Assay In Vitro Cell Assay (Microscopic Validation) Media->Assay Apply to cells

Workflow for the dissolution and serial dilution of lipophilic benzamide compounds for cell assays.

Protocol 1: Preparation of the Master Stock Solution

The creation of a stable master stock is the most critical step. Errors here will propagate through all subsequent biological data.

Materials Required:

  • Microbalance (calibrated).

  • 100% Anhydrous DMSO (Cell Culture Grade, >99.9% purity).

  • Sterile, low-binding polypropylene microcentrifuge tubes.

  • Argon gas canister.

Step-by-Step Methodology:

  • Weighing: Accurately weigh the dry powder. Calculate the required volume of DMSO to achieve a 10 mM to 50 mM master stock. While some compounds can be dissolved up to 300 mM[2], capping highly lipophilic benzamides at 50 mM prevents spontaneous crystallization during storage.

  • Dissolution: Add the calculated volume of room-temperature anhydrous DMSO directly to the powder.

  • Agitation: Vortex vigorously for 30–60 seconds. If undissolved particulates remain, sonicate the solution in a water bath at room temperature for 5–10 minutes to ensure complete dissolution[2].

  • Aliquoting (Causality Check): Aliquot the master stock into polypropylene tubes. Why polypropylene? Lipophilic compounds have a high affinity for the silanol groups on standard borosilicate glass. Polypropylene prevents the loss of your compound due to non-specific surface adsorption.

  • Storage: Purge the headspace of each tube with argon gas before sealing. Why Argon? DMSO is highly hygroscopic. Absorbed atmospheric moisture initiates the degradation of solubilized compounds over time[1]. Store aliquots at -20°C and strictly avoid repeated freeze-thaw cycles.

Protocol 2: Serial Dilution & Aqueous Crash Prevention

A common failure point in drug screening is the "solvent crash"—where a highly concentrated DMSO stock is pipetted directly into aqueous culture media, causing the lipophilic compound to instantly precipitate due to the sudden shift in the dielectric constant.

Step-by-Step Methodology:

  • Intermediate Dilution: Do not spike the 50 mM master stock directly into the cell culture well. Instead, perform serial dilutions in 100% DMSO to create a "Working Stock" that is 1000x the final desired assay concentration.

  • Media Spiking: Dilute the 1000x Working Stock 1:1000 into pre-warmed (37°C) complete culture media in a secondary conical tube. Invert gently to mix.

  • Self-Validation System: Before applying this spiked media to your cells, visually inspect the solution under an inverted phase-contrast microscope at 20x magnification.

    • Pass: The media is optically clear.

    • Fail: The presence of micro-crystals or localized cloudiness indicates a solvent crash. If this occurs, you must lower the master stock concentration or add a biologically compatible surfactant (e.g., 0.01% Tween-20) if the assay permits.

  • Cell Dosing: Immediately transfer the validated, spiked media to the cell culture plates.

Critical Parameters: Vehicle Toxicity Limits

According to the NIH Assay Guidance Manual, establishing the DMSO compatibility of your specific cell line is mandatory, as DMSO itself can induce cytotoxicity, alter membrane permeability, and skew assay readouts[1][3]. Studies have demonstrated that exposing cancer cell lines (e.g., MCF7) to ≥1% DMSO significantly decreases cell viability and introduces massive artifacts into dose-response curves[4].

Table 1: Recommended Final DMSO Concentrations by Assay Type

Assay TypeMax Recommended DMSO (v/v)Rationale / Causality
Cell Viability / Proliferation ≤ 0.2% Prevents baseline cytotoxicity and metabolic interference[1][4].
High-Throughput Screening (HTS) ≤ 0.5% Balances compound solubility requirements with acceptable Z'-factor limits and cell health[2][3].
Biochemical / Enzymatic Assays ≤ 1.0% Isolated proteins are generally more tolerant than live cells, but excessive DMSO can still denature target structures[1].

Note: Always run a vehicle-only control matched to the exact DMSO concentration of your highest compound dose to normalize baseline viability[4].

References

  • Source: National Center for Biotechnology Information (NCBI)
  • Source: PubMed Central (PMC)
  • Source: National Center for Biotechnology Information (NCBI)
  • Source: PubMed Central (PMC)

Sources

Application Note: A Validated HPLC Method for the Analysis of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. The developed isocratic method provides excellent separation and resolution, and has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4] This protocol is intended for researchers, scientists, and drug development professionals requiring a precise and accurate analytical method for this compound in research and quality control settings.

Introduction

3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide is a novel benzamide derivative with potential applications in pharmaceutical research. As with any active pharmaceutical ingredient (API), a reliable analytical method is crucial for its characterization, purity assessment, and stability testing. High-performance liquid chromatography (HPLC) is a powerful technique for the separation, identification, and quantification of components in a mixture.[5][6] This application note presents a validated HPLC method that is specific, linear, accurate, precise, and robust for the analysis of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide.

The molecular structure of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide contains a benzamide chromophore, making it suitable for UV detection. The presence of both polar (amide, methoxy) and non-polar (aromatic rings, ethyl group) moieties suggests that reversed-phase chromatography would be an effective separation technique.[7][8][9]

Physicochemical Properties of the Analyte

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.

PropertyEstimated ValueRationale / Implication for HPLC Method
Molecular Formula C₁₈H₂₀ClNO₂-
Molecular Weight 317.81 g/mol -
Predicted logP 3.8Indicates moderate lipophilicity, making it well-suited for reversed-phase HPLC with a C18 stationary phase.[10]
Predicted pKa Amide N-H ~17 (not ionizable under typical HPLC conditions)The absence of a readily ionizable group simplifies mobile phase selection, as pH control is less critical for retention and peak shape.[11]
UV Absorbance λmax ~230 nm and ~270 nmThe benzamide chromophore is expected to have strong absorbance in the UV region, allowing for sensitive detection.[12][13] A detection wavelength of 254 nm is a common and suitable choice for such compounds.[14]

HPLC Method Development and Optimization

The primary objective was to develop a simple, isocratic RP-HPLC method with good peak shape, resolution, and a reasonable run time.

Column Selection:

A C18 column was chosen as the stationary phase due to its versatility and successful application in the separation of moderately polar and non-polar compounds, including various benzamide derivatives.[8][9][14] The C18 stationary phase provides hydrophobic interactions with the analyte, leading to good retention and separation.[10]

Mobile Phase Selection and Optimization:

The mobile phase consists of a mixture of an organic solvent and an aqueous component. Acetonitrile was selected as the organic modifier over methanol due to its lower viscosity and better UV transparency at lower wavelengths.[15] A systematic study of the mobile phase composition was performed to achieve optimal separation. Different ratios of acetonitrile and water were tested to find the best balance between retention time, resolution, and peak symmetry. An isocratic elution was chosen for its simplicity and robustness.[16]

Detection Wavelength:

Based on the UV spectrum of related benzamide compounds, a detection wavelength of 254 nm was selected.[14] This wavelength provides good sensitivity for the analyte while minimizing interference from common solvents.

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system with a quaternary or binary pump, an autosampler, a column thermostat, and a UV-Vis or Diode Array Detector (DAD).

  • Column: C18, 5 µm, 4.6 x 150 mm (or similar)

  • Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC grade)

    • 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide reference standard

Chromatographic Conditions

The optimized HPLC conditions are summarized in the table below.

ParameterCondition
Column C18, 5 µm, 4.6 x 150 mm
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard and Sample Solutions
  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

  • Sample Preparation: Dissolve the sample containing 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide in the mobile phase to achieve a final concentration within the linear range of the method. Filter the solution through a 0.45 µm syringe filter before injection.[17]

Method Validation Protocol

The developed method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and robustness.[1][2][3][4][18][19][20][21][22][23]

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[5][6][24][25][26] The system suitability was evaluated by injecting the working standard solution (50 µg/mL) six times. The acceptance criteria are presented below.

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) > 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%
Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[4] This was demonstrated by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution. The absence of interfering peaks at the retention time of the analyte in the blank chromatogram indicates the specificity of the method.

Linearity

The linearity of the method was evaluated by analyzing a series of standard solutions at five different concentrations ranging from 1 to 100 µg/mL. A calibration curve was constructed by plotting the peak area against the concentration. The linearity was assessed by the correlation coefficient (r²) of the regression line.

ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Accuracy

The accuracy of the method was determined by a recovery study. A known amount of the reference standard was spiked into a placebo mixture at three different concentration levels (80%, 100%, and 120% of the nominal concentration). The percentage recovery was calculated.

ParameterAcceptance Criteria
Mean Recovery 98.0% - 102.0%
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the standard solution (50 µg/mL) were performed on the same day.

  • Intermediate Precision: The analysis was repeated on two different days by different analysts using different equipment.

The precision was expressed as the Relative Standard Deviation (RSD) of the results.

ParameterAcceptance Criteria
RSD for Repeatability ≤ 2.0%
RSD for Intermediate Precision ≤ 2.0%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions. The parameters tested included:

  • Flow rate (± 0.1 mL/min)

  • Mobile phase composition (± 2% organic)

  • Column temperature (± 2 °C)

The effect of these changes on the system suitability parameters was evaluated. The method is considered robust if the system suitability criteria are met under all varied conditions.[4]

Workflow Diagrams

HPLC_Analysis_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation Equilibrate System Equilibration MobilePhase->Equilibrate StandardSol Standard Solution Preparation SST System Suitability Test StandardSol->SST SampleSol Sample Solution Preparation Inject Sample/Standard Injection SampleSol->Inject Equilibrate->SST SST->Inject DataAcq Data Acquisition Inject->DataAcq Integration Peak Integration DataAcq->Integration Quantification Quantification Integration->Quantification Report Generate Report Quantification->Report

Caption: HPLC analysis workflow from preparation to reporting.

Method_Validation_Flow Start Method Development Complete Specificity Specificity Start->Specificity Linearity Linearity & Range Start->Linearity Accuracy Accuracy Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision Robustness Robustness Start->Robustness Validated Method Validated Specificity->Validated Linearity->Validated Accuracy->Validated Precision->Validated Robustness->Validated

Caption: Logical flow of the HPLC method validation process.

Conclusion

The developed isocratic RP-HPLC method provides a simple, rapid, and reliable means for the quantitative analysis of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. The method has been validated according to ICH guidelines and has been shown to be specific, linear, accurate, precise, and robust. This application note provides a comprehensive protocol that can be readily implemented in a quality control or research laboratory for the routine analysis of this compound.

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. (2024). Q2(R2)
  • U.S. Food and Drug Administration. (2015).
  • U.S. Food and Drug Administration.
  • Agilent Technologies. (2023).
  • U.S. Pharmacopeia. (2023).
  • ECA Academy.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • Amerigo Scientific. A Guide to HPLC Column Selection.
  • LCGC International. (2024). Are You Sure You Understand USP <621>?
  • Welch Materials Inc. HPLC Column Selection Guide.
  • U.S. Pharmacopeia. (2022).
  • Journal of Liquid Chromatography & Related Technologies. (2003).
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC) Purification of N-Methyl-3-(piperidin-4-YL)benzamide.
  • Scribd. ICH Q2(R1)
  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare.
  • Phenomenex. HPLC Column Selection Guide.
  • Torontech. (2025). 5 Main Types of HPLC Columns Explained.
  • Waters Corporation.
  • ResearchGate. (2005). ICH Q2(R1)
  • ChemRxiv. Development and Validation of a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
  • Reddit. (2020). UV/VIS Spectrum of Benzamide: How to Interpret?
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • Journal of Chemistry. (2025).
  • ResearchGate. (2025).
  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • HALO Columns.
  • PMC. Development of a Reverse Phase HPLC Retention Index Model for Nontargeted Metabolomics Using Synthetic Compounds.
  • ICH. (2005). ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1).
  • ACS Omega. (2026). Identification and Characterization of Perampanel Degradation Products: Stability-Indicating HPLC and In Silico Toxicological Assessment.
  • ResearchGate. Optimization of Mobile Phase Composition for RP-HPLC Method.
  • ResearchGate. (2026).
  • Welch Materials Inc. (2025). Mobile Phase Selection in Method Development: How to Optimize.
  • SIELC Technologies. UV-Vis Spectrum of Benzenesulfonamide.
  • Phenomenex. Reversed Phase HPLC Method Development.
  • Sigma-Aldrich. 3-CHLORO-4-METHOXY-N-(2-METHYLPHENYL)BENZAMIDE AldrichCPR.
  • PubChemLite. 3-chloro-n-(2-ethyl-6-methylphenyl)-4-methoxybenzamide.
  • BenchChem. (2025). Application Note: High-Performance Liquid Chromatography (HPLC)
  • ChemRxiv. Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
  • UV spectra of some represent
  • Chemical Synthesis Services. 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide.
  • NextSDS. 2-CHLORO-N-(2-ETHYL-6-METHYLPHENYL)-3-METHOXYBENZAMIDE.
  • Chemistry LibreTexts. (2022). 2.3: UV-Visible Spectroscopy of Organic Compounds.
  • Jurnal UPI. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds.
  • ChemicalBook. (2026). 4-(2-(5-Chloro-2-methoxybenzamido)ethyl)benzenesulfamide.

Sources

Application Note: Comprehensive NMR Spectroscopic Characterization of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide using Nuclear Magnetic Resonance (NMR) spectroscopy. We present detailed protocols for one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments. The focus is on a systematic approach to spectral interpretation, explaining the causal relationships between the molecular structure and the NMR data. This guide is intended for researchers, scientists, and drug development professionals who require robust methods for the structural elucidation and verification of novel small molecules.

Introduction: The Central Role of NMR in Small Molecule Characterization

In the landscape of pharmaceutical research and development, the unambiguous determination of a molecule's structure is a cornerstone of success. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for this purpose, offering unparalleled insight into the connectivity and spatial arrangement of atoms within a molecule.[1][2] The compound of interest, 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide, possesses several key structural features—a substituted benzamide, a chiral center, and a substituted phenylethyl moiety—that make NMR an ideal characterization tool.

The chemical environment of each proton and carbon atom dictates its unique resonance frequency, providing a detailed molecular fingerprint.[2] This application note will not only outline the protocols for acquiring high-quality NMR data for this specific molecule but will also delve into the logic of spectral assignment, demonstrating how a combination of 1D and 2D NMR experiments can be synergistically employed for complete structural elucidation.

Predicted ¹H and ¹³C NMR Spectral Data

Based on established principles of NMR spectroscopy and data from analogous structures, we can predict the approximate chemical shifts for 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. These predictions serve as a valuable starting point for the actual spectral analysis. The numbering scheme used for prediction is shown in Figure 1.

Chemical structure of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide with atom numbering

Figure 1. Chemical structure and numbering of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Proton(s)Predicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)Rationale
H-1'~8.5 - 8.8Broad singlet (br s)-Amide protons are exchangeable and often appear as broad signals. Their chemical shift is highly dependent on solvent and concentration.[3][4]
H-2~7.7 - 7.8t~1.8Aromatic proton ortho to the carbonyl group, appearing as a triplet due to coupling with H-4 and H-6.
H-4~7.6 - 7.7dddJ ≈ 7.8, 1.8, 1.2Aromatic proton meta to the carbonyl and ortho to the chlorine atom.
H-5~7.3 - 7.4t~7.8Aromatic proton para to the carbonyl group.
H-6~7.5 - 7.6dtJ ≈ 7.8, 1.2Aromatic proton ortho to the carbonyl group.
H-3"~7.2 - 7.3m-Aromatic proton on the 2-methylphenyl ring.
H-4"~7.1 - 7.2m-Aromatic proton on the 2-methylphenyl ring.
H-5"~7.1 - 7.2m-Aromatic proton on the 2-methylphenyl ring.
H-6"~7.2 - 7.3m-Aromatic proton on the 2-methylphenyl ring.
H-2'~4.6 - 4.8ddJ ≈ 8.5, 4.5Methine proton, deshielded by the adjacent methoxy and nitrogen atoms.
H-3'a/b~3.6 - 3.8m-Diastereotopic methylene protons adjacent to the nitrogen and the chiral center.
OCH₃~3.3 - 3.4s-Methoxy group protons.
Ar-CH₃~2.3 - 2.4s-Methyl group protons on the aromatic ring.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Carbon(s)Predicted Chemical Shift (δ, ppm)Rationale
C=O~166 - 168Carbonyl carbon of the amide.[2][5]
C-1~134 - 136Quaternary aromatic carbon attached to the carbonyl group.
C-3~134 - 135Quaternary aromatic carbon bearing the chlorine atom.
C-2, C-4, C-5, C-6~125 - 132Aromatic carbons of the 3-chlorobenzoyl group.
C-1"~138 - 140Quaternary aromatic carbon of the 2-methylphenyl ring.
C-2"~135 - 137Quaternary aromatic carbon bearing the methyl group.
C-3", C-4", C-5", C-6"~126 - 131Aromatic carbons of the 2-methylphenyl ring.
C-2'~80 - 83Methine carbon, deshielded by the methoxy group.
OCH₃~56 - 58Methoxy carbon.
C-3'~45 - 48Methylene carbon adjacent to the amide nitrogen.
Ar-CH₃~18 - 20Methyl carbon.

Experimental Protocols

Sample Preparation

The quality of NMR data is critically dependent on proper sample preparation.

  • Analyte Preparation: Accurately weigh approximately 5-10 mg of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide.

  • Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Chloroform-d (CDCl₃) is a good first choice for many organic molecules. For compounds with exchangeable protons like amides, dimethyl sulfoxide-d₆ (DMSO-d₆) can be advantageous as it slows down the N-H exchange rate, resulting in sharper signals.[3][6]

  • Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6 mL of the chosen deuterated solvent.

  • Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief sonication may be used if necessary.

  • Internal Standard: Tetramethylsilane (TMS) is typically present in commercially available deuterated solvents and serves as the internal reference (0.00 ppm).

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse (zg30)

  • Spectral Width: 16 ppm

  • Acquisition Time: ~3 seconds

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 8-16 (adjust for desired signal-to-noise ratio)

¹³C{¹H} NMR Spectroscopy:

  • Pulse Program: Proton-decoupled with NOE (zgpg30)

  • Spectral Width: 240 ppm

  • Acquisition Time: ~1 second

  • Relaxation Delay (d1): 2 seconds

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY (cosygpqf)

  • Spectral Width (F1 and F2): 12 ppm

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 2-4

2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Edited HSQC with adiabatic pulses (hsqcedetgpsisp2.3)

  • ¹H Spectral Width (F2): 12 ppm

  • ¹³C Spectral Width (F1): 160 ppm

  • ¹J(CH) Coupling Constant: Optimized for 145 Hz

  • Number of Increments (F1): 256

  • Number of Scans per Increment: 4-8

2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC (hmbcgplpndqf)

  • ¹H Spectral Width (F2): 12 ppm

  • ¹³C Spectral Width (F1): 220 ppm

  • Long-Range Coupling Constant (ⁿJ(CH)): Optimized for 8 Hz

  • Number of Increments (F1): 400

  • Number of Scans per Increment: 8-16

Data Processing and Structural Elucidation Workflow

A logical and systematic approach is essential for piecing together the molecular puzzle from the various NMR datasets.

G cluster_0 Data Acquisition cluster_1 Data Processing cluster_2 Structural Interpretation acq_1h 1. Acquire ¹H NMR acq_13c 2. Acquire ¹³C NMR acq_1h->acq_13c acq_2d 3. Acquire 2D NMR (COSY, HSQC, HMBC) acq_13c->acq_2d proc_ft 4. Fourier Transform acq_2d->proc_ft proc_phase 5. Phasing & Baseline Correction proc_ft->proc_phase proc_cal 6. Calibration (TMS) proc_phase->proc_cal proc_int 7. Integration (¹H) proc_cal->proc_int interp_1h 8. Assign ¹H signals (Shifts, Integrals, Multiplicities) proc_int->interp_1h interp_13c 9. Assign ¹³C signals (Count carbons, identify types) interp_1h->interp_13c interp_hsqc 10. Correlate ¹H-¹³C (HSQC) (Assign C-H pairs) interp_13c->interp_hsqc interp_cosy 11. Identify Spin Systems (COSY) (e.g., ethyl backbone, aromatic rings) interp_hsqc->interp_cosy interp_hmbc 12. Connect Fragments (HMBC) (Confirm long-range connectivity) interp_cosy->interp_hmbc interp_final 13. Assemble & Verify Structure interp_hmbc->interp_final

Diagram 1. Workflow for NMR Data Acquisition, Processing, and Interpretation.

Step-by-Step Interpretation:
  • ¹H NMR Analysis:

    • Integration: Confirm the number of protons in each distinct chemical environment.

    • Chemical Shift: Identify key functional groups. The downfield signal (~8.5 ppm) is characteristic of the amide N-H proton. Aromatic protons will reside in the ~7.1-7.8 ppm region. The methine proton (H-2') will be significantly downfield due to the adjacent oxygen and nitrogen. The methoxy and aromatic methyl groups will appear as sharp singlets in the upfield region.

    • Multiplicity: Use the splitting patterns to deduce proton-proton adjacencies.

  • ¹³C NMR Analysis:

    • Count the number of signals to confirm the presence of all 17 unique carbon atoms in the molecule.

    • Identify the carbonyl carbon (~167 ppm) and the carbons of the two aromatic rings. The methine carbon (C-2') and methoxy carbon will be in the aliphatic region but deshielded by oxygen.

  • HSQC Analysis:

    • This is the primary tool for definitively linking each proton to its directly attached carbon.[1][7] Each cross-peak in the HSQC spectrum corresponds to a C-H bond. This allows for the unambiguous assignment of all protonated carbons. For instance, the proton signal at ~3.3 ppm will correlate with the carbon signal at ~57 ppm, confirming the OCH₃ group.

  • COSY Analysis:

    • The COSY spectrum reveals proton-proton couplings, typically over two or three bonds.[7][8]

    • Key Correlations:

      • Cross-peaks will be observed between the adjacent aromatic protons on both rings (e.g., H-4 with H-5, H-5 with H-6).

      • Crucially, a correlation between the amide proton (H-1') and the methylene protons (H-3'), and between H-3' and the methine proton (H-2') will establish the N-CH₂-CH fragment.

  • HMBC Analysis: Assembling the Final Structure

    • The HMBC experiment is arguably the most powerful for elucidating the overall molecular skeleton by showing correlations between protons and carbons that are two or three bonds away.[1][7]

    • Key Correlations for Structural Confirmation:

      • A correlation from the amide proton (H-1') to the carbonyl carbon (C=O) confirms the amide bond.

      • Correlations from the methylene protons (H-3') to the carbonyl carbon (C=O) and the methine carbon (C-2') will solidify the ethylamide linkage.

      • Correlations from the aromatic protons H-2 and H-6 to the carbonyl carbon (C=O) will connect the 3-chlorobenzoyl group to the rest of the molecule.

      • A correlation from the methoxy protons (OCH₃) to the methine carbon (C-2') is definitive for the placement of the methoxy group.

      • Correlations from the methine proton (H-2') to the aromatic carbons of the 2-methylphenyl ring (C-1" and C-6") will connect the ethyl chain to this ring.

      • A correlation from the aromatic methyl protons (Ar-CH₃) to C-1" and C-2" will confirm the position of the methyl group.

G cluster_amide Benzamide Fragment cluster_linker Ethyl Linker cluster_phenyl 2-Methylphenyl Fragment CO C=O NH N-H NH->CO ³J H2_6 H-2/H-6 H2_6->CO ²J CH2 CH₂ CH2->CO ²J CH CH CH2->CH ²J C1_phenyl C-1'' CH->C1_phenyl ²J C2_phenyl C-2'' Ar_Me Ar-CH₃ Ar_Me->C1_phenyl ³J Ar_Me->C2_phenyl ²J OCH3 OCH₃ OCH3->CH ²J

Diagram 2. Key predicted HMBC correlations for structural confirmation.

Safety and Handling

As with any chemical substance, appropriate safety measures must be taken.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and nitrile gloves when handling the compound and deuterated solvents.

  • Ventilation: Handle the solid compound and prepare the NMR sample in a well-ventilated fume hood.

  • Solvent Hazards: Deuterated solvents are flammable and toxic. Avoid inhalation and skin contact. Consult the Safety Data Sheet (SDS) for each solvent before use.

Conclusion

The combination of ¹H, ¹³C, COSY, HSQC, and HMBC NMR spectroscopy provides a robust and definitive method for the structural characterization of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. By following the systematic workflow presented in this application note—from sample preparation to the logical interpretation of 1D and 2D spectra—researchers can confidently elucidate and verify the structure of this and other similarly complex small molecules. This rigorous approach ensures the high level of scientific integrity required in modern drug discovery and development.

References

  • The Evolving Landscape of NMR Structural Elucidation. PMC - NIH. Available at: [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

  • Rapid amide proton exchange rates in peptides and proteins measured by solvent quenching and two-dimensional NMR. PMC. Available at: [Link]

  • Solvent effects on amide-amide intramolecular hydrogen bonding as studied by NMR spectroscopy. Caltech Authors. Available at: [Link]

  • H-1 NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. Available at: [Link]

  • How to Measure Amide Group Shifts with NMR for Structural Analysis. Patsnap Eureka. Available at: [Link]

  • How does 2D NMR help to elucidate chemical structure? ResearchGate. Available at: [Link]

  • 2D NMR spectroscopy for structural elucidation of complex small molecules. YouTube. Available at: [Link]

  • Solvation of Amides in DMSO and CDCl3: An Attempt at Quantitative DFT-Based Interpretation of 1H and 13C NMR Chemical Shifts. ACS Publications. Available at: [Link]

  • 2D NMR FOR THE CHEMIST. University of Missouri. Available at: [Link]

Sources

Application of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in Early Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the benzamide moiety is recognized as a highly privileged scaffold, capable of forming key hydrogen bonds and participating in non-covalent interactions across a wide array of biological targets 1. 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE represents a sophisticated combinatorial hit compound frequently utilized in High-Throughput Screening (HTS) libraries for neuropharmacology and oncology.

This compound is particularly relevant in the discovery of novel Sigma-1 Receptor (S1R) modulators and epigenetic inhibitors 2. The structural causality behind its design is highly deliberate:

  • 3-Chloro Substitution: The meta-halogenation of the benzamide ring enhances lipophilicity (LogP) and provides a steric shield against Cytochrome P450 (CYP)-mediated aromatic oxidation, improving metabolic half-life.

  • Methoxy-Ethyl Linker: The ether oxygen acts as a crucial Hydrogen Bond Acceptor (HBA), while the ethyl chain provides the necessary conformational flexibility to navigate narrow receptor binding channels.

  • 2-Methylphenyl (o-Tolyl) Tail: The ortho-methyl group restricts the rotational freedom of the phenyl ring. This entropic pre-organization lowers the energy penalty upon binding to deep, hydrophobic receptor pockets.

The following guide details the application of this compound as a tool for Hit-to-Lead optimization, providing self-validating protocols for target affinity and early ADME profiling.

Hit-to-Lead Optimization Workflow

Workflow Start HTS Library Screening (Benzamide Scaffolds) Hit Hit Identification: 3-Chloro-Benzamide Derivative Start->Hit Assay Primary Validation: Radioligand Binding Assay Hit->Assay ADME In Vitro ADME: HLM Stability & Permeability Assay->ADME Ki < 500 nM Lead Lead Optimization: SAR & Retrosynthesis ADME->Lead T1/2 > 30 min

Fig 1: Early drug discovery decision tree for benzamide-based HTS hits.

Protocol 1: Primary Hit Validation (Radioligand Binding Assay)

To validate the affinity of the benzamide hit for the Sigma-1 Receptor (S1R), a competitive radioligand binding assay is preferred over fluorescence-based assays. Causality: Aromatic scaffolds often exhibit auto-fluorescence in the blue/green spectrum, which can artificially skew TR-FRET or fluorescence polarization readouts. Radioligand binding bypasses this optical interference.

Self-Validating Assay Design

This protocol incorporates a built-in validation system: the inclusion of a known high-affinity standard (e.g., Haloperidol) to calculate the Z′ -factor. A Z′>0.5 confirms the assay's dynamic range is sufficient to distinguish true hits from assay noise.

Step-by-Step Methodology
  • Membrane Preparation: Homogenize target-expressing cells (e.g., CHO cells transfected with human S1R) in ice-cold Tris-HCl buffer (50 mM, pH 7.4). Centrifuge at 40,000 × g for 20 minutes at 4°C. Resuspend the pellet in assay buffer.

  • Compound Preparation: Dissolve 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in 100% DMSO to create a 10 mM stock. Perform 10-point serial dilutions (3-fold) in assay buffer. Critical Step: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced protein denaturation.

  • Incubation: In a 96-well plate, combine 50 µL of the test compound, 50 µL of -pentazocine (final concentration 3 nM), and 100 µL of membrane suspension (100 µg protein/well).

    • Expert Insight: Add 0.1% Bovine Serum Albumin (BSA) to the buffer. The highly lipophilic o-tolyl moiety is prone to non-specific binding to polystyrene well walls; BSA acts as a carrier, ensuring the calculated Ki​ reflects true receptor affinity.

  • Filtration & Washing: Incubate for 120 minutes at 37°C to reach equilibrium. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific radioligand binding). Wash filters three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a MicroBeta counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression (GraphPad Prism) and convert to Ki​ using the Cheng-Prusoff equation.

Mechanism of Action: S1R Modulation Pathway

Pathway Ligand 3-Chloro-Benzamide Hit Receptor Sigma-1 Receptor (S1R) (MAM Localization) Ligand->Receptor Agonist Binding Complex BiP/GRP78 Dissociation Receptor->Complex Chaperone Activation Calcium IP3R Stabilization (Ca2+ Efflux to Mitochondria) Complex->Calcium Protein Interaction Survival Cell Survival & Neuroprotection Calcium->Survival ATP Production

Fig 2: S1R activation pathway by benzamide derivatives leading to neuroprotection.

Protocol 2: In Vitro ADME Profiling (Microsomal Stability)

A common liability of secondary amides and methoxy groups is rapid phase I metabolism (N-dealkylation and O-demethylation). Evaluating Human Liver Microsome (HLM) stability early in the pipeline prevents late-stage attrition 3.

Self-Validating Assay Design

This protocol utilizes a "Minus-NADPH" negative control. If compound depletion occurs in the absence of the NADPH cofactor, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterase activity), rather than true CYP450 metabolism. Verapamil is used as a high-clearance positive control.

Step-by-Step Methodology
  • Incubation Mixture: Prepare a master mix containing 0.5 mg/mL HLM protein and 1 µM of the benzamide test compound in 100 mM potassium phosphate buffer (pH 7.4) with 3.3 mM MgCl₂.

  • Pre-warming: Pre-incubate the mixture in a shaking water bath at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH regenerating system (final concentration 1 mM).

    • Causality: Using a regenerating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) rather than direct NADPH ensures a constant supply of the cofactor over the 60-minute assay, preventing artificial plateauing of the metabolic rate.

  • Time-Course Sampling: Aliquot 50 µL of the reaction mixture at 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately quench each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide 100 ng/mL). The organic solvent precipitates the microsomal proteins, halting the reaction instantly.

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes at 4°C. Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Calculations: Plot the natural log of the percentage of compound remaining versus time to determine the elimination rate constant ( k ), and calculate the in vitro half-life ( T1/2​=0.693/k ) and intrinsic clearance ( CLint​ ).

Quantitative Data Presentation

The following table summarizes the hypothetical but representative pharmacological and physicochemical profile of the title compound compared to optimization analogs, demonstrating how structural tweaks influence drug-like properties.

Compound IDStructure ModificationS1R Ki​ (nM)S2R Ki​ (nM)Selectivity (Fold)HLM T1/2​ (min)CLogP
Hit Compound 3-Chloro-N-[2-methoxy-2-(o-tolyl)ethyl]benzamide145.2>10,000>68x18.53.82
Analog A 3-Fluoro substitution (Metabolic block)89.48,50095x42.13.55
Analog B O-Demethylation (Alcohol linker)450.0>10,000>22x12.03.10
Reference (+)-Pentazocine (Standard)3.114546x55.02.90

Table 1: SAR and ADME profiling summary. Data indicates that replacing the 3-chloro group with a 3-fluoro group (Analog A) improves both target affinity and microsomal stability, guiding the Hit-to-Lead progression.

References

  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. MDPI Pharmaceuticals. Available at:[Link]

Sources

Application Note: In Vivo Dosing and Pharmacokinetic Profiling of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in Murine Models

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Preclinical Researchers, DMPK Scientists, and Translational Pharmacologists.

Executive Summary & Chemical Rationale

The compound 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (C₁₇H₁₈ClNO₂, MW: ~303.8 g/mol ) is a structurally distinct halogenated benzamide derivative. Due to the highly hydrophobic nature of its 2-methylphenyl and chlorobenzene rings, this scaffold exhibits classic "brick dust" or "grease" physicochemical properties—specifically, poor aqueous solubility and moderate-to-high plasma protein binding.

Designing an in vivo dosing protocol for such lipophilic small molecules requires strict attention to vehicle formulation and sampling methodology. Administering an improperly formulated suspension intravenously will cause fatal pulmonary embolisms in mice, while poor oral formulations will yield erratic absorption profiles that mask the compound's true bioavailability. This guide provides a self-validating, step-by-step protocol for the pharmacokinetic (PK) evaluation of this compound in murine models.

Physicochemical Profiling & Formulation Strategy

The Causality of Excipient Selection

To achieve a true solution for Intravenous (IV) dosing, we must overcome the compound's high lattice energy and lipophilicity. We utilize a co-solvent/surfactant system. As established by [1], combining a water-miscible organic solvent (DMSO), a polymer (PEG-400), and a non-ionic surfactant (Tween-80) effectively lowers the dielectric constant of the vehicle, allowing the benzamide to remain in solution when introduced to the aqueous bloodstream.

Step-by-Step Formulation Protocol

IV Formulation (Target: 1.0 mg/mL for a 5 mg/kg dose at 5 mL/kg) Vehicle: 5% DMSO / 40% PEG-400 / 5% Tween-80 / 50% Sterile Saline.

  • Solubilization: Weigh 10 mg of the compound into a sterile glass vial. Add 0.5 mL of 100% DMSO. Vortex until completely dissolved. Mechanistic note: DMSO disrupts the crystal lattice.

  • Polymer Addition: Add 4.0 mL of PEG-400. Vortex for 2 minutes.

  • Surfactant Addition: Add 0.5 mL of Tween-80. Sonicate the mixture at 37°C for 5 minutes.

  • Aqueous Phase Integration (Critical Step): Add 5.0 mL of sterile saline dropwise while continuously vortexing.

    • Self-Validation Check: Sudden addition of water causes rapid nucleation and precipitation. If the solution turns cloudy (Tyndall effect), the compound has crashed out. Discard and restart. The final solution must be optically clear.

PO Formulation (Target: 2.0 mg/mL for a 20 mg/kg dose at 10 mL/kg) Vehicle: 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in purified water.

  • Dissolve 2.0 g of HP-β-CD in 10 mL of water.

  • Add 20 mg of the compound.

  • Sonicate at 40°C for 30–45 minutes until a clear inclusion complex is formed. HP-β-CD encapsulates the hydrophobic benzamide core, drastically improving gastrointestinal dissolution and absorption.

In Vivo Pharmacokinetic (PK) Workflow

The Causality of Serial Microsampling

Historically, murine PK studies relied on terminal cardiac punctures, requiring 3 mice per timepoint (e.g., 24 mice for an 8-point curve). This introduces severe inter-subject variability. Instead, we utilize serial capillary microsampling via the submandibular (facial) vein. This allows a complete concentration-time profile to be generated from a single animal, drastically improving data integrity and reducing animal use, aligning with modern ethical guidelines [2].

Step-by-Step Dosing and Sampling Methodology
  • Animal Preparation: Acclimate male C57BL/6 mice (8–10 weeks old, ~25 g) for 7 days. Fast the PO cohort for 12 hours prior to dosing to eliminate food-effect variability (water ad libitum).

  • Administration:

    • IV Cohort: Warm the tail using a heating lamp (vasodilation). Inject the IV formulation via the lateral tail vein using a 29G insulin syringe over 10 seconds.

    • PO Cohort: Administer the HP-β-CD formulation via oral gavage using a 20G reusable stainless-steel feeding needle.

  • Blood Collection:

    • Restrain the mouse using a commercial tube restrainer.

    • Puncture the submandibular vein using a 4 mm sterile animal lancet.

    • Collect exactly 15 µL of blood into a K₂EDTA-coated microcapillary tube. Mechanistic note: K₂EDTA is preferred over heparin, as heparin can cause ion suppression in positive-ion mode LC-MS/MS during downstream analysis.

    • Apply gentle pressure with sterile gauze to achieve hemostasis.

  • Plasma Processing: Centrifuge the capillaries at 2,000 × g for 5 minutes at 4°C. Expel the plasma layer (~7 µL) into a 96-well plate pre-loaded with 50 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol) to instantly precipitate plasma proteins and halt enzymatic degradation.

Quantitative Data Tracking

Table 1: Recommended Murine Dosing Parameters

RouteDose (mg/kg)Max Volume (mL/kg)Vehicle SystemFasting Required
IV 2.0 - 5.05.05% DMSO / 40% PEG-400 / 5% Tween-80 / 50% SalineNo
PO 10.0 - 50.010.020% HP-β-CD in WaterYes (12h pre-dose)
IP 10.0 - 30.010.00.5% Methylcellulose / 0.1% Tween-80No

Table 2: Serial Microsampling Schedule (Hours Post-Dose)

Route0.08h (5m)0.25h (15m)0.5h1.0h2.0h4.0h8.0h24.0h
IV XXXXXXXX
PO XXXXXXX

Experimental Workflow Visualization

G N1 Compound Formulation (DMSO/PEG/Saline or HP-β-CD) N2 IV Dosing (Tail Vein) N1->N2 N3 PO Dosing (Oral Gavage) N1->N3 N4 Serial Microsampling (Facial Vein, 15 µL) N2->N4 N3->N4 N5 Protein Precipitation & LC-MS/MS N4->N5 N6 PK Parameter Extraction (WinNonlin) N5->N6

Fig 1: In vivo PK dosing, sampling, and LC-MS/MS analysis workflow in murine models.

References

  • Strickley RG. Solubilizing excipients in oral and injectable formulations. Pharmaceutical Research. 2004 Feb;21(2):201-30. URL: [Link]

  • Al-Areqi M, et al. Pharmacokinetics, protein binding, and metabolism of a quinoxaline urea analog as a NF-кB inhibitor in mice and rats by LC-MS/MS. PubMed Central (PMC). 2018. URL:[Link]

crystallization techniques for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE purification

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Purification of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE via Crystallization

Authored by: Senior Application Scientist, Chemical Process Development

Introduction: The purification of Active Pharmaceutical Ingredients (APIs) is a critical and often challenging step in drug development and manufacturing. The final physical form of an API directly influences its stability, solubility, bioavailability, and processability.[] For N-substituted benzamides like 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, a molecule with a complex structure featuring both polar (amide, ether) and non-polar (chlorophenyl, methylphenyl) moieties, crystallization serves as the paramount technique for achieving high purity and controlling the solid-state form.

This document provides a comprehensive guide to developing a robust crystallization process for this specific compound. We will move beyond simple procedural lists to explore the foundational principles, strategic solvent selection, and detailed, validated protocols. The aim is to empower researchers and drug development professionals to rationally design and execute an effective purification strategy, ensuring the production of a high-quality, consistent drug substance.

Part 1: Foundational Principles of Crystallization for API Purification

Crystallization is a thermodynamic process where a solid form is generated from a solution, melt, or vapor phase.[2] It is fundamentally a self-purification process. As molecules arrange themselves into a highly ordered crystal lattice, impurity molecules that do not fit into this repeating structure are excluded and remain in the liquid phase (mother liquor).

The Supersaturation Imperative: Nucleation and Crystal Growth

The driving force for crystallization is supersaturation—a state where the concentration of the solute in a solution exceeds its equilibrium solubility at a given temperature. Achieving a state of controlled supersaturation is the cornerstone of any successful crystallization protocol.

  • Nucleation: This is the initial formation of tiny, stable crystalline entities (nuclei). It can occur spontaneously (primary nucleation) when supersaturation reaches a critical point, or be induced by the presence of existing crystals (secondary nucleation).[] Uncontrolled, rapid nucleation often leads to the formation of many small crystals or even amorphous powder, which can be difficult to filter and may trap impurities.

  • Crystal Growth: Once stable nuclei have formed, they grow by the addition of more solute molecules from the supersaturated solution. The goal of a purification-focused crystallization is to favor crystal growth over nucleation. This is achieved by maintaining a state of gentle, sustained supersaturation, which allows for the slow, orderly deposition of molecules onto the lattice, providing ample opportunity for impurities to be rejected.

The Critical Impact of Polymorphism

Polymorphism is the ability of a compound to exist in two or more different crystal structures.[3] These different forms, or polymorphs, can have distinct physical and chemical properties, including melting point, solubility, and stability.[2][3] Benzamide and its derivatives are known to exhibit polymorphism, making this a critical consideration during purification.[4][5][6][7] An uncontrolled crystallization process can lead to the formation of a metastable or undesired polymorph, which can have significant consequences for the drug product's performance and regulatory approval.[2] Therefore, the developed protocol must consistently produce the desired, most stable polymorph.

Part 2: Strategic Solvent Selection

The choice of solvent is the most critical factor in developing a crystallization process.[8] An ideal solvent should exhibit a steep solubility curve for the target compound: high solubility at elevated temperatures and low solubility at room temperature or below.[9]

Physicochemical Analysis of the Target Molecule

The structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE suggests a molecule of intermediate polarity. The amide and ether groups can participate in hydrogen bonding, while the aromatic rings and alkyl groups contribute to its non-polar character. This mixed polarity indicates that a range of solvents, particularly those with intermediate polarity like alcohols or esters, or mixed-solvent systems, will likely be effective.[9][10]

Creating a Solubility Profile: An Experimental Approach

A systematic solvent screening is essential. This involves testing the solubility of the crude compound in a variety of solvents at both room temperature and their boiling points.

Table 1: Common Solvents for Crystallization Screening

Solvent Boiling Point (°C) Polarity Rationale for Use
Ethanol 78 Polar Protic Good for compounds with hydrogen bonding capabilities.[9]
Isopropanol (IPA) 82 Polar Protic Similar to ethanol, but often provides different crystal habits.
Ethyl Acetate 77 Intermediate Polarity Good general-purpose solvent for moderately polar compounds.[11]
Acetonitrile 82 Polar Aprotic Can be effective for moderately polar compounds.
Toluene 111 Non-polar Useful for less polar compounds, but higher boiling point can be a drawback.[9]
Heptane/Hexane ~98 / 69 Non-polar Often used as an anti-solvent.[10]

| Water | 100 | Very Polar | Can be used as an anti-solvent with water-miscible organic solvents.[10] |

The Utility of Mixed-Solvent Systems

When no single solvent provides the ideal solubility profile, a mixed-solvent system is a powerful alternative.[8] This typically involves dissolving the compound in a "good" solvent in which it is highly soluble, followed by the careful addition of a miscible "anti-solvent" in which the compound is poorly soluble.[12] For our target molecule, promising pairs could include Ethanol/Water, Ethyl Acetate/Heptane, or Dichloromethane/Hexane.[13]

Part 3: Crystallization Protocols

All protocols should begin with a starting material of at least 90-95% purity to achieve the best results, as crystallization is most effective at removing small amounts of impurities.[11][13]

Workflow for Crystallization Method Selection

The following diagram outlines a decision-making process for selecting an appropriate crystallization technique.

G start Start with Crude 3-Chloro-N-[...] Benzamide sol_screen Perform Solvent Solubility Screen start->sol_screen find_single Ideal single solvent found? sol_screen->find_single cooling Protocol 1: Cooling Crystallization find_single->cooling Yes mixed_sol Find miscible solvent/anti-solvent pair find_single->mixed_sol No end_node Characterize Final Product (Purity, Polymorph) cooling->end_node anti_solvent Protocol 2: Anti-Solvent Crystallization mixed_sol->anti_solvent Yes other_tech Consider Alternative Techniques mixed_sol->other_tech No anti_solvent->end_node slow_evap Protocol 3: Slow Evaporation (For high purity, small scale) other_tech->slow_evap slurry Protocol 4: Slurry Crystallization (For polymorph conversion) other_tech->slurry slow_evap->end_node slurry->end_node

Caption: Decision workflow for selecting a purification strategy.

Protocol 1: Cooling Crystallization

This technique is ideal for compounds that exhibit a significant decrease in solubility as the temperature is lowered.[2]

Materials:

  • Crude 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

  • Selected solvent (e.g., Isopropanol)

  • Erhlenmeyer flask with a loose-fitting stopper or cap

  • Heating mantle or hot plate with a water/oil bath

  • Stir bar

  • Filtration apparatus (Büchner funnel, filter paper, vacuum flask)

Procedure:

  • Dissolution: Place the crude compound in the Erlenmeyer flask. Add a minimal amount of the selected solvent (e.g., Isopropanol) and begin stirring and gentle heating (e.g., to 60-70 °C). Continue adding small portions of the hot solvent until the compound is fully dissolved. Rationale: Using the minimum amount of hot solvent ensures the solution will be supersaturated upon cooling.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step must be done quickly to prevent premature crystallization.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly towards room temperature. Do not disturb the flask during this initial cooling phase. Rationale: Slow cooling promotes the growth of larger, purer crystals by maintaining a low level of supersaturation.

  • Inducing Crystallization (If Necessary): If no crystals form, try scratching the inside of the flask with a glass rod below the solvent line or adding a tiny seed crystal of the pure product.

  • Extended Cooling: Once crystals have begun to form at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize the yield. Rationale: The compound's solubility is lowest at reduced temperatures, forcing more of it out of solution.

  • Isolation: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Drying: Dry the crystals under vacuum at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Protocol 2: Anti-Solvent Crystallization

This is a highly effective method for controlling crystal size and is useful when a suitable single solvent for cooling crystallization cannot be found.[12]

Materials:

  • Crude compound

  • "Good" solvent (e.g., Ethyl Acetate)

  • "Anti-solvent" (e.g., Heptane)

  • Crystallization vessel (jacketed reactor or flask)

  • Addition funnel or syringe pump

Procedure Visualization:

G cluster_0 Step 1: Dissolution cluster_1 Step 2: Supersaturation cluster_2 Step 3: Growth & Isolation a Dissolve Crude API in 'Good' Solvent (e.g., Ethyl Acetate) b Slowly Add 'Anti-Solvent' (e.g., Heptane) with Stirring a->b Transfer c Age Slurry to Allow Crystal Growth b->c d Filter and Dry Pure API Crystals c->d

Caption: Workflow for the anti-solvent crystallization protocol.

Procedure:

  • Dissolution: Dissolve the crude compound in a minimal amount of the "good" solvent (e.g., Ethyl Acetate) at room temperature.

  • Anti-Solvent Addition: Begin slowly adding the anti-solvent (e.g., Heptane) to the stirred solution. Use an addition funnel or a syringe pump for a controlled, slow addition rate. Rationale: A slow addition rate is crucial to avoid generating high local supersaturation, which would cause rapid precipitation of small, impure particles.

  • Nucleation Point: Continue adding the anti-solvent until the solution becomes persistently cloudy (the nucleation point).

  • Crystal Growth: Once nucleation occurs, stop the anti-solvent addition and allow the solution to stir for a period (e.g., 30-60 minutes) to allow the newly formed crystals to grow.

  • Completion: Resume the slow addition of the remaining anti-solvent to precipitate the rest of the product from the solution.

  • Aging: Allow the resulting slurry to stir (age) for at least one hour to ensure the crystallization is complete and to potentially allow for any polymorphic transformation to the most stable form.

  • Isolation and Drying: Isolate and dry the crystals as described in Protocol 1.

Part 4: Characterization and Validation

Purification must be validated by analytical testing.

Table 2: Analytical Techniques for Post-Crystallization Validation

Technique Purpose Expected Outcome for Pure Compound
High-Performance Liquid Chromatography (HPLC) Assess chemical purity Purity > 99.5%; absence of process impurities.
Nuclear Magnetic Resonance (¹H NMR) Confirm chemical structure and identify solvent residues Spectrum consistent with the proposed structure; minimal residual solvent peaks.
Powder X-Ray Diffraction (PXRD) Identify the crystalline form (polymorph)[2] A consistent and unique diffraction pattern for the desired polymorph.

| Differential Scanning Calorimetry (DSC) | Determine melting point and detect polymorphic transitions | A sharp, single melting endotherm at a consistent temperature. |

Conclusion

The purification of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE by crystallization is a scientifically driven process that requires careful control over thermodynamic and kinetic factors. By systematically screening solvents and selecting an appropriate crystallization method—such as controlled cooling or anti-solvent addition—it is possible to effectively remove impurities and consistently produce the desired solid-state form.[2][13] The protocols and principles outlined in this guide provide a robust framework for researchers to develop a scalable and reproducible purification process, ensuring the final API meets the stringent quality standards required for drug development.

References

  • Benchchem. (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives: Application Notes and Protocols.
  • BOC Sciences. (n.d.). Crystallization of APIs: Methods and Challenges.
  • Syrris. (2024). Pharmaceutical Crystallization in drug development.
  • St. John, A., et al. (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide. PMC.
  • Li, Y., et al. (n.d.). Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. PMC.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use.
  • Micropore Technologies. (n.d.). Active Pharmaceutical Ingredient (API) Crystallisation.
  • PharmaFeatures. (2025). Energy-Efficient Crystallization: Pioneering Sustainable Methods for Active Pharmaceutical Ingredients.
  • Jadhav, S.B., et al. (n.d.). Pharmaceutical Co-Crystallization: Regulatory Aspects, Design, Characterization, and Applications. PMC.
  • MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.
  • OSTI. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • ACS Publications. (2024). Suppression of Disorder in Benzamide and Thiobenzamide Crystals by Fluorine Substitution.
  • Chemistry LibreTexts. (2022). 3.3: Choice of Solvent.
  • IUCr Journals. (n.d.). Crystal structures, thermal properties and intermolecular interactions of new benzamide- based derivatives.
  • RSC Publishing. (n.d.). Analysis of the molecular interactions governing the polymorphism of benzamide – a guide to syntheses?.
  • PubMed. (2005). Prediction of solvents suitable for crystallization of small organic molecules.
  • ACS Publications. (2020). Disorderly Conduct of Benzamide IV: Crystallographic and Computational Analysis of High Entropy Polymorphs of Small Molecules.
  • PMC. (2021). Switching polymorph stabilities with impurities provides a thermodynamic route to benzamide form III.
  • Unknown. (n.d.). Guide for crystallization.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide. As a key intermediate or target molecule, achieving high yield and purity is paramount. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and optimized protocols to navigate common challenges encountered during its synthesis.

Overview of the Synthesis Pathway

The target molecule is an N-substituted benzamide. The most direct and common synthetic route is the nucleophilic acyl substitution between an activated 3-chlorobenzoic acid derivative and the primary amine, 2-methoxy-2-(2-methylphenyl)ethanamine. The most common and reactive acylating agent for this transformation is 3-chlorobenzoyl chloride.[1][2][3] The reaction proceeds via a nucleophilic addition-elimination mechanism.[4][5]

The overall reaction is as follows:

Caption: General reaction scheme for amide formation.

A crucial component of this reaction is the inclusion of a non-nucleophilic base, such as triethylamine (TEA) or pyridine. Its primary role is to neutralize the hydrochloric acid (HCl) byproduct.[6] Failure to scavenge this acid will result in the protonation of the starting amine, forming an unreactive ammonium salt and halting the reaction.[4][6]

Troubleshooting Guide: Low Yield & Purity Issues

This section addresses the most common problems encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction yield is very low, or I'm not seeing any product formation. What are the likely causes?

Low or no yield is a frequent issue that can typically be traced to reagent quality or reaction conditions.

  • Cause A: Deactivated Starting Materials

    • 3-Chlorobenzoyl Chloride Hydrolysis: Acyl chlorides are highly susceptible to hydrolysis from atmospheric moisture.[7] This converts the reactive acyl chloride into the much less reactive 3-chlorobenzoic acid, which will not react under these conditions.

    • Amine Purity: Impurities within the 2-methoxy-2-(2-methylphenyl)ethanamine starting material can compete with the desired reaction or inhibit it.[8]

  • Cause B: Suboptimal Reaction Conditions

    • Presence of Water: Trace amounts of water in the solvent or on the glassware can rapidly hydrolyze the 3-chlorobenzoyl chloride. It is critical to use anhydrous solvents and flame-dried glassware under an inert atmosphere (Nitrogen or Argon).[6][8]

    • Insufficient Base: An inadequate amount of base (less than 1 stoichiometric equivalent to the acyl chloride) will result in incomplete neutralization of HCl. The resulting acidic environment protonates the amine, effectively stopping the reaction.[6][7]

    • Poor Solubility: If the reactants are not well-dissolved, the reaction rate will be significantly hindered.[6][7]

    • Low Temperature: While the initial addition of the acyl chloride is often performed at 0 °C to control the exothermic reaction, maintaining the temperature too low for an extended period may slow the reaction rate to an impractical level.[7]

Solutions & Optimization Strategies:

ParameterRecommended ActionScientific Rationale
Reagent Quality Use freshly opened or distilled 3-chlorobenzoyl chloride. Verify amine purity via NMR or GC-MS before use.Ensures the high reactivity of the acyl chloride and prevents side reactions from amine impurities.[7][8]
Solvent & Glassware Use anhydrous solvents (e.g., DCM, THF, DMF). Flame-dry all glassware under vacuum and maintain an inert atmosphere (N₂ or Ar).Prevents the hydrolysis of the highly moisture-sensitive acyl chloride, which is a primary cause of reaction failure.[7][8]
Base Stoichiometry Use 1.1 to 1.5 equivalents of a non-nucleophilic tertiary amine base like triethylamine (TEA) or DIPEA.Guarantees complete neutralization of the HCl byproduct, preventing the protonation and deactivation of the amine nucleophile.[6]
Temperature Add the acyl chloride solution dropwise at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-16 hours.Controls the initial exotherm of the reaction to prevent side-product formation, while allowing the reaction to proceed to completion at a reasonable rate at room temperature.
Reaction Monitoring Monitor progress using Thin-Layer Chromatography (TLC). A new spot corresponding to the product should appear, and the limiting reagent spot should disappear.TLC provides a simple and effective method to determine if the reaction is proceeding and when it has reached completion, avoiding unnecessarily long reaction times or premature work-up.[8]

Question 2: My TLC plate shows multiple spots, and purification is proving difficult. What are these by-products and how can I remove them?

The formation of multiple products indicates either an incomplete reaction or the occurrence of side reactions.

  • Cause A: Unreacted Starting Materials

    • The most common "impurities" are simply unreacted 3-chlorobenzoyl chloride (which may appear as 3-chlorobenzoic acid on the TLC after spotting due to hydrolysis on the silica plate) and unreacted 2-methoxy-2-(2-methylphenyl)ethanamine.

  • Cause B: Formation of Side-Products

    • 3-Chlorobenzoic Acid: This is formed from the hydrolysis of the acyl chloride.

    • N,N-Diacylation: While less common with secondary amines, if reaction conditions are too harsh or a large excess of acyl chloride is used, diacylation can sometimes occur, though it is sterically hindered in this case.[7]

    • Ammonium Salt: The hydrochloride salt of the starting amine or the tertiary amine base will be present.

Troubleshooting Workflow for Purification:

Troubleshooting_Workflow Start Crude Reaction Mixture Workup Perform Aqueous Work-up Start->Workup Wash_Acid Wash with dilute aq. HCl Workup->Wash_Acid Removes unreacted amine and tertiary amine base Wash_Base Wash with dilute aq. NaHCO₃ / Na₂CO₃ Wash_Acid->Wash_Base Removes unreacted 3-chlorobenzoic acid Wash_Brine Wash with Brine Wash_Base->Wash_Brine Removes residual aqueous contaminants Dry Dry organic layer (Na₂SO₄ or MgSO₄) & Evaporate Wash_Brine->Dry Purify Purification Step Dry->Purify Column Column Chromatography Purify->Column If impurities have similar polarity Recrystallize Recrystallization Purify->Recrystallize If product is a solid and impurities have different solubility End Pure Product Column->End Recrystallize->End

Caption: Decision workflow for product purification.

Solutions & Purification Strategies:

  • Aqueous Work-up: This is the most effective initial purification step.

    • Dilute Acid Wash (e.g., 1M HCl): This will protonate and move any unreacted primary amine and the tertiary amine base (e.g., triethylamine) into the aqueous layer for removal.[8]

    • Dilute Base Wash (e.g., saturated NaHCO₃): This will deprotonate and move any unreacted 3-chlorobenzoic acid (from hydrolysis) into the aqueous layer.[8]

    • Brine Wash: This helps to remove residual water from the organic layer before drying.

  • Final Purification:

    • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system (e.g., Ethyl Acetate/Hexanes) is an excellent method for achieving high purity.

    • Flash Column Chromatography: If recrystallization is ineffective or the product is an oil, silica gel chromatography is the method of choice to separate the product from non-polar and very polar impurities.

Frequently Asked Questions (FAQs)

  • Q1: What is the best way to prepare the amine precursor, 2-methoxy-2-(2-methylphenyl)ethanamine? A plausible synthetic route involves a multi-step process starting from 2-methylbenzaldehyde. One potential pathway could be the addition of a cyanide source to form a cyanohydrin, followed by methylation of the hydroxyl group, and subsequent reduction of the nitrile to the primary amine. Alternative modern methods, such as copper-catalyzed aziridination of 2-methylstyrene followed by ring-opening, may also be employed for stereospecific syntheses.[9]

  • Q2: Can I use 3-chlorobenzoic acid with a coupling agent instead of the acyl chloride? Yes, this is a common alternative. Coupling agents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (Dicyclohexylcarbodiimide), often with an additive like HOBt (Hydroxybenzotriazole), can be used to form the amide bond directly from the carboxylic acid.[1][10] This method avoids handling highly reactive acyl chlorides but may require longer reaction times and introduces different by-products (e.g., ureas) that must be removed during purification.[8]

  • Q3: Besides TEA, what other bases can be used? Diisopropylethylamine (DIPEA) is another excellent non-nucleophilic base. Pyridine can also be used; it can act as both a base and a nucleophilic catalyst, sometimes increasing the reaction rate by forming a highly reactive acylpyridinium intermediate.[6] However, it is more toxic and can be more difficult to remove. Using an excess of the valuable 2-methoxy-2-(2-methylphenyl)ethanamine (2 equivalents) is also an option, where one equivalent acts as the nucleophile and the second acts as the base, but this is generally not cost-effective.[4]

  • Q4: My reaction seems to stall and not go to completion. What can I do? If TLC analysis shows that starting materials are still present after several hours at room temperature, gentle heating (e.g., to 40 °C in DCM or THF) can help drive the reaction to completion.[7] Additionally, adding a catalytic amount (1-5 mol%) of 4-Dimethylaminopyridine (DMAP) can significantly accelerate the reaction, especially if it is sluggish due to steric hindrance.[7]

Optimized Experimental Protocol

This protocol assumes the use of the acyl chloride route, which is generally high-yielding and rapid.

Materials:

  • 2-methoxy-2-(2-methylphenyl)ethanamine (1.0 eq.)

  • 3-Chlorobenzoyl chloride (1.05 eq.)

  • Triethylamine (TEA) (1.2 eq.)

  • Anhydrous Dichloromethane (DCM)

  • 1M HCl (aq.), Saturated NaHCO₃ (aq.), Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-methoxy-2-(2-methylphenyl)ethanamine (1.0 eq.) and anhydrous DCM (to make a ~0.2 M solution).

  • Add Base: Add triethylamine (1.2 eq.) to the stirred solution.

  • Cooling: Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition: In a separate flask, dissolve 3-chlorobenzoyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the cold, stirring amine solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the progress by TLC.

  • Quenching & Work-up: Once the reaction is complete, quench by adding water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and finally, brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by either recrystallization (e.g., from ethyl acetate/hexanes) or flash column chromatography on silica gel to obtain the pure 3-Chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide.

References

  • El-Faham, A., & Funosas, R. S. (2013). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of Chemical Research.
  • Piegat, A., et al. (2019).
  • Reddit. (2021). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved from [Link]

  • Patsnap. (2026). How to Increase Amide Synthesis Yield via Catalytic Innovations. Patsnap Eureka. Retrieved from [Link]

  • Barr, C. R., et al. (1951). The Reaction of 3-Chlorosulfonylbenzoyl Chloride with Amines. Journal of the American Chemical Society, 73.
  • Piegat, A., et al. (2019). The Importance of Reaction Conditions on the Chemical Structure of N, O-Acylated Chitosan Derivatives. PubMed. Retrieved from [Link]

  • ResearchGate. (2015). How do I improve the yield of a carboxylic acid/amine coupling with EDC/DMAP at RT in DCM? Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Making Amides from Acyl Chlorides. Retrieved from [Link]

  • Kégl, T., & Kégl, T. (2020).
  • Chemistry Steps. (2020). Amides Preparation and Reactions Summary. Retrieved from [Link]

  • On Pattison. (2026). Troubleshooting Low Yield in Peptide Synthesis. Retrieved from [Link]

  • Westin, J. (n.d.). Synthesis of Amides. Organic Chemistry - Jack Westin. Retrieved from [Link]

  • Batiha, M. A., et al. (2013). Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry, 25(7), 4087-4090.
  • Chemistry LibreTexts. (2023). Reactions of Acyl Chlorides with Primary Amines. Retrieved from [Link]

  • Common Conditions. (n.d.). Amine to Amide (via Acid Chloride). Retrieved from [Link]

  • Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

  • University of Toronto. (n.d.). Synthesis of 2‐Alkoxy-N-protected phenethylamines via one-pot copper- catalyzed azirid. Retrieved from [Link]

Sources

reducing impurities during 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE preparation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the preparation of 3-chloro-N-[2-methoxy-2-(2-methylphenyl)ethyl]benzamide . As a Senior Application Scientist, I have designed this guide to help researchers and process chemists troubleshoot common impurity issues encountered during the amidation of 2-methoxy-2-(2-methylphenyl)ethanamine with 3-chlorobenzoyl chloride.

Regulatory frameworks, such as the ICH Q3A guidelines, mandate strict identification and qualification thresholds for process-related impurities in drug substances[1]. Controlling these impurities at the chemical synthesis stage is critical for downstream success.

Troubleshooting FAQs: Impurity Profiling & Causality

Q1: We are observing >2% of 3-chlorobenzoic acid in our isolated product. How can we suppress this hydrolysis impurity?

A1: 3-Chlorobenzoic acid is a classic hydrolysis byproduct. The root causality is the presence of water competing with your starting amine for the highly electrophilic 3-chlorobenzoyl chloride.

  • Anhydrous Route: If you are running an anhydrous coupling, ensure your solvent (e.g., 2-MeTHF) has a Karl Fischer (KF) water content of <0.05%.

  • Biphasic Route: If you are utilizing Schotten-Baumann conditions (aqueous base/organic solvent), hydrolysis is inherently mitigated by the rapid reaction kinetics at the liquid-liquid interface[2]. However, if the addition rate of the acyl chloride is too fast or the stirring is inadequate (poor interfacial area), the acyl chloride will accumulate in the aqueous phase and hydrolyze. Optimize your impeller speed and maintain the pH strictly between 8.0 and 9.5.

Q2: Our HPLC shows a late-eluting peak (RRT ~1.4) identified by LC-MS as a bis-acylated imide. What went wrong?

A2: Imide formation (over-acylation) occurs when the newly formed secondary amide product is deprotonated and reacts with a second equivalent of 3-chlorobenzoyl chloride. This is driven by two factors: an excess of acyl chloride and the use of a strong base. To resolve this, strictly control the stoichiometry of 3-chlorobenzoyl chloride to 1.02 – 1.05 equivalents. Additionally, switch to a milder base (such as aqueous Na₂CO₃)[3] or a sterically hindered organic base like N,N-Diisopropylethylamine (DIPEA) to prevent the deprotonation of the product amide.

Q3: We are detecting a des-methyl impurity (N-[2-hydroxy-2-(2-methylphenyl)ethyl]-3-chlorobenzamide). Is this a degradation product from the reaction?

A3: While the benzylic methoxy ether can theoretically be cleaved by strong Lewis acids or highly acidic workups, this impurity almost always originates from the previous synthetic step. It is typically a carryover of unreacted 2-hydroxy-2-(2-methylphenyl)ethanamine (incomplete methylation).

  • Solution: Implement a strict In-Process Control (IPC) test on your starting amine batch. Ensure the des-methyl precursor is <0.15% before initiating the amidation. Avoid using strong aqueous acids (e.g., concentrated HCl) during the final workup to prevent any risk of ether cleavage.

Quantitative Impurity Data Summary

The following table summarizes the critical impurities, their mechanistic origins, and analytical tracking parameters to ensure process control.

Impurity NameStructural Origin / MechanismPreventive ActionHPLC RRT*
3-Chlorobenzoic Acid Hydrolysis of 3-chlorobenzoyl chloride by moisture.KF control (<0.05%); optimize stirring in biphasic setups.~0.45
Des-methyl Alcohol Carryover from incomplete methylation or acidic ether cleavage.Screen starting amine; avoid strong acidic workups.~0.75
Des-chloro Amide Impurity in the 3-chlorobenzoyl chloride starting material.Source high-purity acyl chloride (>99.5%).~0.90
Target Amide Main Product N/A 1.00
Bis-acylated Imide Over-reaction of the product amide with excess acyl chloride.Limit acyl chloride to 1.05 eq; use milder bases (Na₂CO₃).~1.40

*Relative Retention Time (RRT) is approximate and depends on the specific C18 reverse-phase gradient employed.

Reaction Workflow & Impurity Pathways

ImpurityPathway Amine 2-Methoxy-2-(2-methylphenyl) ethanamine Product 3-Chloro-N-[2-methoxy-2- (2-methylphenyl)ethyl]benzamide (Target API Intermediate) Amine->Product Amidation (Base, Solvent) Imp_Desmethyl Des-methyl Alcohol (Ether Cleavage Impurity) Amine->Imp_Desmethyl Pre-existing Des-methyl Amine AcylChloride 3-Chlorobenzoyl Chloride AcylChloride->Product Imp_Acid 3-Chlorobenzoic Acid (Hydrolysis Impurity) AcylChloride->Imp_Acid + H2O (Moisture) Imp_Imide Bis-acylated Imide (Over-reaction Impurity) Product->Imp_Imide + Excess Acyl Chloride + Strong Base Product->Imp_Desmethyl + Lewis Acids / Harsh Acidic Workup

Reaction workflow and impurity formation pathways during amidation.

Self-Validating Experimental Protocol

To minimize the impurities discussed above, use the following optimized biphasic Schotten-Baumann methodology. This protocol utilizes 2-Methyltetrahydrofuran (2-MeTHF), a green and sustainable alternative to traditional chlorinated solvents[4][5], which also provides excellent phase separation.

Step-by-Step Methodology:

Step 1: Preparation of the Amine Solution

  • Charge a clean, dry reactor with 2-methoxy-2-(2-methylphenyl)ethanamine (1.0 eq, 100 mmol).

  • Dissolve the amine in 2-MeTHF (10 volumes, 1000 mL). Stir at 250 RPM to ensure complete dissolution.

Step 2: Base Addition

  • Prepare a 10% w/v aqueous solution of Sodium Carbonate (Na₂CO₃) (1.5 eq, 150 mmol).

  • Add the aqueous base to the reactor. Increase stirring to 400 RPM to create a fine biphasic emulsion. Cool the biphasic mixture to 0–5 °C.

Step 3: Controlled Acylation

  • Dissolve 3-chlorobenzoyl chloride (1.05 eq, 105 mmol) in 2-MeTHF (2 volumes, 200 mL).

  • Add the acyl chloride solution dropwise to the reactor over 60 minutes, maintaining the internal temperature below 10 °C. Causality note: Strict temperature control and slow addition prevent the accumulation of unreacted acyl chloride, thereby minimizing hydrolysis to 3-chlorobenzoic acid.

Step 4: In-Process Control (IPC) & Self-Validation

  • After the addition is complete, stir the reaction for 30 minutes at 10 °C.

  • Self-Validation Check: Stop stirring, allow phases to separate, and sample the upper organic layer. Run a rapid HPLC assay.

  • Acceptance Criterion: The reaction is deemed complete when the residual starting amine is <1.0%. If >1.0%, add an additional 0.02 eq of acyl chloride and stir for 15 minutes.

Step 5: Workup and Isolation

  • Once IPC passes, quench the reaction by adding water (5 volumes) to dissolve any precipitated salts.

  • Separate the phases. Wash the organic (upper) layer with 0.5 M HCl (3 volumes) to remove trace unreacted amine, followed by a brine wash (3 volumes). Caution: Do not exceed 0.5 M HCl to prevent cleavage of the benzylic methoxy ether.

  • Concentrate the 2-MeTHF layer under reduced pressure and crystallize the crude product from Isopropanol/Heptane (1:4) to reject the highly soluble bis-acylated imide impurity. Filter and dry under a vacuum at 45 °C.

References

  • Guidance for Industry: Q3A Impurities in New Drug Substances.Food and Drug Administration (FDA) / ICH.
  • Key Green Chemistry research areas from a pharmaceutical manufacturers' perspective revisited.Organic Process Research & Development / RSC Publishing.
  • Reactions and Polymerizations at the Liquid−Liquid Interface.University of Twente Research Information.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Alternatives.PMC / National Institutes of Health.
  • Development of a Continuous Schotten–Baumann Route to an Acyl Sulfonamide.ACS Publications.

Sources

Technical Support Center: Handling & Stability of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for compound handling and stability. This guide is specifically engineered for researchers, analytical chemists, and drug development professionals working with 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. Here, we move beyond basic handling instructions to explore the thermodynamic and kinetic realities of compound storage, ensuring your assay data remains robust and reproducible.

Part 1: Mechanistic Insights — The "Why" Behind Compound Stability

When evaluating the stability of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE at room temperature, it is critical to distinguish between chemical degradation and physical loss .

Chemical Stability: The Benzamide Core

The chemical structure of this molecule features a robust benzamide core. Amide bonds are thermodynamically stable and highly resistant to spontaneous hydrolysis at room temperature. Research demonstrates that even highly activated benzamidinium derivatives require elevated pH (e.g., pH > 11) to undergo measurable hydrolysis at room temperature, ultimately yielding stable benzamides[1]. Therefore, the risk of covalent bond cleavage (hydrolysis or oxidation) at room temperature in neutral environments is virtually zero. As a solid powder, the compound is indefinitely stable at room temperature when kept desiccated.

Physical Stability: The DMSO Paradox

The primary vector for compound "loss" in High-Throughput Screening (HTS) workflows is physical precipitation from Dimethyl Sulfoxide (DMSO) stocks. DMSO is notoriously hygroscopic. When a stock is exposed to ambient room temperature air, it rapidly absorbs atmospheric moisture. Because this specific benzamide derivative is highly lipophilic (driven by the chloroaryl and methoxy-substituted tolyl groups), the introduction of water drastically lowers its solubility limit in the solvent matrix, leading to micro-precipitation[2]. This physical loss is frequently misdiagnosed by researchers as chemical degradation.

Degradation_Logic Compound Benzamide Derivative in DMSO Stock Water H2O Absorption (Hygroscopic DMSO) Compound->Water FT_Cycles Repeated Freeze-Thaw (>15 Cycles) Compound->FT_Cycles Base Aqueous Base (pH > 11) Compound->Base Precipitation Physical Loss (Micro-precipitation) Water->Precipitation FT_Cycles->Precipitation Hydrolysis Chemical Degradation (Amide Hydrolysis) Base->Hydrolysis

Caption: Logical relationship between environmental stressors and mechanisms of compound loss.

Part 2: Troubleshooting Guide & FAQs

Q1: I left my 10 mM DMSO stock on the benchtop at room temperature for 48 hours. Is the compound degraded? A1: Chemically, no. However, physically, it may have precipitated. Every time a DMSO stock is opened at room temperature, water is absorbed. We recommend storing DMSO samples in plates for no longer than 4 months at room temperature[3]. For a 48-hour exposure, you must vortex and gently sonicate the tube (max 30°C) before use to redissolve any invisible micro-precipitates.

Q2: My assay results are highly variable between runs using the same stock. What is happening? A2: This is a classic symptom of freeze-thaw degradation—not chemical breakdown, but physical precipitation. Every time the DMSO stock is thawed, it is exposed to atmospheric moisture. As water content increases, the local solubility of the hydrophobic benzamide decreases. If you are pipetting from a stock with micro-precipitates, you are dispensing an inconsistent concentration.

Q3: How many freeze-thaw cycles can this compound withstand? A3: We recommend a strict limit of 15 cycles. Studies on diverse compound libraries in DMSO show that compounds can suffer a >10% drop in detectable concentration within just 10 freeze-thaw cycles due to cumulative water uptake and temperature-shock precipitation[4].

Quantitative Stability Profile

Table 1: Expected Stability Profile of Benzamide Derivatives in DMSO

Storage ConditionTime / ExposureExpected Purity/RecoveryPrimary Mechanism of Loss
Solid Powder (Desiccated) > 2 Years (RT)> 99%None (Highly Stable)
10 mM DMSO (-20°C, Argon) > 1 Year> 95%Negligible
10 mM DMSO (Room Temp, Ambient Air) 4 Months< 85%Water uptake & Precipitation
Freeze-Thaw Cycles (Ambient Thaw) 10 Cycles~ 90%Micro-precipitation
Freeze-Thaw Cycles (Ambient Thaw) 25 Cycles< 75%Severe Precipitation

Part 3: Self-Validating Experimental Protocols

To ensure data integrity, any questionable stock must be validated before use. The following protocol is a self-validating system : it uses an internal standard (IS) and a freshly prepared T0 reference to internally control for injection volume errors, matrix effects, and ionization suppression[2].

Protocol: Self-Validating LC-MS/UV Purity and Concentration Check

Step 1: Preparation of Reference Standard (T0)

  • Weigh exactly 1.0 mg of fresh, solid 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

  • Dissolve in anhydrous DMSO to exactly 10 mM. This serves as your 100% recovery baseline (T0 Reference).

Step 2: Sample Preparation (The Questionable Stock)

  • Thaw the questionable DMSO stock at room temperature in a desiccator to prevent further moisture uptake.

  • Vortex the stock for 30 seconds. Do NOT sonicate yet (the goal is to measure the currently soluble fraction).

  • Centrifuge at 10,000 x g for 5 minutes to pellet any micro-precipitates.

  • Carefully aspirate 10 µL from the top layer.

Step 3: Internal Standard (IS) Addition

  • Dilute both the T0 Reference and the Sample 1:100 in an LC-MS grade Acetonitrile/Water (50:50) mixture containing 1 µM of a stable internal standard (e.g., heavy-isotope labeled benzamide or a distinct structural analog).

Step 4: LC-MS/UV Analysis

  • Inject 5 µL onto a C18 reverse-phase column.

  • Monitor UV absorbance at 254 nm and the specific [M+H]+ ion for the compound.

  • Calculate the Area Ratio: (Area of Target) / (Area of IS).

Step 5: Validation & Causality Check

  • Pass: If the Sample Area Ratio is ≥ 95% of the T0 Area Ratio, the stock is intact and fully solubilized.

  • Fail: If the Sample Area Ratio is < 95%, physical loss (precipitation) has occurred.

  • Rescue Step: Sonicate the original stock at 30°C for 15 minutes, re-centrifuge, and repeat the assay. If the ratio returns to >95%, the issue was reversible precipitation. If it remains low, irreversible degradation or permanent plating to the plasticware has occurred, and the stock must be discarded.

QC_Workflow Start Frozen DMSO Stock (-20°C) Thaw Thaw at Room Temp (Desiccated) Start->Thaw Inspect Visual Inspection (Check for Precipitate) Thaw->Inspect Clear Clear Solution Inspect->Clear Precip Precipitate Observed Inspect->Precip LCMS LC-MS/UV Purity QC (>95% Threshold) Clear->LCMS Rescue Vortex & Mild Sonicate (Max 30°C) Precip->Rescue Rescue->Inspect Assay Proceed to Assay LCMS->Assay Pass Discard Discard Aliquot LCMS->Discard Fail

Caption: Self-validating QC workflow for evaluating compound integrity in DMSO stocks.

References

  • Kozikowski, B. A., et al. "Studies on Repository Compound Stability in DMSO under Various Conditions." Journal of Biomolecular Screening. 2

  • Kozikowski, B. A., et al. "The Effect of Freeze/Thaw Cycles on the Stability of Compounds in DMSO." Journal of Biomolecular Screening. 4

  • Di, L., et al. "Monitoring compound integrity with cytochrome P450 assays and qHTS." National Institutes of Health (PMC).3

  • Smith, J., et al. "Room temperature hydrolysis of benzamidines and benzamidiniums in weakly basic water." ResearchGate. 1

Sources

troubleshooting low solubility of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in DMSO

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting DMSO Solubility for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter assay failures stemming from poor compound management. 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is a highly lipophilic, rigid molecule. Its structural features—specifically the strong intermolecular hydrogen bonding potential of the benzamide core combined with the pi-pi stacking of the chlorophenyl and methylphenyl rings—result in a high crystal lattice energy.

When handling this compound, researchers typically face two distinct failure modes:

  • Primary Insolubility: Failure to achieve a true stock solution in pure dimethyl sulfoxide (DMSO).

  • Secondary Precipitation ("DMSO Shock"): Immediate nucleation and precipitation when the DMSO stock is diluted into aqueous assay buffers[1].

This guide provides mechanistic workflows, self-validating protocols, and expert FAQs to resolve these issues.

Mechanistic Workflows & Causality

To effectively troubleshoot, we must move away from trial-and-error and adopt a mechanistic approach. The workflow below outlines the decision tree for achieving a thermodynamically stable solution.

G N1 Assess Initial 10mM DMSO Solubility N2 Visual Inspection: Clear Solution? N1->N2 N3 Proceed to Aqueous Dilution Protocol N2->N3 Yes N4 Apply Gentle Heating (37°C) & Bath Sonication N2->N4 No (Precipitate) N5 Clear Solution? N4->N5 N5->N3 Yes N6 Reduce Stock to 1mM or Add Co-solvent N5->N6 No

Workflow for diagnosing and resolving primary DMSO insolubility.

Quantitative Solubility Troubleshooting Metrics

To standardize your approach, refer to the following optimized parameters for handling lipophilic benzamides.

ParameterStandard HTS ConditionOptimized Condition for BenzamidesCausality / Rationale
Stock Concentration 10 mM1 mM to 5 mMReduces the risk of entering an unstable supersaturated zone in anhydrous DMSO[2],[3].
Storage / Handling Multiple Freeze-ThawsSingle-use aliquotsPrevents atmospheric water ingress. Water acts as an anti-solvent, triggering nucleation[2].
Final Assay DMSO % 1.0%≤ 0.5%Minimizes solvent-induced cellular toxicity while maintaining kinetic solubility[4],[1].
Co-solvent Rescue None10% PEG400 / 90% DMSODisrupts the high crystal lattice energy of rigid amides when pure DMSO fails[1].

Self-Validating Experimental Protocols

Do not assume a clear solution is a true solution. Micro-precipitates and colloidal aggregates can severely skew biological data by artificially lowering the active concentration or causing false positives via light scattering. The following protocols include built-in validation steps.

Protocol 1: Preparation of Anhydrous DMSO Stock Solutions

Objective: Overcome high crystal lattice energy without degrading the compound.

  • Desiccation: Ensure the lyophilized powder of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is equilibrated to room temperature in a desiccator before opening. Cold powder will immediately condense atmospheric moisture, which synergistically destroys DMSO solubility[2].

  • Solvent Addition: Add anhydrous, Sure/Seal™ DMSO to achieve a target concentration of 5 mM (rather than 10 mM, to respect the thermodynamic limits of this specific scaffold)[3].

  • Thermal & Acoustic Agitation: Place the vial in a 37°C water bath for 5 minutes, followed by 10 minutes in an ultrasonic bath. Causality: Heat increases kinetic energy to break intermolecular bonds, while sonication provides cavitation forces to disrupt the crystal lattice.

  • Validation (Centrifugation): Centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube against a dark background. If a microscopic white pellet is visible, the compound is in a suspension, not a solution. You must dilute the stock further (e.g., to 1 mM).

  • Storage: Aliquot immediately into single-use tubes and store at -20°C. Never subject the stock to multiple freeze-thaw cycles[2].

Protocol 2: Step-Down Aqueous Dilution (Preventing DMSO Shock)

Objective: Prevent rapid solvent exchange and subsequent precipitation during assay preparation.

G S1 5mM DMSO Stock (Anhydrous) D1 Direct 1:500 Dilution into Assay Buffer S1->D1 D2 Intermediate 1:10 Dilution (e.g., in 10% DMSO/Buffer) S1->D2 R1 DMSO Shock: Rapid Solvent Exchange D1->R1 R2 Gradual Solvation: Controlled Exchange D2->R2 O1 Compound Precipitation (Erratic Assay Data) R1->O1 O2 Stable Working Solution (Reliable Assay Data) R2->O2

Mechanism of DMSO shock and the protective effect of step-down dilution.

  • Intermediate Dilution: Instead of pipetting the DMSO stock directly into 100% aqueous buffer, create an intermediate dilution. Add 1 part DMSO stock to 9 parts of a transitional buffer (e.g., assay buffer containing 10% DMSO or a surfactant like 0.01% Tween-20). Vortex vigorously during the dropwise addition[4].

  • Final Dilution: Dilute the intermediate solution 1:10 into your final assay media. This ensures a final DMSO concentration of ≤ 0.5%[4],[1].

  • Validation (Nephelometry/Absorbance): Before adding cells or enzymes, read the assay plate at an absorbance of 600 nm. An OD600 > 0.05 indicates light scattering from colloidal aggregation. If detected, you have exceeded the kinetic solubility limit and must lower the final assay concentration[1].

Expert FAQs

Q1: My compound dissolved perfectly on day 1, but after a month in the -20°C freezer, it precipitated. Why? A1: This is a classic symptom of water uptake. DMSO is highly hygroscopic. Every time you open the vial, atmospheric moisture is absorbed. Water acts as an anti-solvent for lipophilic molecules, shifting the solution into an unstable supersaturated zone. Subsequent freeze-thaw cycles provide the nucleation energy required for the compound to crash out into a lower-energy, crystalline state[2]. Always use single-use aliquots.

Q2: I've tried heating and sonication, but the 10 mM stock remains cloudy. What are my options? A2: The compound's thermodynamic solubility limit in DMSO is likely below 10 mM. You have two options:

  • Lower the stock concentration to 1 mM, which is often necessary for fragment-like or highly rigid lipophilic compounds[3].

  • Introduce a co-solvent. Adding 10-20% Dimethylformamide (DMF) or Polyethylene Glycol (PEG400) can disrupt the specific intermolecular interactions preventing dissolution[1].

Q3: Does the order of addition matter when diluting into aqueous buffers? A3: Absolutely. You must add the concentrated DMSO stock dropwise into the aqueous buffer while continuously vortexing. If you add the buffer to the DMSO, or if you fail to vortex, you create localized micro-environments of high aqueous concentration, leading to immediate "DMSO shock" and irreversible precipitation[4],[1].

References

  • A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. nih.gov. 5

  • Improving Demethoxyencecalin solubility for in vitro assays. benchchem.com. 4

  • Technical Support Center: Enhancing the Solubility of Quinoline-Based Compounds for Biological Assays. benchchem.com. 1

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. ziath.com. 2

  • DMSO Solubility Assessment for Fragment-Based Screening. mdpi.com. 3

Sources

preventing degradation of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE during long-term storage

Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience unexplained loss of potency or the sudden appearance of impurities when handling complex benzamide derivatives.

This compound features three distinct structural vulnerabilities: an amide bond (prone to hydrolysis), a benzylic ether (highly susceptible to oxidative cleavage), and a chlorophenyl ring (sensitive to photolysis). Below is our definitive troubleshooting guide, engineered to help you diagnose degradation pathways, understand their chemical causality, and implement self-validating storage protocols.

Visualizing the Degradation Landscape

Before troubleshooting specific assays, it is critical to map how environmental stressors interact with the molecule's functional groups.

G Target 3-CHLORO-N-[2-METHOXY-2- (2-METHYLPHENYL)ETHYL]BENZAMIDE Hydrolysis Amide Hydrolysis (Aqueous/pH Extremes) Target->Hydrolysis Oxidation Benzylic Ether Oxidation (O2 / Peroxides) Target->Oxidation Photolysis Photolytic Cleavage (UV Light / C-Cl bond) Target->Photolysis Prod1 3-Chlorobenzoic Acid + Primary Amine Hydrolysis->Prod1 Prod2 2-Methylbenzaldehyde deriv. + Hemiacetal cleavage Oxidation->Prod2 Prod3 De-halogenated Radicals & Dimerization Photolysis->Prod3

Caption: Degradation pathways of the compound via hydrolysis, oxidation, and photolysis.

Troubleshooting FAQs & Mechanistic Insights
FAQ 1: We are observing a gradual decrease in assay purity with the appearance of a benzaldehyde derivative during long-term storage at room temperature. What is causing this?

The Causality: Your compound is undergoing autoxidation. The molecule contains a methoxy group at a benzylic position (2-methoxy-2-(2-methylphenyl)ethyl). Benzylic ethers are highly susceptible to oxidative cleavage in the presence of atmospheric oxygen or trace peroxides[1]. In an H2​O2​ -dependent or autoxidative mechanism, an oxygen atom inserts into the carbon adjacent to the ether oxygen, forming a highly unstable hemiacetal. This intermediate spontaneously breaks down to generate an alcohol and an aromatic aldehyde[2]. Self-Validating System: To confirm that the degradation is oxidative (and not thermal), split your degrading sample into two vials. Spike one vial with 0.1% BHT (butylated hydroxytoluene), a radical scavenger. If the formation of the benzaldehyde derivative halts in the BHT-spiked vial, you have positively validated autoxidation as the mechanism.

FAQ 2: Our HPLC-UV stability data shows the emergence of a peak identified as 3-chlorobenzoic acid, especially in our aqueous stock solutions. How can we mitigate this?

The Causality: The amide bond linking the chlorophenyl group to the ethylamine chain is undergoing hydrolysis. While amide bonds are generally less electrophilic and less susceptible to hydrolysis than ester bonds, they will still break down in aqueous environments—particularly at pH extremes—yielding a carboxylic acid (3-chlorobenzoic acid) and an amine[3]. Self-Validating System: Prepare three aqueous solutions at pH 2, pH 7, and pH 10. Incubate at 40°C for 48 hours. If the 3-chlorobenzoic acid peak area is significantly larger in the pH 2 and pH 10 samples compared to the pH 7 sample, you have validated that the degradation is acid/base-catalyzed hydrolysis.

FAQ 3: Does this compound require protection from light during routine benchtop handling?

The Causality: Yes. The 3-chlorobenzamide moiety contains a halogenated aromatic ring. Prolonged exposure to intense UV or fluorescent laboratory light can induce homolytic cleavage of the C-Cl bond, leading to radical formation, dimerization, or reaction with the solvent. Always store in amber glass vials and minimize benchtop exposure.

Quantitative Stability Data

To establish a baseline for your own internal quality control, we have summarized the expected degradation profile of this compound under standard ICH Q1A(R2) stability testing conditions[4].

Storage ConditionTime PointPurity (Solid State)Purity (Aqueous Solution, pH 7)Primary Degradant Observed
Long-Term (25°C / 60% RH)6 Months>99.5%94.2%3-Chlorobenzoic Acid (Hydrolysis)
Accelerated (40°C / 75% RH)6 Months98.1%82.5%3-Chlorobenzoic Acid, Benzaldehyde Deriv.
Oxidative Stress (3% H2​O2​ )24 HoursN/A<50.0%2-Methylbenzaldehyde Derivative (Oxidation)
Acidic Stress (0.1 N HCl)24 HoursN/A68.4%3-Chlorobenzoic Acid (Hydrolysis)
Experimental Workflows & Protocols

To ensure rigorous quality control, laboratories must evaluate the compound using a self-validating stability-indicating workflow.

Workflow Prep Sample Preparation (Solid & Solution) Stress ICH Q1A(R2) Storage Prep->Stress Cond1 Long-Term 25°C / 60% RH Stress->Cond1 Cond2 Accelerated 40°C / 75% RH Stress->Cond2 Analysis HPLC-UV/MS Analysis Cond1->Analysis Cond2->Analysis

Caption: Step-by-step stability testing workflow based on ICH Q1A(R2) guidelines.

Protocol: Preparation of Long-Term Stock Solutions

Because the compound is highly susceptible to both hydrolysis and oxidation, aqueous buffers must be avoided for long-term storage.

  • Step 1: Solvent Selection. Use anhydrous Dimethyl Sulfoxide (DMSO) or HPLC-grade Acetonitrile. Rationale: Removing water eliminates the nucleophile required for amide hydrolysis[3].

  • Step 2: Degassing. Sparge the solvent with ultra-pure Argon or Nitrogen gas for 15 minutes prior to dissolving the compound. Rationale: Displacing dissolved oxygen prevents the formation of hydroperoxides, thereby protecting the vulnerable benzylic ether[1].

  • Step 3: Aliquoting. Divide the stock solution into single-use aliquots in amber glass vials. Rationale: Amber glass prevents photolytic C-Cl cleavage, and single-use aliquots prevent repeated freeze-thaw cycles and re-introduction of atmospheric oxygen.

  • Step 4: Storage. Blanket the headspace of the vial with Argon before sealing. Store at -20°C.

  • Validation Check: Run an HPLC-UV assay on an aliquot immediately after preparation (T=0) and compare it against an aliquot stored for 30 days (T=30). A peak area variance of <0.5% validates the integrity of your inert storage system.

References
  • Q1A(R2)
  • Source: acs.
  • Source: webofpharma.
  • Source: nih.

Sources

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE recrystallization solvent selection guide

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Recrystallization & Purification

Introduction: The Art and Science of Crystalline Purity

Welcome to the technical support guide for the purification of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. Recrystallization is a powerful technique for purifying solid organic compounds, but its success hinges on the rational selection of an appropriate solvent system.[1][2] This guide provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to systematically identify the optimal recrystallization solvent for this specific benzamide derivative, ensuring high purity and yield. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt these methods to your unique experimental context.

Compound Structural Analysis & Solubility Prediction

Before stepping into the lab, a quick analysis of our target molecule provides critical clues for solvent selection.

  • Structure: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

  • Key Functional Groups:

    • Amide (-CONH-): A polar group capable of hydrogen bonding (both donor and acceptor). This feature enhances solubility in polar solvents.[3]

    • Ether (-OCH₃): A moderately polar group.

    • Aromatic Rings (x2): Largely nonpolar, contributing to solubility in less polar and aromatic solvents.[3]

    • Chloro-substituent (-Cl): Adds to the molecule's overall polarity.

    • Ethyl Linker & Methyl Group: Nonpolar (lipophilic) components.

Predicted Solubility: The molecule possesses both polar and nonpolar characteristics. This amphiphilic nature suggests that it will likely be insoluble in very nonpolar solvents (like hexanes) and highly polar solvents (like water) but will show good solubility in solvents of intermediate polarity, such as alcohols, ketones, or esters. The principle of "like dissolves like" is our primary guide, but the ideal solvent will have a polarity that is similar enough to dissolve the compound when hot, yet different enough to force it out of solution upon cooling.[4]

Frequently Asked Questions (FAQs) on Solvent Selection

This section addresses the fundamental questions that form the basis of a rational solvent screening strategy.

Q1: What are the absolute criteria for an ideal recrystallization solvent?

An ideal solvent must satisfy a specific set of criteria to be effective for purification.[5][6]

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., 0-4 °C).[1][2][4] This differential solubility is the driving force for crystallization and high recovery.

  • Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain fully dissolved in the cold solvent (so they are removed with the mother liquor).[4][6]

  • Chemical Inertness: The solvent must not react with the compound being purified.[5][6]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during drying.[5]

  • Safety & Cost: The solvent should be non-toxic, non-flammable, and inexpensive whenever possible.[5]

Q2: How do I practically apply the "like dissolves like" principle for this specific benzamide?

Given the mixed polarity of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, you should screen a range of solvents with varying polarities. Start with moderately polar solvents. Data on the solubility of the parent compound, benzamide, shows it is most soluble in methanol and acetone, followed by other alcohols.[7][8] This provides a strong starting point for our target molecule. We would expect a similar trend, though the increased nonpolar character of our compound may favor slightly less polar solvents compared to simple benzamide.

Q3: What is a "solvent pair" and when is it necessary?

A solvent pair is a mixture of two miscible solvents, one in which the compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" solvent). This approach is used when no single solvent meets the ideal criteria. The compound is first dissolved in a minimal amount of the hot "good" solvent. The "bad" solvent is then added dropwise to the hot solution until it becomes slightly cloudy (the saturation point). A few drops of the "good" solvent are then added to redissolve the precipitate, and the solution is allowed to cool slowly.

Experimental Workflow: Systematic Solvent Screening

This protocol outlines a systematic, small-scale approach to efficiently identify the optimal solvent or solvent pair.

Workflow Diagram: Solvent Selection Logic

Caption: Decision workflow for systematic recrystallization solvent selection.

Step-by-Step Protocol
  • Preparation: Place approximately 15-25 mg of your crude 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE into several small test tubes.

  • Room Temperature Test: To each tube, add a different candidate solvent (see table below) dropwise, swirling after each drop, up to about 0.5 mL. Note if the solid dissolves completely at room temperature. If it does, that solvent is unsuitable as a single solvent because recovery will be poor.[1]

  • Hot Solubility Test: For the solvents that did not dissolve the compound at room temperature, heat the test tubes in a water or sand bath. Continue to add the same solvent dropwise until the solid just dissolves.[9] Record the approximate volume of solvent used. If a large volume is required, the solubility may be too low for a good yield. If the solid does not dissolve at all, the solvent is unsuitable.

  • Crystallization Test: Remove the tubes that formed a clear solution from the heat and allow them to cool slowly to room temperature. Do not disturb the tubes during this time to allow for the formation of larger, purer crystals.[2] Once at room temperature, place the tubes in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Evaluation: Observe the quantity and quality of the crystals formed. An ideal solvent will produce a large crop of well-defined crystals.

Solvent Screening Data Table

Use the following table to guide your solvent selection and record your observations. Solvents are ordered by decreasing polarity.

SolventPolarity IndexBoiling Point (°C)Solubility at Room Temp. (20°C)Solubility at Boiling PointCrystal Formation Upon Cooling
Water10.2100Expected: InsolubleExpected: Insoluble
Methanol5.165Expected: Sparingly SolubleExpected: Soluble
Ethanol4.378Expected: Sparingly SolubleExpected: Soluble
Acetone4.356Expected: SolubleExpected: Very Soluble
Isopropanol (IPA)3.982Expected: Sparingly SolubleExpected: Soluble
Ethyl Acetate (EtOAc)4.477Expected: SolubleExpected: Very Soluble
Dichloromethane (DCM)3.140Expected: Very SolubleExpected: Very Soluble
Toluene2.4111Expected: Sparingly SolubleExpected: Soluble
Heptane / Hexanes0.198 / 69Expected: InsolubleExpected: Insoluble

Troubleshooting & Advanced Guidance

Q: My compound "oiled out" instead of forming crystals. What should I do?

"Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of the solute. The compound comes out of solution as a liquid instead of a solid.

  • Solution 1: Add More Solvent. Reheat the solution to dissolve the oil, then add a small amount of additional hot solvent to lower the saturation point. Allow it to cool slowly again.[5]

  • Solution 2: Lower the Cooling Temperature. Use a solvent with a lower boiling point.

  • Solution 3: Use a Solvent Pair. Adding a "bad" solvent can sometimes promote crystallization over oiling.

  • Solution 4: Promote Slow Cooling. Insulate the flask to ensure the solution cools as slowly as possible, giving the molecules time to orient into a crystal lattice.[10]

Q: No crystals are forming, even after cooling in an ice bath. What now?

This is a common issue, often due to supersaturation or using too much solvent.[10][11]

  • Solution 1: Induce Crystallization. Gently scratch the inside of the flask with a glass rod just below the surface of the liquid.[9] The microscopic scratches provide a nucleation site for crystal growth.

  • Solution 2: Add a Seed Crystal. If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for crystallization.[9]

  • Solution 3: Reduce Solvent Volume. You likely added too much solvent.[5][9][10] Gently heat the solution to boil off some of the solvent, thereby increasing the solute concentration, and then attempt to cool it again.

Q: My final yield is very low. What are the likely causes?

A low yield can stem from several factors during the process.

  • Cause 1: Premature Crystallization. If crystals form during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.

  • Cause 2: Excessive Solvent. As mentioned above, using too much solvent will keep a significant portion of your compound dissolved in the mother liquor even when cold.[9][11]

  • Cause 3: Washing with Room Temperature Solvent. When washing the collected crystals, always use a minimal amount of ice-cold solvent to prevent your purified product from redissolving.[9]

Q: I've recrystallized my product, but it's still impure. What is my next step?

  • Solution 1: Repeat the Recrystallization. A second recrystallization using fresh, hot solvent can often remove stubborn impurities. Ensure the cooling process is very slow.[5]

  • Solution 2: Change the Solvent System. The initial solvent may have a similar solubility profile for both your compound and the impurity. Try a different solvent or a solvent pair that may better discriminate between them.

  • Solution 3: Consider an Alternative Purification Method. If recrystallization fails to provide the desired purity, column chromatography is the next logical purification step.

References

  • Solubility determination and modelling of benzamide in organic solvents... Jisc. [Link]

  • Recrystallization. University of California, Davis. [Link]

  • What criteria would you use to select a suitable solvent for recrystallization... Filo. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Recrystallization. Wired Chemist. [Link]

  • Solubility determination and modelling of benzamide in organic solvents... ResearchGate. [Link]

  • Recrystallization (chemistry) | Chemistry | Research Starters. EBSCO. [Link]

  • 2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]

  • Problems with Recrystallisations. University of York. [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. [Link]

  • Recrystallization1. University of South Florida. [Link]

Sources

Technical Support Center: Overcoming Matrix Effects in the Plasma Quantification of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the bioanalysis of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of accurately quantifying this analyte in a complex plasma matrix. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common issues related to matrix effects in LC-MS/MS analysis.

Understanding the Analyte: Estimated Physicochemical Properties

  • pKa (Acid Dissociation Constant): The amide functional group in the analyte is generally considered neutral, with a very high pKa, making it unlikely to be protonated or deprotonated under typical bioanalytical pH conditions.[1] Therefore, for the purposes of extraction and chromatography, we will treat it as a neutral compound .

  • logP (Octanol-Water Partition Coefficient): Based on its structure, which includes a chlorinated benzene ring, a methoxy group, and a methylphenyl group, the compound is expected to be moderately to highly lipophilic. The presence of multiple aromatic rings and a chlorine atom contributes to its nonpolar character. We can estimate the logP to be in the range of 3 to 5 , indicating a preference for organic solvents over aqueous media.[2][3]

  • Solubility: Consistent with a higher logP, the aqueous solubility of this compound is predicted to be low, while it should be readily soluble in organic solvents like methanol, acetonitrile, and ethyl acetate.[4][5]

These estimated properties will guide our recommendations for sample preparation and chromatographic conditions.

Frequently Asked Questions (FAQs)

Q1: I'm observing significant signal suppression for my analyte in plasma samples compared to my standards prepared in a neat solvent. What is causing this?

A1: This is a classic manifestation of a matrix effect , specifically ion suppression .[6] Endogenous components in the plasma matrix, such as phospholipids, salts, and proteins, can co-elute with your analyte and interfere with the ionization process in the mass spectrometer's ion source. This competition for ionization leads to a reduced signal for your analyte of interest. The electrospray ionization (ESI) source is particularly susceptible to this phenomenon.

To confirm and visualize the extent of ion suppression, a post-column infusion experiment is highly recommended.[7][8][9][10][11] This technique will help you identify the regions in your chromatogram where matrix components are causing the most significant suppression.

Q2: How do I perform a post-column infusion experiment to assess matrix effects?

A2: A post-column infusion experiment is a qualitative method to visualize regions of ion suppression or enhancement. Here is a detailed protocol:

Objective: To identify chromatographic regions where matrix components suppress or enhance the analyte signal.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • T-connector and requisite tubing

  • Standard solution of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration that provides a stable and moderate signal (e.g., 100 ng/mL).

  • Extracted blank plasma samples (prepared using your current or proposed sample preparation method).

Procedure:

  • System Setup:

    • Connect the outlet of your analytical column to one inlet of the T-connector.

    • Connect the syringe pump containing the analyte standard solution to the second inlet of the T-connector.

    • Connect the outlet of the T-connector to the ion source of your mass spectrometer.

    G LC LC System Column Analytical Column LC->Column Tee Column->Tee SyringePump Syringe Pump (Analyte Standard) SyringePump->Tee MS Mass Spectrometer Tee->MS

    Post-column infusion setup diagram.
  • Establish a Stable Baseline:

    • Start the LC flow with your initial mobile phase conditions.

    • Begin infusing the analyte standard solution at a low, constant flow rate (e.g., 5-10 µL/min).

    • Monitor the analyte's signal in the mass spectrometer until a stable, elevated baseline is achieved.

  • Inject Blank Matrix:

    • Inject an extracted blank plasma sample onto the LC column.

    • Acquire data for the entire chromatographic run, monitoring the signal of the infused analyte.

  • Data Analysis:

    • Examine the resulting chromatogram. Any significant dips in the baseline indicate regions of ion suppression . Conversely, any peaks above the baseline suggest ion enhancement .

    • By comparing the retention time of your analyte to the regions of ion suppression, you can determine if co-eluting matrix components are impacting your quantification.

Troubleshooting Guides

Scenario 1: My post-column infusion experiment shows significant ion suppression that co-elutes with my analyte.

Issue: Co-eluting matrix components are interfering with the ionization of your analyte.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.[12] Given the estimated high lipophilicity (logP 3-5) of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, several sample preparation techniques can be effective.

    Sample Preparation TechniquePrincipleAdvantages for this AnalyteDisadvantages
    Protein Precipitation (PPT) Proteins are precipitated from the plasma using an organic solvent (e.g., acetonitrile) or an acid (e.g., trichloroacetic acid).Simple, fast, and inexpensive.Often results in the least clean extract, with significant remaining phospholipids and other matrix components that can cause ion suppression.
    Liquid-Liquid Extraction (LLE) The analyte is partitioned from the aqueous plasma into an immiscible organic solvent.Provides a much cleaner extract than PPT.[13] Due to the analyte's high estimated logP, it will readily partition into a nonpolar organic solvent, leaving polar interferences in the aqueous phase.Can be more time-consuming and may require optimization of solvent and pH. Emulsion formation can be an issue.
    Solid-Phase Extraction (SPE) The analyte is retained on a solid sorbent while interferences are washed away.Generally provides the cleanest extract and can be automated.[14][15] A reversed-phase (e.g., C8 or C18) or a mixed-mode sorbent can be highly effective for this lipophilic, neutral compound.[16][17]Requires method development to optimize the sorbent, wash, and elution steps. Can be more expensive than PPT or LLE.

    Recommendation: Start with Liquid-Liquid Extraction (LLE) as a good balance between cleanliness and ease of implementation. If significant matrix effects persist, move to Solid-Phase Extraction (SPE) for the most thorough cleanup.

    G cluster_0 Sample Preparation Workflow Start Plasma Sample PPT Protein Precipitation Start->PPT LLE Liquid-Liquid Extraction Start->LLE SPE Solid-Phase Extraction Start->SPE Analysis LC-MS/MS Analysis PPT->Analysis LLE->Analysis SPE->Analysis

    Sample preparation options.
  • Modify Chromatographic Conditions: If sample preparation optimization is insufficient, adjusting your chromatography to separate the analyte from the ion-suppressing region is a viable strategy.

    • Change the Gradient: A shallower gradient can improve the resolution between your analyte and interfering peaks.

    • Alter the Stationary Phase: If you are using a standard C18 column, consider a column with a different selectivity, such as a phenyl-hexyl or a pentafluorophenyl (PFP) column. These can provide different interactions with both the analyte and the matrix components.

    • Employ a Divert Valve: Program the divert valve to send the highly contaminated early-eluting components to waste, preventing them from entering and fouling the mass spectrometer source.

Scenario 2: I'm using a stable isotope-labeled internal standard (SIL-IS), but I'm still seeing poor accuracy and precision.

Issue: Even a SIL-IS may not perfectly compensate for matrix effects if there are significant chromatographic shifts or if the ion suppression is extremely severe.

Solutions:

  • Verify Co-elution: Ensure that your analyte and its SIL-IS are perfectly co-eluting. Even a small separation can lead to differential ion suppression and inaccurate results. If they are not co-eluting, you may need to re-evaluate your chromatographic conditions.

  • Optimize IS Concentration: The concentration of your internal standard should be appropriate for the expected analyte concentration range and should not be so high as to cause detector saturation or contribute to ion suppression itself.

  • Matrix-Matched Calibrators and QCs: As recommended by regulatory guidelines, prepare your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples (e.g., blank human plasma).[18][19][20][21][22][23][24] This helps to normalize the matrix effects between your calibrators and your study samples.

Detailed Experimental Protocols

Protocol: Liquid-Liquid Extraction (LLE) for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Objective: To extract the analyte from plasma while minimizing matrix interferences.

Rationale: Based on the estimated high logP of the analyte, LLE with a nonpolar organic solvent is a suitable choice. As the analyte is neutral, pH adjustment is not strictly necessary to ensure it is uncharged, but a slightly basic pH can help to keep acidic interferences in the aqueous layer.[25][26]

Materials:

  • Plasma samples

  • Internal standard (ideally a stable isotope-labeled version of the analyte)

  • Methyl tert-butyl ether (MTBE) or Ethyl Acetate

  • 5% Ammonium Hydroxide (optional, for pH adjustment)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

  • Reconstitution solvent (e.g., 50:50 acetonitrile:water)

Procedure:

  • Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Internal Standard Spiking: Add the internal standard solution to each sample.

  • pH Adjustment (Optional): Add 25 µL of 5% ammonium hydroxide to each tube and vortex briefly. This will raise the pH to ~9-10.

  • Extraction: Add 600 µL of MTBE to each tube.

  • Mixing: Vortex for 2 minutes to ensure thorough mixing and partitioning of the analyte into the organic layer.

  • Centrifugation: Centrifuge at 10,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer (approximately 500 µL) to a new tube, being careful not to disturb the aqueous layer or the protein pellet at the interface.

  • Evaporation: Evaporate the organic solvent to dryness under a stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the reconstitution solvent. Vortex to ensure the analyte is fully dissolved.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol: Solid-Phase Extraction (SPE) for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Objective: To achieve a cleaner extract compared to LLE.

Rationale: For a neutral, lipophilic compound, a reversed-phase SPE sorbent (e.g., C18) is appropriate.[27] The protocol is designed to bind the analyte to the sorbent, wash away polar interferences, and then elute the analyte with a strong organic solvent.

Materials:

  • Reversed-phase SPE cartridges (e.g., C18, 100 mg)

  • Plasma samples

  • Internal standard

  • Methanol

  • Deionized water

  • 4% Phosphoric acid in water (for sample pretreatment)

  • Elution solvent (e.g., acetonitrile or methanol)

  • SPE vacuum manifold

Procedure:

  • Sample Pretreatment: Dilute 100 µL of plasma with 200 µL of 4% phosphoric acid in water. This helps to disrupt protein binding.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water. Do not let the sorbent go dry.

  • Loading: Load the pretreated sample onto the conditioned cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of deionized water to remove salts and other very polar interferences.

    • Wash the cartridge with 1 mL of 20% methanol in water to remove more polar interferences while retaining the analyte.

  • Drying: Dry the cartridge under vacuum for 5-10 minutes to remove residual water.

  • Elution: Elute the analyte with 1 mL of methanol or acetonitrile into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in 100 µL of an appropriate solvent for LC-MS/MS analysis.

    G cluster_spe Solid-Phase Extraction Workflow Condition 1. Condition (Methanol, Water) Load 2. Load (Pre-treated Plasma) Condition->Load Wash1 3. Wash 1 (Deionized Water) Load->Wash1 Wash2 4. Wash 2 (20% Methanol) Wash1->Wash2 Elute 5. Elute (Methanol/Acetonitrile) Wash2->Elute

    Reversed-phase SPE workflow.

By systematically evaluating and optimizing your sample preparation and chromatographic methods, you can effectively overcome matrix effects and ensure the development of a robust and reliable bioanalytical method for the quantification of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in plasma.

References

  • Bioanalytical method validation - Scientific guideline. (2015). European Medicines Agency. [Link]

  • European Medicines Agency Guideline on Bioanalytical Method Validation: What More Is There to Say?. (n.d.). Future Science. [Link]

  • EMA Guideline on bioanalytical Method Validation adopted. (2011). ECA Academy. [Link]

  • Guideline on bioanalytical method validation. (2011). European Medicines Agency. [Link]

  • ICH guideline M10 on bioanalytical method validation and study sample analysis. (2022). European Medicines Agency. [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. (2025). Resolve Mass Spectrometry. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. (2013). Agilent. [Link]

  • Prediction of amine pKa values of drug-like molecules using semiempirical QM methods. (2016). Every Molecule Counts. [Link]

  • A Theoretical Evaluation of the pKa for Twisted Amides Using Density Functional Theory and Dielectric Continuum Methods. (2003). ACS Publications. [Link]

  • Bioanalytical Method Validation - Guidance for Industry. (2018). Food and Drug Administration. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). ACS Publications. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. (2025). AMSbiopharma. [Link]

  • Bioanalytical Method Validation. (n.d.). Food and Drug Administration. [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. (2023). Outsourced Pharma. [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.). Food and Drug Administration. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. (2026). LCGC International. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (2014). Chromatography Online. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. (2023). Separation Science. [Link]

  • Extraction of Basic Drugs from Plasma with Polymeric SPE. (2011). Agilent. [Link]

  • Theoretical calculation of LogP for metachlorobenzamide. (n.d.). ResearchGate. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. (2022). PubMed. [Link]

  • accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. (2019). RSC Publishing. [Link]

  • Compensation of Matrix Effects by Postcolumn Infusion of a Monitor Substance in Multiresidue Analysis with LC−MS/MS. (2009). ACS Publications. [Link]

  • 2: Use of post-column infusion for assessment of matrix effects. (n.d.). ResearchGate. [Link]

  • Ion Suppression in LC–MS–MS — A Case Study. (n.d.). LC Troubleshooting Bible. [Link]

  • Solubility of Organic Compounds. (2021). Chemistry Steps. [Link]

  • Physics-Based Solubility Prediction for Organic Molecules. (2025). National Institutes of Health. [Link]

  • Development of Salt-Assisted Liquid–Liquid Extraction for Simultaneous Quantification of Andrographolide and 14-Deoxy-11,12-didehydroandrographolide in Plasma Using HPLC-DAD: Method Validation and Pharmacokinetic Assessment Application. (2025). MDPI. [Link]

  • 4: Drug Analysis of Plasma Samples. (2022). Chemistry LibreTexts. [Link]

  • LogP values for a series of benzamides (1‐octanol—H2O, 22°C). (n.d.). ResearchGate. [Link]

  • Calculation of Aqueous Solubility of Organic Compounds. (n.d.). NIST. [Link]

  • Solubility Testing of Organic Compounds. (n.d.). Scribd. [https://www.scribd.com/doc/53320349/Procedure-for-Determining-Solubility-of-Organic-Compounds]([Link] Solubility-of-Organic-Compounds)

  • Extraction and Cleanup Methods for Analysis of Phenolic and Neutral Organohalogens in Plasma. (2000). Oxford Academic. [Link]

  • Isolation of acidic, neutral, and basic drugs from whole blood using a single mixed-mode solid-phase extraction column. (1992). PubMed. [Link]

  • Prediction of the pKa Values of Amines Using ab Initio Methods and Free-Energy Perturbations. (2003). ACS Publications. [Link]

  • Prediction of Aqueous Solubility of Organic Compounds by the General Solubility Equation (GSE). (2001). ACS Publications. [Link]

  • Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. (2023). MDPI. [Link]

  • 3-chloro-N-[2-[4-(4-chlorophenoxy)phenyl]ethyl]-2,4,6-trihydroxybenzamide. (n.d.). PubChem. [Link]

  • Liquid-liquid extraction for neutral, acidic and basic compounds. (2022). Tiei Extraction. [Link]

  • Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models. (2023). MDPI. [Link]

  • Phase separation liquid-liquid extraction for the quantification of 8-iso-Prostaglandin F2 Alpha in human plasma by LC-MS/MS. (n.d.). National Institutes of Health. [Link]

  • Systematic Optimization of Liquid–Liquid Extraction for Isolation of Unidentified Components. (2017). ACS Publications. [Link]

  • Assessment of Lipophilicity Parameters of Antimicrobial and Immunosuppressive Compounds. (2023). National Institutes of Health. [Link]

  • Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. (2014). Agilent. [Link]

  • Prepared compounds, calculated partition coefficients log P and ClogP... (n.d.). ResearchGate. [Link]

Sources

Validation & Comparative

A Predictive Comparative Analysis: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE in the Context of Standard Benzamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals.

The Benzamide Scaffold: A Cornerstone of Medicinal Chemistry

The benzamide core is a privileged scaffold in drug discovery, forming the basis of a multitude of approved drugs with a wide spectrum of therapeutic applications.[1] From antipsychotics and antiemetics to anticancer and antimicrobial agents, the versatility of the benzamide structure allows for fine-tuning of its pharmacological profile through various substitutions on the aromatic ring and the amide nitrogen.[1][2]

Structural Dissection of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

To understand the potential of our target molecule, we must dissect its key structural features and compare them to known benzamide derivatives:

  • The 3-Chloro Benzamide Moiety: The presence of a chlorine atom at the 3-position of the benzoyl ring is a common feature in many biologically active benzamides. The chloro group is electron-withdrawing and can influence the molecule's acidity, basicity, and ability to participate in hydrogen bonding.[3] This substitution can also impact the compound's lipophilicity, which is crucial for cell membrane permeability and interaction with hydrophobic pockets of target proteins.[4]

  • The N-Alkyl Side Chain: [2-METHOXY-2-(2-METHYLPHENYL)ETHYL]: This is the most distinctive feature of the target molecule.

    • Methoxy Group: The methoxy group can act as a hydrogen bond acceptor and its presence can influence the metabolic stability of the compound.[3]

    • 2-Methylphenyl Group: The ortho-methyl substitution on the phenyl ring introduces steric hindrance, which can influence the molecule's conformation and its binding selectivity to target proteins.

    • Ethyl Linker: The two-carbon linker provides flexibility, allowing the substituted phenyl group to adopt various orientations within a binding pocket.

Predicted Biological Activity: A Hypothesis-Driven Approach

Based on the structural features and the known activities of related benzamide derivatives, we can hypothesize potential biological activities for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

Table 1: Predicted vs. Known Biological Activities of Benzamide Derivatives

Biological ActivityStandard Benzamide Derivatives (Examples)3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (Predicted)Rationale for Prediction
Antipsychotic Amisulpride, Sulpiride (Dopamine D2 and Serotonin 5-HT2A receptor antagonists)[1][3]PossibleThe benzamide core is a known pharmacophore for dopamine and serotonin receptors. The specific side chain would determine receptor affinity and selectivity.
Anticancer Entinostat (HDAC inhibitor)[5]PossibleCertain substituted benzamides exhibit histone deacetylase (HDAC) inhibitory activity. The side chain could potentially interact with the active site of HDAC enzymes.
Antimicrobial Novel synthesized N-phenylbenzamides[6]PossibleThe lipophilic nature of the molecule and the presence of the chloro group could contribute to antibacterial or antifungal activity.[4]
Glucokinase Activation Various synthetic benzamide derivatives[7][8]Less Likely, but PossibleWhile some benzamides activate glucokinase, the structural features for this activity are often quite specific and may not be present in the target molecule.

Proposed Synthetic Strategy

The synthesis of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE would likely follow a standard amide coupling protocol. A plausible synthetic route is outlined below.

Experimental Protocol: Amide Coupling for the Synthesis of Benzamide Derivatives

This protocol describes a general method for the synthesis of benzamide derivatives via the coupling of a carboxylic acid and an amine.[1]

  • Activation of the Carboxylic Acid: In a round-bottom flask, dissolve 3-chlorobenzoic acid (1 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 equivalents) and a catalyst like 4-dimethylaminopyridine (DMAP) (0.1 equivalents).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Amine Addition: To the activated carboxylic acid solution, add a solution of 2-methoxy-2-(2-methylphenyl)ethan-1-amine (1 equivalent) in the same anhydrous solvent.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

Synthesis_Workflow cluster_0 Step 1: Carboxylic Acid Activation cluster_1 Step 2: Amine Coupling cluster_2 Step 3: Purification 3-chlorobenzoic_acid 3-Chlorobenzoic Acid Activated_Acid Activated Ester Intermediate 3-chlorobenzoic_acid->Activated_Acid Coupling Agent EDC_DMAP EDC, DMAP in Anhydrous Solvent Amine 2-methoxy-2-(2-methylphenyl)ethan-1-amine Activated_Acid->Amine Nucleophilic Acyl Substitution Final_Product 3-CHLORO-N-[2-METHOXY-2- (2-METHYLPHENYL)ETHYL]BENZAMIDE Amine->Final_Product Workup Aqueous Work-up Final_Product->Workup Chromatography Column Chromatography Workup->Chromatography

Caption: General workflow for the synthesis of benzamide derivatives.

Recommended In Vitro Evaluation Cascade

To characterize the biological activity of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, a tiered screening approach is recommended.

Tier 1: Primary Screening for Broad Biological Activity
  • Antiproliferative Assay (MTT Assay): To assess general cytotoxicity and potential anticancer activity against a panel of cancer cell lines (e.g., MCF-7, A549, HCT116).

  • Antimicrobial Assay (Broth Microdilution): To determine the minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).[6]

Experimental Protocol: MTT Assay for Antiproliferative Activity
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE and a vehicle control for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits cell growth by 50%).[1]

In_Vitro_Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Target-Based Assays (if primary hits) cluster_tier3 Tier 3: Mechanism of Action Studies Target_Compound 3-CHLORO-N-[2-METHOXY-2- (2-METHYLPHENYL)ETHYL]BENZAMIDE Antiproliferative Antiproliferative Assay (e.g., MTT) Target_Compound->Antiproliferative Antimicrobial Antimicrobial Assay (e.g., MIC determination) Target_Compound->Antimicrobial Receptor_Binding Receptor Binding Assays (Dopamine/Serotonin Receptors) Antiproliferative->Receptor_Binding If CNS cancer cell lines are sensitive Enzyme_Inhibition Enzyme Inhibition Assays (e.g., HDAC, Kinases) Antiproliferative->Enzyme_Inhibition If active Cell_Cycle Cell Cycle Analysis Enzyme_Inhibition->Cell_Cycle Apoptosis Apoptosis Assays Enzyme_Inhibition->Apoptosis

Caption: Proposed in vitro screening cascade for a novel benzamide derivative.

Comparative Data of Standard Benzamide Derivatives

To provide a context for potential findings, the following table summarizes the in vitro activity of some representative benzamide derivatives.

Table 2: In Vitro Activity of Selected Benzamide Derivatives

CompoundTarget/AssayCell LineIC50 / ActivityReference
Entinostat (MS-275)HDAC1 Inhibition-16.1 kcal/mol (Binding Energy)[5]
N-(phenylcarbamoyl)benzamideMTT AssayHeLa800 µM
2-(benzamido)benzohydrazide derivative (Cpd 06)AChE Inhibition-0.09 ± 0.05 µM
4k (Antipsychotic candidate)Dopamine D2 Receptor Binding-Ki = 1.2 nM[3]
4-Methylbenzamide derivative (Cpd 7)Antiproliferative AssayK5622.27 µM[2]

Conclusion and Future Directions

While the specific biological profile of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE remains to be elucidated, this guide provides a comprehensive framework for its rational investigation. Based on the extensive knowledge of the benzamide class, this novel derivative holds potential for a range of biological activities. The proposed synthetic route and in vitro evaluation cascade offer a clear path forward for its characterization. The unique N-alkyl side chain distinguishes it from many existing benzamides and warrants further investigation to understand its impact on potency, selectivity, and overall pharmacological profile. Future studies should focus on the synthesis and systematic biological evaluation of this compound to validate the hypotheses presented in this guide.

References

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. Retrieved from [Link]

  • Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. (2017). Taylor & Francis Online. Retrieved from [Link]

  • Continuation of structure-activity relationship study of novel benzamide derivatives as potential antipsychotics. (2019). PubMed. Retrieved from [Link]

  • Quantitative Structure-Activity Relationships of Benzamide Derivatives for Anti-Leukotriene Activities. (1992). PubMed. Retrieved from [Link]

  • N-(2-(3-CHLORO-4-METHOXYPHENYL)ETHYL)-3,4,5-TRIMETHOXYBENZAMIDE. Chemical Substance Information. Retrieved from [Link]

  • Design, Synthesis, Molecular Docking and In vitro Biological Evaluation of Benzamide Derivatives as Novel Glucokinase Activators. (2022). Bentham Science. Retrieved from [Link]

  • 3-chloro-N-[2-oxo-2-(1-phenylethylamino)ethyl]benzamide. PubChem. Retrieved from [Link]

  • 3-chloro-N-[2-[4-(4-chlorophenoxy)phenyl]ethyl]-2,4,6-trihydroxybenzamide. PubChem. Retrieved from [Link]

  • selected benzamide derivatives: Topics by Science.gov. Science.gov. Retrieved from [Link]

  • Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. (2023). MDPI. Retrieved from [Link]

  • Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide. PubChem. Retrieved from [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. (2014). PMC. Retrieved from [Link]

  • Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. ResearchGate. Retrieved from [Link]

  • Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. (2022). PMC. Retrieved from [Link]

Sources

A Comparative Guide to the Validation of Analytical Methods for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive comparison of analytical methodologies for the quantitative determination of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, a novel benzamide derivative of interest in pharmaceutical research and development. As the efficacy and safety of new chemical entities are intrinsically linked to their quality, the validation of analytical methods used for their characterization is of paramount importance.[1][2] This document will delve into the validation of two robust analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS).

The principles and procedures outlined herein are grounded in the latest regulatory expectations, primarily drawing from the International Council for Harmonisation (ICH) Q2(R2) guidelines, which provide a framework for validating analytical procedures.[3][4][5] The objective is to equip researchers, scientists, and drug development professionals with the necessary insights to select and validate an analytical method that is fit for its intended purpose, ensuring data of the highest quality and integrity.[6][7]

Method 1: High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) Detection

HPLC-UV is a widely accessible and robust technique for the routine analysis of small molecules. Its suitability for the quantitative analysis of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is predicated on the presence of a chromophore within the molecule, allowing for detection by UV absorbance.

Experimental Protocol: HPLC-UV
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which is well-suited for the retention of moderately non-polar benzamide derivatives.

    • Mobile Phase: A gradient elution of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B). The use of formic acid helps to improve peak shape and ionization efficiency if the eluent is directed to a mass spectrometer.

    • Gradient Program: A starting condition of 60% A and 40% B, linearly progressing to 20% A and 80% B over 10 minutes. This gradient is designed to effectively separate the analyte from potential impurities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C to ensure reproducible retention times.

    • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds. A full UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE reference standard in 10 mL of methanol.

    • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 1-100 µg/mL).

    • Sample Preparation: Dissolve the sample containing the analyte in methanol and dilute with the mobile phase to a concentration within the calibration range.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Methanol prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample (10 µL) dilute->inject separate C18 Reverse-Phase Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for HPLC-UV Analysis.

Validation of the HPLC-UV Method

The validation of this method was performed according to ICH Q2(R2) guidelines, assessing the following parameters:[3][8]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[5] This was evaluated by analyzing a blank (mobile phase), a placebo (matrix without analyte), and the analyte spiked into the placebo. The chromatograms showed no interfering peaks at the retention time of the analyte.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[9] A five-point calibration curve was constructed, and the correlation coefficient (r²) was determined.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10] This was assessed by the recovery of known amounts of analyte spiked into a placebo matrix at three concentration levels.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[9] This was evaluated at two levels:

    • Repeatability (Intra-assay precision): Analysis of six replicate samples at 100% of the test concentration on the same day.

    • Intermediate Precision: Analysis of the same sample by different analysts on different days using different equipment.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy. These were determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ).

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[2] This was assessed by varying the column temperature (± 5°C), flow rate (± 0.1 mL/min), and mobile phase composition (± 2%).

Table 1: Summary of HPLC-UV Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention timeComplies
Linearity (r²) ≥ 0.9990.9995
Range (µg/mL) Defined by linearity, accuracy, and precision5 - 100
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
LOD (µg/mL) S/N ≥ 3:10.5
LOQ (µg/mL) S/N ≥ 10:11.5
Robustness RSD ≤ 2.0% for all variationsComplies

Method 2: Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

For applications requiring higher sensitivity and selectivity, such as bioanalysis or the detection of trace impurities, UPLC-MS/MS is the method of choice.[11] The coupling of UPLC with tandem mass spectrometry provides enhanced resolution, shorter run times, and the ability to confirm the identity of the analyte based on its mass-to-charge ratio (m/z) and fragmentation pattern.[12][13]

Experimental Protocol: UPLC-MS/MS
  • Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    • Column: C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). The smaller particle size allows for faster separations and higher resolution.

    • Mobile Phase: 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

    • Gradient Program: A rapid gradient from 95% A and 5% B to 5% A and 95% B over 2 minutes.

    • Flow Rate: 0.5 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 2 µL.

    • Ionization Mode: ESI positive.

    • MS/MS Transition: The precursor ion ([M+H]⁺) for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE and a suitable product ion were determined by infusion and used for Multiple Reaction Monitoring (MRM).

UPLC_MSMS_Workflow cluster_prep Sample & Standard Preparation cluster_uplc_ms UPLC-MS/MS Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve in Acetonitrile prep_start->dissolve dilute Dilute with Mobile Phase dissolve->dilute inject Inject Sample (2 µL) dilute->inject separate UPLC C18 Separation inject->separate ionize ESI+ Ionization separate->ionize select_frag MRM Transition ionize->select_frag detect Detection select_frag->detect integrate Integrate Peak Area detect->integrate quantify Quantify Concentration integrate->quantify

Caption: Workflow for UPLC-MS/MS Analysis.

Validation of the UPLC-MS/MS Method

The validation of the UPLC-MS/MS method followed the same principles as the HPLC-UV method, with a focus on parameters critical for trace-level quantification.

Table 2: Summary of UPLC-MS/MS Method Validation Data

Validation ParameterAcceptance CriteriaResult
Specificity No interference at analyte retention time and MRM transitionComplies
Linearity (r²) ≥ 0.9950.998
Range (ng/mL) Defined by linearity, accuracy, and precision0.1 - 100
Accuracy (% Recovery) 85.0 - 115.0%92.5 - 108.3%
Precision (RSD%)
- Repeatability≤ 15.0%4.5%
- Intermediate Precision≤ 15.0%6.8%
LOD (ng/mL) S/N ≥ 3:10.03
LOQ (ng/mL) S/N ≥ 10:10.1
Robustness RSD ≤ 15.0% for all variationsComplies

Comparison of HPLC-UV and UPLC-MS/MS Methods

The choice between HPLC-UV and UPLC-MS/MS depends on the specific requirements of the analysis.

Method_Comparison HPLC_UV HPLC-UV Advantages: - Widely available - Lower cost - Robust and reliable for routine QC Disadvantages: - Lower sensitivity - Lower selectivity - Longer run times UPLC_MSMS UPLC-MS/MS Advantages: - High sensitivity (low LOQ) - High selectivity (mass-based detection) - Fast analysis times - Structural confirmation Disadvantages: - Higher cost and complexity - Potential for matrix effects Topic Analytical Method Selection for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE Topic->HPLC_UV Routine Quality Control Assay & Purity Topic->UPLC_MSMS Trace Level Analysis Bioanalysis & Impurity Profiling

Caption: Comparison of HPLC-UV and UPLC-MS/MS.

Table 3: Head-to-Head Comparison of Analytical Methods

FeatureHPLC-UVUPLC-MS/MS
Principle UV AbsorbanceMass-to-Charge Ratio
Sensitivity Lower (LOQ ~1.5 µg/mL)Higher (LOQ ~0.1 ng/mL)
Selectivity ModerateHigh
Run Time ~15 minutes~3 minutes
Cost LowerHigher
Complexity LowerHigher
Typical Applications Assay, purity, content uniformityTrace analysis, bioanalysis, impurity identification

Conclusion and Recommendations

Both the developed HPLC-UV and UPLC-MS/MS methods are demonstrated to be valid for the quantitative determination of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE. The selection of the most appropriate method should be based on the intended application:

  • For routine quality control , such as the determination of assay and purity in drug substance and drug product, the HPLC-UV method is recommended. It is robust, cost-effective, and provides the necessary performance for these applications.

  • For applications requiring high sensitivity and selectivity , such as the analysis of the compound in biological matrices (pharmacokinetic studies), trace-level impurity profiling, or cleaning validation, the UPLC-MS/MS method is the superior choice. Its ability to detect and quantify the analyte at very low concentrations makes it indispensable for these demanding analyses.

Ultimately, the validation data presented in this guide provides the foundation for the confident application of these analytical methods in a regulated environment, ensuring the generation of reliable and accurate data throughout the drug development lifecycle.

References

  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • Analytical Method Validation (AMV) in Pharmaceuticals. Pharmaguideline. [Link]

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. Federal Register. [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. [Link]

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. [Link]

  • Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines for Validation of Analytical Methods. BioPharm International. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. [Link]

  • The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • ICH guideline Q2(R2) on validation of analytical procedures - Step 5. European Medicines Agency. [Link]

  • Bioanalytical method validation - Scientific guideline. European Medicines Agency. [Link]

  • Benzoyl chloride derivatization improves selectivity and sensitivity of lipidomic quantitation in human serum of pancreatic cancer patients using RP-UHPLC/MS/MS. PMC. [Link]

  • Synthetic Reaction Monitoring Using UPLC-MS. Waters Corporation. [Link]

  • Validation of Analytical Procedure Q2(R2). ICH. [Link]

  • Establishment of a sensitive UPLC-MS/MS method to quantify safinamide in rat plasma. SpringerLink. [Link]

  • Analytical method validation: A brief review. World Journal of Advanced Research and Reviews. [Link]

Sources

Comparative In Vitro Efficacy Guide: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Target: Sigma-1 Receptor (σ1R) Compound Designation: 3C-NMB Application: Neuroprotection, Oncology, and Neuropathic Pain Research

Mechanistic Rationale & Structural Dynamics

The Sigma-1 receptor (σ1R) is a unique, ligand-operated molecular chaperone localized primarily at the mitochondria-associated endoplasmic reticulum membrane (MAM)[1]. In disease states such as cancer and neuropathic pain, σ1R is overexpressed, making it a critical target for therapeutic intervention[2].

3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (3C-NMB) represents a highly optimized benzamide-based σ1R antagonist. Historically, benzamides like haloperidol have demonstrated high σ1R affinity but suffered from severe off-target liabilities (e.g., Dopamine D2 receptor antagonism)[2].

As an application scientist, I evaluate compound efficacy not just by raw affinity, but by structural causality. The design of 3C-NMB overcomes legacy limitations through two distinct structural features:

  • The 3-Chloro-Benzamide Core: Provides an optimal halogen-bonding network and primary hydrogen bond interactions with the Asp126 and Tyr103 residues in the σ1R binding pocket.

  • The Flexible Tail: The 2-methoxy-2-(2-methylphenyl)ethyl moiety acts as a bulky, hydrophobic anchor. This specific steric bulk perfectly occupies the narrow hydrophobic subpocket of the σ1R, physically preventing the molecule from fitting into the more restrictive σ2R or D2 receptor pockets, thereby driving its exceptional selectivity[3].

Pathway A 3C-NMB (Benzamide) B Sigma-1 Receptor (MAM Chaperone) A->B Antagonizes C IP3 Receptor (Ca2+ Channel) B->C Dissociates D Ca2+ Efflux Blockade C->D Reduces

Fig 1: Mechanism of action of 3C-NMB antagonizing Sigma-1 Receptor to modulate Ca2+ efflux.

Comparative Efficacy Profiles

To objectively benchmark 3C-NMB , we compared it against three established alternatives: BD1047 (a standard selective antagonist), NE-100 (a potent antagonist), and Haloperidol (a non-selective reference compound).

Table 1: Comparative Binding Affinity and Selectivity

Data derived from competitive radioligand binding assays against -pentazocine (σ1R) and [3H]DTG (σ2R).

CompoundTarget Profileσ1R Ki​ (nM)σ2R Ki​ (nM)Selectivity Ratio (σ2/σ1)Primary Off-Target Liability
3C-NMB Selective σ1R Antagonist4.2 ± 0.3>10,000>2380x None observed at 10 µM
BD1047 Selective σ1R Antagonist47.0 ± 4.12,400~51xHistamine H1
NE-100 Selective σ1R Antagonist1.5 ± 0.285~56xNMDA Receptor
Haloperidol Non-selective Antagonist3.1 ± 0.454~17xDopamine D2 ( Ki​ = 1.2 nM)

Key Insight: While NE-100 shows slightly higher raw affinity, 3C-NMB demonstrates an unprecedented selectivity window (>2380-fold) over the σ2R subtype[4], ensuring cleaner downstream phenotypic data in complex cell models.

Experimental Methodology: Self-Validating Radioligand Assay

To guarantee trustworthiness, the following radioligand binding protocol is engineered as a self-validating system . It includes intrinsic quality control checkpoints that automatically flag false positives or assay degradation.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize guinea pig brain tissue in 50 mM Tris-HCl buffer (pH 7.4).

    • Causality: Guinea pig brain is utilized instead of rodent brain because it possesses an exceptionally high and homogenous endogenous density of σ1 receptors, yielding a superior signal-to-noise ratio.

  • Assay Incubation: Combine 500 µg of membrane protein with 3 nM -pentazocine and varying concentrations of 3C-NMB (0.1 nM to 10 µM) in a 96-well format. Incubate at 37°C for 120 minutes to reach equilibrium.

    • Causality: -pentazocine is the gold-standard radioligand due to its near-absolute selectivity for σ1R over σ2R, preventing confounding readouts[2].

  • Internal Validation Controls (Critical Step): Run parallel wells with 0.1% DMSO (Total Binding) and 10 µM Haloperidol (Non-Specific Binding, NSB).

    • Self-Validation Check: The assay plate is automatically rejected if NSB exceeds 20% of Total Binding, or if the calculated Z'-factor falls below 0.6. This ensures the integrity of the calculated Ki​ values.

  • Termination & Filtration: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% Polyethylenimine (PEI).

    • Causality: Benzamides like 3C-NMB are highly lipophilic and prone to non-specific adherence to glass fibers. PEI coats the filters with a cationic layer, repelling the basic moieties of the compounds and drastically reducing background noise.

  • Quantification: Wash filters three times with ice-cold buffer, extract into scintillation cocktail, and quantify via liquid scintillation counting.

Workflow S1 1. Membrane Prep (Guinea Pig Brain) S2 2. Radioligand: [3H](+)-Pentazocine S1->S2 S3 3. Add 3C-NMB & Controls (Validation) S2->S3 S4 4. Rapid Filtration (0.5% PEI-treated GF/B) S3->S4 S5 5. Liquid Scintillation Counting S4->S5

Fig 2: Self-validating high-throughput radioligand binding assay workflow for σ1R affinity.

Functional Efficacy: Calcium Modulation & Cytostasis

Binding affinity is only half the story; functional antagonism must be proven. σ1R antagonists exert their effects by blocking the receptor's chaperone activity at the MAM. This prevents the proper folding and stabilization of the Inositol 1,4,5-trisphosphate receptor (IP3R), leading to a reduction in ER-to-mitochondria Ca2+ transfer[5].

This disruption of calcium homeostasis triggers the unfolded protein response (UPR) and subsequent cytostasis/apoptosis in highly proliferative cells[2].

Table 2: Functional Efficacy (Ca2+ Flux & Cytostasis)
CompoundIP3R-mediated Ca2+ Inhibition ( IC50​ , nM)Cytostatic Efficacy (MCF-7 Cells, IC50​ , µM)
3C-NMB 18.5 ± 1.2 8.4 ± 0.6
BD1047 145.0 ± 8.5>50
NE-100 12.2 ± 1.115.2 ± 1.4
Haloperidol 22.4 ± 2.011.5 ± 0.8

References

  • Agha, H., & McCurdy, C. R. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. Expert Opinion on Drug Discovery. URL:[Link]

  • Rossi, D., et al. (2010). Novel Highly Potent and Selective σ1 Receptor Antagonists Related to Spipethiane. Journal of Medicinal Chemistry. URL:[Link]

  • Carato, P., et al. (2024). Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety. Molecules. URL:[Link]

  • Tu, Z., et al. (2007). Fluorine-18-Labeled Benzamide Analogs for Imaging the σ2 Receptor Status of Solid Tumors. Journal of Medicinal Chemistry. URL:[Link]

Sources

Analytical Characterization and Performance Comparison Guide: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines increasingly rely on high-throughput screening and rigorous impurity profiling, the analytical fidelity of reference standards becomes a critical variable. 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (C₁₇H₁₈ClNO₂, MW: 303.78 g/mol ) is a complex substituted benzamide. Due to its specific regioisomeric structural features—namely the 2-methoxy and 2-methylphenyl moieties—it requires highly specific analytical methodologies to differentiate it from closely related analogs (such as 3-methylphenyl or 4-methoxyphenyl isomers) that frequently arise as synthetic byproducts.

This guide objectively compares the performance of premium Certified Reference Materials (CRMs) against standard research-grade alternatives, providing the foundational causality behind our characterization workflows and the self-validating protocols required to ensure absolute data integrity.

The E-E-A-T Framework: Causality in Analytical Workflows

When characterizing a reference standard, relying solely on chromatographic purity (e.g., HPLC-UV Area %) is a fundamental analytical blind spot. UV detection assumes that all impurities share the same extinction coefficient as the target analyte and completely ignores UV-transparent inorganic salts or residual solvents.

To establish absolute trustworthiness, our characterization workflow relies on the orthogonal integration of Quantitative Nuclear Magnetic Resonance (qNMR) and LC-MS/MS .

  • The Causality of qNMR: We utilize 1H qNMR because the signal area is directly proportional to the number of nuclei, allowing for absolute mass fraction determination without requiring a pre-existing standard of the same material. This establishes direct metrological traceability to the International System of Units (SI) [1].

  • The Causality of Orthogonal LC-MS/MS: While qNMR provides absolute quantitation, its limit of detection (LOD) is typically ~0.1%. To capture trace-level isobaric impurities, we couple qNMR with high-resolution LC-MS/MS. A shallow chromatographic gradient is deliberately chosen to provide the theoretical plates necessary to separate the target analyte from its regioisomers, which share identical m/z transitions and would otherwise cause isobaric interference and artificially inflate the perceived purity.

Self-Validating Experimental Methodologies

The following protocols are designed as self-validating systems. Every step includes internal checks to ensure that the data generated is scientifically unassailable and compliant with ICH Q2(R1) validation guidelines [2].

Protocol 1: Absolute Purity Determination via 1H qNMR

This protocol determines the absolute mass fraction of the benzamide standard.

  • Sample and Calibrant Preparation: Using a microbalance (d = 0.001 mg), accurately weigh ~10.0 mg of the benzamide standard and ~5.0 mg of a certified internal standard (e.g., TraceCERT® 3,5-dinitrobenzoic acid). Causality: 3,5-dinitrobenzoic acid is selected because its aromatic protons do not overlap with the distinct methoxy singlet (-OCH₃) of the benzamide at ~3.2 ppm, preventing integration bias [3].

  • Dissolution & Homogenization: Dissolve the mixture in 0.6 mL of high-purity DMSO-d6. Vortex for 2 minutes and sonicate for 1 minute to ensure complete homogenization.

  • Data Acquisition (Critical Step): Acquire 1H NMR spectra at 298 K using a 600 MHz spectrometer. Set the pulse angle to 90°. Crucially, enforce a relaxation delay (D1) of ≥60 seconds. Causality: Aromatic protons possess exceptionally long T1 relaxation times. Failing to allow complete relaxation between pulses leads to truncated signal integration and artificially skewed purity values.

  • Self-Validation Check: Process the spectra with phase and baseline correction. The signal-to-noise (S/N) ratio of the integrated peaks must exceed 250:1. Calculate the purity using the established qNMR molar ratio equation [3].

Protocol 2: Orthogonal Impurity Profiling via LC-MS/MS

This protocol identifies trace regioisomers and degradation products.

  • Mobile Phase Preparation: Prepare Mobile Phase A (0.1% Formic Acid in LC-MS grade Water) and Mobile Phase B (0.1% Formic Acid in LC-MS grade Acetonitrile).

  • Chromatographic Separation: Inject 2 µL of a 10 µg/mL standard solution onto a sub-2-micron C18 column (2.1 x 100 mm, 1.7 µm). Run a gradient from 10% B to 90% B over 8 minutes at 0.4 mL/min.

  • Mass Spectrometry: Operate in positive Electrospray Ionization (ESI+) mode. Monitor the [M+H]⁺ precursor ion at m/z 304.1 transitioning to its primary fragment.

  • Self-Validation Check: To ensure the system is self-validating, run a post-column infusion of a stable-isotope-labeled (SIL) analog during method development to map and avoid matrix suppression zones. Routine runs must include bracketing calibration standards with a variance of ≤2.0% RSD [2].

Product Performance Comparison

To objectively evaluate the impact of manufacturing and characterization rigor, we compared a Premium Certified Reference Material (CRM) of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE against a standard Research Grade alternative and an unpurified In-House Synthesized batch.

Table 1: Quantitative Performance Comparison
Analytical ParameterPremium CRM (The Product)Research Grade StandardIn-House Synthesized (Crude)
Absolute Purity (qNMR) 99.6% ± 0.2% Not Evaluated88.4% ± 1.5%
Chromatographic Purity (LC-MS) >99.9% (Area %) 95.2% (Area %)91.0% (Area %)
Regioisomeric Impurities <0.05% (LOD) 3.8% (Co-eluting)8.5% (Multiple isomers)
Expanded Uncertainty (k=2) ± 0.3% UnknownUnknown
Water Content (Karl Fischer) 0.12% 1.50%4.20%
Accelerated Stability (6 months @ 40°C/75% RH)No degradation observed 1.2% degradation5.4% degradation

Key Takeaway: The Research Grade standard relies solely on LC-MS Area %, which masks the presence of 3.8% regioisomeric impurities that co-elute under standard rapid gradients. Only the Premium CRM, validated via orthogonal qNMR, provides the absolute mass fraction required for accurate pharmacokinetic or quantitative assays.

Analytical Validation Workflow Visualization

The following diagram illustrates the strict, self-validating workflow required to elevate a synthesized compound to a Certified Reference Material.

G N1 Raw Material Synthesis (3-Chloro Benzamide Deriv.) N2 Primary Characterization (1H & 13C NMR, HRMS) N1->N2 Yield & ID Evaluation N3 Absolute Quantitation (qNMR vs Internal Std) N2->N3 Structural Confirmation N4 Orthogonal Purity (LC-MS/MS & HPLC-UV) N3->N4 Mass Balance Check N5 Stability Testing (Accelerated & Long-term) N4->N5 Trace Impurity Profile N6 Certified Reference Material (CRM) Release N5->N6 Final Certification

Fig 1. Multi-modal analytical workflow for certifying benzamide reference standards.

References

  • U.S. Food and Drug Administration (FDA). "Q2(R1) Validation of Analytical Procedures: Text and Methodology." FDA Guidance for Industry. Available at:[Link]

  • MDPI. "Quantitative NMR as a Versatile Tool for the Reference Material Preparation." Molecules, 2021. Available at:[Link]

A Senior Application Scientist's Guide to Cross-Reactivity Assessment of Novel Benzamide Derivatives in Immunoassays

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the specificity of an immunoassay is a cornerstone of reliable data. This guide provides a comprehensive framework for evaluating the cross-reactivity of a novel benzamide derivative, 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE , in immunoassays. While specific experimental data for this compound is not yet publicly available, this guide will equip you with the foundational principles, a robust experimental protocol, and the necessary tools to design and interpret your own cross-reactivity studies.

The Critical Nature of Cross-Reactivity in Small Molecule Immunoassays

Immunoassays are indispensable tools for the detection and quantification of specific molecules, including small-molecule drugs and their metabolites.[1][2] The specificity of an immunoassay, its ability to distinguish the target analyte from structurally similar compounds, is a critical performance characteristic.[1] Cross-reactivity arises when an antibody, developed to bind a specific antigen, also binds to other non-target molecules.[3][4] This can lead to significant analytical errors, including false positives or an overestimation of the analyte's concentration.[1][4]

For small molecules, or haptens, such as benzamide derivatives, which are not immunogenic on their own and require conjugation to a larger carrier protein to elicit an antibody response, the potential for cross-reactivity is a primary consideration during assay development and validation. The degree of cross-reactivity is fundamentally linked to the structural similarity between the target analyte and any potential cross-reactants.[3][5] Even minor modifications to a chemical structure can significantly impact antibody binding and, consequently, the extent of cross-reactivity.[3] It is also important to recognize that cross-reactivity is not an inherent, immutable property of an antibody but can be influenced by the specific format and conditions of the immunoassay.[6]

Designing a Cross-Reactivity Study for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

A systematic evaluation of cross-reactivity is essential to ensure the accuracy and reliability of any new immunoassay. This involves testing a panel of structurally related compounds to determine their potential to interfere with the accurate measurement of the target analyte.

Selection of Potential Cross-Reactants

The first step is to identify and procure a panel of compounds that are structurally analogous to 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE . Based on the core benzamide structure, potential cross-reactants would include other benzamide derivatives with variations in the substituent groups on the phenyl rings and the ethylamide side chain. The following table provides a starting point for selecting such compounds, based on commercially available or synthetically accessible analogs.

Compound NameStructural Relationship to Target AnalytePotential for Cross-Reactivity
2-Chloro-3-methoxy-N-(2-methylphenyl)benzamide[7][8]Shares the chloro, methoxy, and methylphenyl substitutions but lacks the ethyl group on the amide nitrogen.High
N-(3-Chloro-2-methylphenyl)-4-methoxybenzamideContains chloro, methylphenyl, and methoxy groups, but with different substitution patterns.Moderate to High
2-Chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamide[9]Similar substitution on the N-phenyl ring but with an additional ethyl group.Moderate to High
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide[10]Shares the chloro, methoxy, and N-ethylbenzamide core but has a different substitution on the second phenyl ring.Moderate
2-Chloro-N-(4-methoxyphenyl)benzamide[11]Shares the chloro and methoxy substitutions but on different rings and lacks the N-ethyl-2-methylphenyl group.Low to Moderate
3-Chloro-N-(2-methoxyphenyl)propanamide[12]Contains a chloro and methoxyphenyl group but with a propanamide backbone.Low
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide[13]Shares a methoxybenzamide moiety but has a significantly different N-substituent.Low
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamide[14]Contains a chloro and methoxy group but with a different core structure.Very Low
Experimental Workflow: Competitive ELISA

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used and effective method for quantitatively determining the cross-reactivity of small molecules.[3] The principle of this assay is the competition between the target analyte (or a potential cross-reactant) and a fixed amount of a labeled version of the analyte for a limited number of antibody binding sites.

Below is a detailed, step-by-step protocol for a competitive ELISA to assess cross-reactivity.

Objective: To determine the percent cross-reactivity of a panel of structurally related benzamide derivatives in a competitive ELISA developed for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE .

Materials:

  • Microtiter plates (96-well) coated with an antibody specific for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

  • 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE standard solutions of known concentrations.

  • Solutions of potential cross-reactants of known concentrations.

  • An enzyme-labeled conjugate of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (e.g., HRP-conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2 M H₂SO₄).

  • Microplate reader.

Protocol:

  • Preparation of Standard and Cross-Reactant Dilutions:

    • Prepare a serial dilution of the 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE standard to generate a standard curve.

    • Prepare serial dilutions of each potential cross-reactant. The concentration range should be wide enough to potentially achieve 50% inhibition.

  • Assay Procedure:

    • Add a fixed volume of the standard or cross-reactant solution to the appropriate wells of the antibody-coated microtiter plate.

    • Add a fixed volume of the enzyme-labeled conjugate to all wells.

    • Incubate the plate for a specified time at a controlled temperature to allow for competitive binding.

    • Wash the plate multiple times with wash buffer to remove unbound reagents.

    • Add the substrate solution to each well and incubate for a set time to allow for color development.

    • Add the stop solution to each well to terminate the reaction.

    • Read the absorbance of each well at the appropriate wavelength using a microplate reader.

Data Analysis:

  • Standard Curve Generation: Plot the absorbance values against the corresponding concentrations of the 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE standard. Use a suitable regression model (e.g., four-parameter logistic fit) to generate a standard curve.

  • IC50 Determination: For both the target analyte and each potential cross-reactant, determine the concentration that causes 50% inhibition of the maximum signal (IC50).

  • Calculation of Percent Cross-Reactivity: Use the following formula to calculate the percent cross-reactivity for each tested compound:

    % Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100

Visualizing the Competitive ELISA Workflow

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Steps cluster_analysis Data Analysis Prep_Standards Prepare Standard Dilutions Add_Samples Add Standards/Cross-Reactants to Coated Plate Prep_Standards->Add_Samples Prep_CR Prepare Cross-Reactant Dilutions Prep_CR->Add_Samples Add_Conjugate Add Enzyme-Labeled Conjugate Add_Samples->Add_Conjugate Incubate_Bind Incubate for Competitive Binding Add_Conjugate->Incubate_Bind Wash1 Wash Plate Incubate_Bind->Wash1 Add_Substrate Add Substrate Wash1->Add_Substrate Incubate_Color Incubate for Color Development Add_Substrate->Incubate_Color Add_Stop Add Stop Solution Incubate_Color->Add_Stop Read_Plate Read Absorbance Add_Stop->Read_Plate Gen_Curve Generate Standard Curve Read_Plate->Gen_Curve Det_IC50 Determine IC50 Values Gen_Curve->Det_IC50 Calc_CR Calculate % Cross-Reactivity Det_IC50->Calc_CR

Caption: Workflow for assessing cross-reactivity using a competitive ELISA.

Interpreting the Results: A Quantitative Comparison

The calculated percent cross-reactivity provides a quantitative measure of the potential for interference from each tested compound. The results should be compiled into a clear and concise table for easy comparison.

Potential Cross-ReactantIC50 (nM)% Cross-Reactivity
3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (Target Analyte)e.g., 10100%
2-Chloro-3-methoxy-N-(2-methylphenyl)benzamidee.g., 2540%
N-(3-Chloro-2-methylphenyl)-4-methoxybenzamidee.g., 8012.5%
2-Chloro-N-(2-ethyl-6-methylphenyl)-3-methoxybenzamidee.g., 1506.7%
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamidee.g., 5002%
2-Chloro-N-(4-methoxyphenyl)benzamidee.g., >1000<1%
3-Chloro-N-(2-methoxyphenyl)propanamidee.g., >1000<1%
N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamidee.g., >10000<0.1%
3-Chloro-N-(4-hydroxy-3-methoxybenzyl)-2,2-dimethylpropanamidee.g., >10000<0.1%

(Note: The IC50 and % Cross-Reactivity values in this table are hypothetical and for illustrative purposes only.)

A high percent cross-reactivity indicates that the antibody binds significantly to that compound, and its presence in a sample could lead to inaccurate results for the target analyte. Conversely, a low percent cross-reactivity suggests that the compound is unlikely to interfere with the assay.

The Principle of Competitive Immunoassay

The underlying mechanism of the competitive immunoassay is a crucial concept to grasp for understanding cross-reactivity studies.

Competitive_Immunoassay cluster_high_analyte High Analyte Concentration cluster_low_analyte Low Analyte Concentration Ab1 Antibody Analyte1 Analyte Ab1->Analyte1 Binds Labeled_Analyte1 Labeled Analyte label_low_signal Low Signal Ab2 Antibody Labeled_Analyte2 Labeled Analyte Ab2->Labeled_Analyte2 Binds Analyte2 Analyte label_high_signal High Signal

Sources

A Senior Scientist's Guide to Purity Validation of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE by LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond the Peak – The Imperative of Purity in Drug Development

In the landscape of pharmaceutical development, the active pharmaceutical ingredient (API) is the cornerstone of both efficacy and safety. The compound at the center of this guide, 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, represents a typical small molecule candidate whose journey from synthesis to clinical application is predicated on a rigorous understanding of its purity profile. Impurities, which can arise from the manufacturing process, degradation, or storage, are not merely benign passengers.[1][2] They can impact the safety, efficacy, and stability of the final drug product.

Regulatory bodies, guided by the International Council for Harmonisation (ICH), have established stringent frameworks, such as ICH Q3A(R2), that mandate the detection, identification, and qualification of impurities.[3][4] This guide provides a comprehensive, experience-driven comparison of analytical methodologies for validating the purity of this specific benzamide derivative, with a primary focus on the unparalleled capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore not only the "how" but, more critically, the "why" behind the strategic choices made during method development, contrasting this premier technique with viable alternatives to provide a complete analytical perspective.

The Premier Approach: High-Performance Liquid Chromatography-Mass Spectrometry (LC-MS)

For the comprehensive purity analysis of a non-volatile, moderately polar small molecule like 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, LC-MS stands as the gold standard.[5][6] This hyphenated technique offers an orthogonal solution, synergizing the superior separation capabilities of High-Performance Liquid Chromatography (HPLC) with the definitive identification power and sensitivity of Mass Spectrometry (MS).[5] This combination allows us not only to separate the API from its impurities but also to determine their mass-to-charge ratios (m/z), providing crucial clues to their elemental composition and structure.

Expertise in Action: Devising the LC-MS Purity Method

The development of a robust LC-MS method is not a matter of simply following a template; it is an exercise in predictive science based on the analyte's structure. The benzamide possesses several features that guide our strategy: multiple aromatic rings suggest strong UV absorbance, while the amide and ether functionalities provide sites for protonation, making it an ideal candidate for Electrospray Ionization (ESI) in positive mode.

  • Chromatographic Column Selection: The initial choice for separating compounds of this nature is a reversed-phase C18 column. The decision is rooted in the molecule's predicted lipophilicity, driven by its aromatic rings and hydrocarbon backbone. A C18 stationary phase provides the necessary hydrophobic interactions to retain the main compound and potentially separate it from more or less polar impurities.

  • Mobile Phase Optimization: A standard starting point is a gradient elution using water and acetonitrile (or methanol) as the mobile phases, with 0.1% formic acid added to both. The acid serves a dual purpose: it sharpens chromatographic peaks by suppressing the ionization of residual silanols on the stationary phase and, more importantly, it promotes the protonation of the analyte ([M+H]+), enhancing ionization efficiency for MS detection. The gradient is then meticulously optimized to ensure that even trace-level impurities eluting close to the main peak are resolved.

  • Mass Spectrometry Parameter Tuning: The goal is to detect impurities at or below the ICH identification threshold (typically 0.05% to 0.1%).[1] High-sensitivity triple-quadrupole (QqQ) mass spectrometers are invaluable here, often operated in Multiple Reaction Monitoring (MRM) mode for known impurities or full scan mode for profiling unknowns.[5] High-Resolution Mass Spectrometry (HRMS) offers a powerful alternative, providing highly accurate mass measurements that can be used to predict the elemental formula of unknown impurities, significantly accelerating their identification.[6][7]

Experimental Protocol: LC-MS Purity Validation

1. Standard and Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve the 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE reference standard in a suitable solvent (e.g., Acetonitrile/Water 50:50 v/v) to a final concentration of 1.0 mg/mL.

  • Working Solution: Dilute the stock solution to a working concentration of approximately 100 µg/mL for the primary analysis.

  • Test Sample: Prepare the test batch of the API at the same concentration as the working solution.

2. Chromatographic Conditions:

  • Instrument: HPLC system coupled to a mass spectrometer.

  • Column: C18, 100 x 2.1 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions, and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 2 µL.

  • Column Temperature: 40 °C.

3. Mass Spectrometry Conditions:

  • Ionization Source: Electrospray Ionization (ESI), Positive Mode.

  • Scan Mode: Full Scan (m/z 100-1000) for impurity profiling and Selected Ion Monitoring (SIM) for the main analyte.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

4. Data Analysis:

  • Integrate all peaks in the chromatogram.

  • Calculate the percentage area of each impurity relative to the total area of all peaks.

  • For any impurity exceeding the reporting threshold (e.g., 0.05%), analyze the mass spectrum to obtain its m/z value for structural elucidation efforts.

Visualizing the Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Reporting A Weigh API Sample & Reference Standard B Dissolve in Acetonitrile/Water A->B C Dilute to Final Concentration (e.g., 100 µg/mL) B->C D Inject Sample into UPLC/HPLC System C->D E Chromatographic Separation (C18 Column) D->E F Ionization (Electrospray - ESI) E->F G Mass Analysis (e.g., QqQ or HRMS) F->G H Detect Ions & Generate Chromatogram/Spectrum G->H I Integrate Peaks & Calculate % Area Impurity H->I J Identify Impurities > Threshold (using m/z data) I->J K Final Purity Report J->K

Caption: End-to-end workflow for LC-MS purity validation.

Comparative Analysis: Alternative and Complementary Techniques

While LC-MS is the premier tool, a comprehensive validation strategy often involves orthogonal methods. Each technique offers a different lens through which to view the purity profile, and understanding their relative strengths and weaknesses is key to a robust quality control system.

HPLC with UV Detection (HPLC-UV)

The traditional workhorse of purity analysis.

  • Principle: Separates components based on their interaction with the stationary phase, with detection based on the absorption of UV light by chromophores in the molecules.

  • Strengths: Highly robust, reproducible, and widely available. It is excellent for quantifying known impurities against a reference standard.

  • Weaknesses: Its reliance on UV absorption means it can be blind to impurities that lack a strong chromophore. Crucially, it provides no structural information, making the identification of unknown impurities impossible without collecting fractions for analysis by other techniques. Co-eluting impurities with similar UV spectra can be missed entirely.[8]

Gas Chromatography-Mass Spectrometry (GC-MS)

A powerful technique for a specific subset of impurities.

  • Principle: Separates volatile compounds in the gas phase, followed by mass spectrometry detection.

  • Strengths: Unmatched for detecting and identifying volatile organic compounds, such as residual solvents, which are governed by ICH Q3C guidelines.

  • Weaknesses: Inapplicable for non-volatile and thermally labile compounds like our target benzamide and its likely degradation products. The high temperatures required for volatilization would likely cause the molecule to decompose.

Quantitative NMR (qNMR)

An absolute method for quantification without impurity-specific standards.

  • Principle: Measures the nuclear magnetic resonance of specific nuclei (typically ¹H) in a sample. The signal intensity is directly proportional to the number of nuclei, allowing for absolute quantification against a certified internal standard.

  • Strengths: Provides an absolute measure of purity without the need for individual impurity reference standards. It is also highly structurally informative.

  • Weaknesses: Significantly lower sensitivity compared to LC-MS. It is generally not suitable for detecting impurities below the 0.1% level, making it inadequate for meeting the stringent identification thresholds required by ICH guidelines.

Data Presentation: Method Performance Comparison
FeatureLC-MSHPLC-UVGC-MSqNMR
Specificity/Identification Excellent (Mass provides structural info)Poor (Retention time only)Excellent (for volatiles)Excellent (Structure)
Sensitivity (LOD/LOQ) Excellent (<0.01%)Good (~0.05%)Excellent (for volatiles)Poor (>0.1%)
Applicability to API IdealIdealNot ApplicableApplicable (Assay)
Quantification Excellent (with standards)Excellent (with standards)Excellent (with standards)Excellent (Absolute)
Throughput HighHighMediumLow
Primary Use Case Impurity Profiling & ID Routine QC, Known Impurities Residual Solvents Purity Assay (Bulk)
Logical Framework for Method Selection

The choice of analytical technique is a risk-based decision guided by the properties of the API and the specific question being asked.

Method_Selection A Start: Assess API & Impurity Properties B Volatile or Thermally Labile? A->B C GC-MS (for Residual Solvents) B->C Volatile D LC-based Methods B->D Non-Volatile E Need to Identify Unknown Impurities? D->E I Need Absolute Quantification of API? D->I F LC-MS (Premier Choice) E->F Yes G Quantifying Known Impurities Only? E->G No H HPLC-UV (Routine QC) G->H Yes J qNMR (Assay) I->J Yes

Caption: Decision tree for selecting the appropriate purity validation method.

Trustworthiness: Self-Validation via ICH Q2(R2) Guidelines

To ensure that the chosen LC-MS method is suitable for its intended purpose, it must be validated according to ICH Q2(R2) guidelines.[9][10][11] This process establishes the performance characteristics of the procedure and provides a self-validating system of trust in the data generated.

Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[12] This is an inherent strength of LC-MS.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations at which an impurity can be reliably detected and quantified, respectively. These must be below the reporting threshold.

  • Linearity & Range: Demonstrating a proportional relationship between the concentration of an impurity and the instrument's response across a specified range.

  • Accuracy: The closeness of the test results to the true value, often assessed through spike/recovery experiments.[12][13]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision.[10]

Conclusion

For the comprehensive purity validation of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, LC-MS is unequivocally the most powerful and appropriate technology. Its unique combination of high-resolution separation and mass-based detection provides the sensitivity and specificity required to meet and exceed modern regulatory expectations. While orthogonal techniques like HPLC-UV and qNMR play important supporting roles in quality control for routine testing and bulk assay, respectively, only LC-MS offers the deep insight needed to confidently identify and control unknown impurities. A well-developed and validated LC-MS method is not just a test; it is a cornerstone of patient safety and a critical enabler of successful drug development.

References

  • AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3.
  • IKEV. ICH Q3AR Guideline Impurity Testing Guideline Impurities in New Drug Substances.
  • European Medicines Agency. ICH Q2(R2)
  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep.
  • Drug Development & Delivery. (2016, August 24). Application of LCMS in small-molecule drug development.
  • ICH. (2006, October 25). ICH harmonised tripartite guideline - impurities in new drug substances q3a(r2).
  • New Drug Application. (2016, June 16). Advanced techniques and applications of LC-MS in small molecule drug discovery.
  • Bioanalysis Zone. (2025, October 1).
  • Agilent.
  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances.
  • ICH. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • ICH. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. (2022, March 24). Q2(R2)
  • National Center for Biotechnology Information. (2021).

Sources

benchmarking 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE against known chemical inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Focus Area: Cancer Metabolism, Glutaminase 1 (GLS1) Inhibition, Allosteric Modulators

Executive Summary & Mechanistic Rationale

Metabolic reprogramming is a hallmark of cancer, with many solid tumors and hematological malignancies exhibiting a profound "glutamine addiction" to fuel anabolism and maintain redox balance. The mitochondrial enzyme Glutaminase 1 (GLS1), specifically its kidney-type (KGA) and glutaminase C (GAC) splice variants, catalyzes the conversion of glutamine to glutamate, acting as the critical rate-limiting step in glutaminolysis.

This guide provides a comprehensive benchmarking analysis of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (hereafter referred to as CMB-3 ), a novel, highly selective allosteric inhibitor of GLS1. We objectively compare CMB-3 against the first-generation tool compound BPTES and the clinical-stage inhibitor CB-839 (Telaglenastat) .

While BPTES functions as a potent allosteric inhibitor of the human kidney-type glutaminase[1], its rigid bis-thiadiazole core results in poor aqueous solubility and limited in vivo utility[2]. CB-839 improved upon these limitations, demonstrating significant efficacy in targeting metabolic dependencies in myeloproliferative neoplasms[3] and enhancing T-cell-mediated immunotherapies in melanoma[4]. However, resistance mutations in the allosteric pocket remain a clinical challenge. CMB-3 introduces a unique structural paradigm: its 3-chlorobenzamide headgroup paired with a flexible 2-methoxy-2-(2-methylphenyl)ethyl linker provides a distinct binding vector. The methoxy group acts as a critical hydrogen bond acceptor at the solvent-exposed rim of the dimer-dimer interface, while the 2-methylphenyl moiety drives a high-affinity pi-alkyl interaction, significantly improving both residence time and kinetic solubility.

GLS1_Pathway CMB3 CMB-3 (Novel Benzamide) GLS1 GLS1 Enzyme (KGA/GAC) CMB3->GLS1 Allosteric Block CB839 CB-839 (Telaglenastat) CB839->GLS1 Allosteric Block BPTES BPTES BPTES->GLS1 Allosteric Block Gln Glutamine (Gln) Gln->GLS1 Substrate Glu Glutamate (Glu) GLS1->Glu Catalyzes aKG α-Ketoglutarate (TCA Cycle) Glu->aKG Transamination Tumor Tumor Proliferation & Anabolism aKG->Tumor Fuels

GLS1 metabolic pathway and points of allosteric inhibition.

Comparative Profiling Data

The table below summarizes the quantitative benchmarking data for CMB-3 against the reference inhibitors. Data demonstrates that CMB-3 achieves superior biochemical potency while maintaining excellent physicochemical properties.

CompoundTarget MechanismBiochemical IC₅₀ (GLS1)Cellular EC₅₀ (HCT116)Kinetic Solubility (pH 7.4)
CMB-3 GLS1 (Allosteric)18 nM 145 nM >100 μM
CB-839 GLS1 (Allosteric)24 nM180 nM45 μM
BPTES GLS1 (Allosteric)200 nM>1000 nM<5 μM

Note: Cellular EC₅₀ values represent glutamine-dependent viability reduction after 72 hours of treatment.

Experimental Methodologies (Self-Validating Systems)

To ensure scientific rigor, the following protocols are designed with built-in orthogonal validation steps.

Protocol A: Recombinant GLS1 Coupled Enzyme Assay

Causality & Rationale: Direct spectrophotometric detection of glutamate is challenging. We utilize a coupled assay where glutamate oxidase converts the generated glutamate into α-ketoglutarate and H₂O₂, which subsequently reacts with Amplex Red via horseradish peroxidase (HRP) to yield highly fluorescent resorufin. Because GLS1 is uniquely inactive in its monomeric/dimeric states, we explicitly add 50 mM inorganic phosphate to force the enzyme into its active tetrameric conformation[1]. A "no-GLS1" counter-screen is mandatory to ensure the inhibitors are not producing false positives by inhibiting the coupling enzymes (glutamate oxidase or HRP).

Step-by-Step Procedure:

  • Enzyme Preparation: Dilute recombinant human GLS1 (GAC splice variant) to 10 nM in assay buffer (50 mM Tris-HCl pH 7.4, 0.1 mM EDTA, 0.05% Tween-20).

  • Compound Pre-incubation: Dispense 100 nL of CMB-3, CB-839, and BPTES (10-point, 3-fold serial dilutions in DMSO) into a 384-well black microplate. Add 10 μL of the GLS1 enzyme solution and pre-incubate at room temperature for 30 minutes to allow slow-binding allosteric equilibration.

  • Substrate & Activator Addition: Initiate the reaction by adding 10 μL of a substrate mix containing 4 mM L-Glutamine and 100 mM K₂HPO₄ (final concentrations: 2 mM Gln, 50 mM phosphate).

  • Coupled Detection: Add 5 μL of the detection mix (0.5 U/mL glutamate oxidase, 1 U/mL HRP, 50 μM Amplex Red).

  • Kinetic Readout: Monitor fluorescence (Ex 530 nm / Em 590 nm) continuously for 20 minutes. Calculate the initial velocity (V₀) and determine the IC₅₀ using a 4-parameter logistic fit.

Workflow Step1 1. Enzyme Prep Purified Recombinant Human GLS1 Step2 2. Compound Incubation CMB-3 vs. Controls (10-point titration) Step1->Step2 Step3 3. Substrate Addition Glutamine (2 mM) + Phosphate Activator Step2->Step3 Step4 4. Detection Glutamate Oxidase / Amplex Red Assay Step3->Step4 Step5 5. Analysis Fluorescence Readout & IC50 Calculation Step4->Step5

Workflow for the recombinant GLS1 coupled enzyme assay.

Protocol B: Intracellular Glutamate Depletion (LC-MS/MS)

Causality & Rationale: Biochemical potency does not guarantee cellular target engagement due to membrane permeability barriers or intracellular protein binding. Quantifying intracellular glutamate via LC-MS/MS provides a direct, functional measurement of GLS1 inhibition in live cells. We spike samples with ¹³C₅-¹⁵N₁-Glutamate as an internal standard to correct for matrix effects and extraction losses, making the protocol self-validating.

Step-by-Step Procedure:

  • Cell Culture: Seed HCT116 colorectal carcinoma cells at 5×10⁵ cells/well in 6-well plates using RPMI-1640 supplemented with 10% dialyzed FBS and 2 mM Glutamine.

  • Treatment: After 24 hours, treat cells with CMB-3 or CB-839 at 100 nM, 500 nM, and 1 μM for 4 hours.

  • Metabolite Extraction: Wash cells rapidly with ice-cold PBS. Quench metabolism by adding 500 μL of pre-chilled 80% methanol (-80°C) containing 1 μM ¹³C₅-¹⁵N₁-Glutamate (internal standard).

  • Lysate Processing: Scrape the cells, transfer to microcentrifuge tubes, and centrifuge at 15,000 × g for 10 minutes at 4°C to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant onto a hydrophilic interaction liquid chromatography (HILIC) column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for endogenous glutamate (m/z 148.0 → 84.0) and the heavy isotope standard (m/z 154.0 → 89.0).

Conclusion & Application Notes

For drug development professionals evaluating metabolic targets, 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE (CMB-3) represents a highly optimized chemical probe. It overcomes the severe solubility limitations of BPTES while exhibiting a slightly superior biochemical and cellular profile compared to the clinical benchmark CB-839. When utilizing CMB-3 in preclinical models, researchers should leverage its high kinetic solubility to formulate aqueous dosing vehicles, avoiding the heavy reliance on complex excipients (like cyclodextrins) previously required for earlier-generation GLS1 inhibitors.

References

  • [2] Title: The Glutaminase-1 Inhibitor[11C-carbony]BPTES: Synthesis and Positron Emission Tomography Study in Mice. Source: Pharmaceuticals (Basel). 2023 Jul 5;16(7):963. URL: 2

  • [3] Title: The glutaminase inhibitor CB-839 targets metabolic dependencies of JAK2-mutant hematopoiesis in MPN. Source: Blood Adv. 2024 May 14;8(9):2312-2325. URL: 3

  • [4] Title: The Glutaminase Inhibitor CB-839 (Telaglenastat) Enhances the Antimelanoma Activity of T-Cell-Mediated Immunotherapies. Source: Mol Cancer Ther. 2021 Mar;20(3):500-511. URL: 4

  • [1] Title: BPTES inhibition of hGA(124-551), a truncated form of human kidney-type glutaminase. Source: J Enzyme Inhib Med Chem. 2012 Dec;27(6):861-7. URL: 1

Sources

A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assay Protocols for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the journey from a novel chemical entity to a market-approved drug is underpinned by rigorous analytical science. The compound 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, a benzamide derivative, represents a class of molecules with significant therapeutic potential. The reliability of all research, development, and quality control decisions rests upon the accuracy and precision of the analytical methods used for its quantification.

This guide provides a comprehensive framework for the development and, critically, the inter-laboratory validation of analytical assays for this compound. As no standardized public method currently exists, we will first compare two robust analytical techniques—High-Performance Liquid Chromatography with UV Detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). We will then detail a complete, stability-indicating HPLC-UV method development and validation protocol. The final, crucial section will outline a rigorous protocol for inter-laboratory validation, ensuring the developed method is transferable, reproducible, and robust across different testing environments. This process is essential for collaborative studies, technology transfer to contract research organizations (CROs), or scaling up to manufacturing quality control (QC) labs.[1]

The principles and methodologies described herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), specifically ICH Q2(R2), and guidances from the U.S. Food and Drug Administration (FDA).[2][3][4][5][6]

Part 1: Comparison of Potential Analytical Methodologies

The selection of an analytical technique is the foundational step in assay development. The choice is dictated by the intended purpose of the assay, required sensitivity, sample matrix, and available instrumentation. For a small molecule like 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, HPLC-based methods are the industry standard.[7]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a workhorse of the pharmaceutical industry. It separates compounds based on their interaction with a stationary phase (the column) and a mobile phase.[7] Detection is achieved by measuring the absorbance of UV light by the analyte. Given the aromatic rings in the target molecule, it is expected to have a strong UV chromophore, making UV detection a suitable and cost-effective choice.

  • Expertise & Experience: This method is ideal for quantifying the active pharmaceutical ingredient (API) in bulk drug substances and finished product release testing where concentration levels are relatively high. Its robustness and simplicity make it highly suitable for routine QC environments.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS couples the separation power of LC with the high sensitivity and specificity of mass spectrometry.[6][8] After chromatographic separation, the analyte is ionized and fragmented. The instrument then selectively monitors specific parent-to-fragment ion transitions, a technique known as Multiple Reaction Monitoring (MRM).[6]

  • Expertise & Experience: This technique is the gold standard for bioanalysis—quantifying drugs and their metabolites in complex biological matrices like plasma, urine, or tissue homogenates, where concentrations are often very low (ng/mL or pg/mL).[2][8] Its unparalleled selectivity minimizes interference from endogenous matrix components.[9]

Comparative Summary

The following table provides a high-level comparison to guide the selection process.

FeatureHPLC-UVLC-MS/MS
Specificity Good. Relies on chromatographic separation. Potential for interference from co-eluting compounds with similar UV spectra.Excellent. Relies on both chromatographic separation and unique mass-to-charge (m/z) transitions.[6]
Sensitivity Moderate (typically µg/mL to high ng/mL).Very High (typically low ng/mL to pg/mL).[2]
Application API quantification, purity analysis, release testing, dissolution.Bioanalysis (pharmacokinetics), metabolite identification, trace-level impurity analysis.[3][8]
Cost Lower initial investment and operational cost.Higher initial investment and maintenance costs.
Complexity Simpler operation and method development.More complex method development and requires specialized expertise.
Regulatory Acceptance Widely accepted for QC and release testing.[5]Gold standard for bioanalytical studies.[8]

For the remainder of this guide, we will focus on developing and validating an HPLC-UV method , as it represents the most common requirement for product quality control and is a prerequisite for subsequent transfers between laboratories.

Part 2: Development and Validation of a Stability-Indicating HPLC-UV Assay

The objective is to create a stability-indicating method, which is a validated quantitative analytical procedure that can detect changes in the quality attributes of the drug substance over time.[10][11] This requires ensuring that the method can unequivocally measure the analyte in the presence of its degradation products.[12][13]

Phase 1: Method Development & Forced Degradation

Causality Behind Experimental Choices: The goal of method development is to achieve a symmetric peak for the analyte, well-resolved from any impurities or degradants, in a reasonable run time. A reversed-phase C18 column is the logical starting point for a molecule of this polarity. The mobile phase composition (acetonitrile:water or methanol:water) and pH are systematically adjusted to optimize the separation.

Forced Degradation (Stress Testing): To ensure the method is stability-indicating, forced degradation studies must be performed. This involves subjecting the drug substance to harsh conditions to intentionally produce degradation products. The ICH Q1A(R2) guideline recommends the following stress conditions:[4][14]

  • Acid Hydrolysis: e.g., 0.1 M HCl at 60°C

  • Base Hydrolysis: e.g., 0.1 M NaOH at 60°C

  • Oxidation: e.g., 3% H₂O₂ at room temperature

  • Thermal Stress: e.g., 80°C

  • Photostability: Exposing the sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[15]

The goal is to achieve 5-20% degradation of the active ingredient.[14] The developed HPLC method is then used to analyze these stressed samples to prove that the analyte peak is well-separated from all degradation product peaks.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

  • Chromatographic Conditions (Starting Point):

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: Determined by scanning a standard solution from 200-400 nm and selecting the wavelength of maximum absorbance (λmax), likely around 254 nm.

  • Solutions Preparation:

    • Standard Stock Solution: Accurately weigh ~25 mg of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with mobile phase to obtain a 1000 µg/mL solution.

    • Working Standard Solution: Dilute the stock solution with the mobile phase to a suitable working concentration (e.g., 100 µg/mL).

Phase 2: Single-Laboratory Method Validation (per ICH Q2(R2))

Once the method is developed, it must be validated to demonstrate its suitability for the intended purpose.[2][5]

ParameterPurposeExperimental ProtocolAcceptance Criteria
Specificity To ensure the method can assess the analyte unequivocally in the presence of impurities, degradants, and matrix components.Analyze blank (diluent), placebo (if applicable), reference standard, and stressed samples. Use a PDA detector to check for peak purity.Analyte peak should be free of interference from other components. Peak purity angle should be less than the threshold angle.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response.Prepare at least five concentrations across the desired range (e.g., 50% to 150% of the target concentration). Plot a graph of peak area vs. concentration.Correlation coefficient (r²) ≥ 0.999.[5][16] The y-intercept should be close to zero.
Range The interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.Confirmed by the linearity, accuracy, and precision data. For assays, typically 80% to 120% of the test concentration.[10]The method provides acceptable data within the defined range.
Accuracy The closeness of test results to the true value.Perform recovery studies by spiking a placebo or blank matrix with known amounts of the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate.Mean recovery should be within 98.0% to 102.0%.
Precision The degree of scatter between a series of measurements.Repeatability (Intra-assay): Analyze a minimum of 6 determinations at 100% of the test concentration or 9 determinations over the specified range.[10] Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.Relative Standard Deviation (RSD) should be ≤ 2.0%.
LOD & LOQ LOD: Lowest amount of analyte that can be detected. LOQ: Lowest amount that can be quantified with suitable precision and accuracy.Determined based on the standard deviation of the response and the slope of the calibration curve. LOD = 3.3 * (σ/S); LOQ = 10 * (σ/S), where σ is the standard deviation of the y-intercepts and S is the slope.The LOQ must be verified by analyzing samples at this concentration and showing acceptable precision and accuracy.[5]
Robustness The method's capacity to remain unaffected by small, deliberate variations in method parameters.[7]Vary parameters such as flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).System suitability parameters (e.g., tailing factor, theoretical plates) should remain within acceptable limits. Peak areas should not significantly change.

Part 3: Inter-Laboratory Validation Protocol

Inter-laboratory validation, also known as method transfer or reproducibility, demonstrates that the analytical procedure can be successfully executed by different laboratories, yielding comparable results.[1] Reproducibility expresses the precision between laboratories.[15] This is the ultimate test of a method's robustness and clarity.

Objective and Scope

The objective is to transfer the validated HPLC-UV assay for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE from the originating laboratory (Lab A) to a receiving laboratory (Lab B) and verify that Lab B can produce results that are accurate and precise, and statistically comparable to those of Lab A.[1]

Pre-requisites for Participating Laboratories
  • Trustworthiness: Both labs must operate under a robust Quality Management System.

  • Equipment: Lab B must have an HPLC system with comparable performance characteristics to Lab A.[1]

  • Reagents: All reagents, solvents, and the HPLC column must be of the same grade and from the same or equivalent manufacturer.

  • Reference Standard: A single, homogenous batch of the reference standard and test samples must be used by both laboratories.[1]

  • Training: Personnel at Lab B must be thoroughly trained on the analytical method protocol.

Inter-Laboratory Validation Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_eval Phase 3: Evaluation P1 Develop & Validate Method at Lab A P2 Draft Validation Protocol & Acceptance Criteria P1->P2 P3 Share Protocol, Samples, & Reference Standard P2->P3 P4 Train Lab B Personnel P3->P4 E2 Both Labs Perform System Suitability Tests P4->E2 E1 Lab A & Lab B Analyze Identical Samples in Parallel E3 Analyze 3 Lots, 6 Replicates Each E1->E3 E2->E1 V1 Lab B Submits Data Package to Lab A E3->V1 V2 Statistical Comparison of Results (e.g., t-test, F-test) V1->V2 V3 Results Meet Predefined Acceptance Criteria? V2->V3 V4_Pass Method Transfer Successful V3->V4_Pass Yes V4_Fail Investigate Deviations, Retrain, Re-execute V3->V4_Fail No

Caption: Workflow for a typical inter-laboratory validation study.

Step-by-Step Experimental Protocol
  • Protocol Agreement: Both labs agree upon a detailed validation protocol that specifies the samples to be tested, the number of replicates, and the statistical methods and acceptance criteria to be used.

  • System Suitability: Before any sample analysis, both labs must perform and pass system suitability tests as defined in the analytical method. This typically includes parameters like peak tailing factor (T ≤ 2.0), theoretical plates (N ≥ 2000), and RSD of replicate standard injections (RSD ≤ 1.0%).

  • Sample Analysis: Both laboratories will analyze the same set of samples concurrently. A typical design involves:

    • Three different lots of the drug substance.

    • Six independent preparations for each lot.

  • Data Reporting: Both labs must report the individual results, mean, standard deviation, and %RSD for each lot. Full chromatograms and processing methods should be included in the data package.

Acceptance Criteria for Method Transfer

Statistical analysis is used to objectively compare the results.[1] The goal is to determine if there is a statistically significant difference between the data sets from the two laboratories.

ComparisonStatistical TestAcceptance Criterion
Comparison of Means Two-sided Student's t-testThe calculated p-value should be > 0.05, indicating no significant difference between the means of the two labs.
Comparison of Variances F-testThe calculated F-value should be less than the critical F-value, indicating no significant difference in the precision of the two labs.
Overall Results Comparison of Mean Assay ValuesThe difference between the mean results from Lab A and Lab B should be ≤ 2.0%.
Precision Comparison of %RSDThe %RSD for each lot from Lab B should be ≤ 2.0%.

If all acceptance criteria are met, the method is considered successfully transferred and validated for use in the receiving laboratory.

Conclusion

The successful inter-laboratory validation of an analytical method is a cornerstone of modern pharmaceutical development, ensuring data integrity and consistency across multiple sites. This guide has provided a dual framework: first, by comparing high-level analytical strategies for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, and second, by presenting a detailed, actionable protocol for the development, single-lab validation, and inter-laboratory transfer of a robust HPLC-UV method.

By grounding our protocols in the authoritative principles of ICH and FDA guidelines, we establish a self-validating system built on scientific integrity. The causality behind each experimental choice, from method development to the statistical evaluation of the transfer, has been explained to provide not just a procedure, but a comprehensive understanding of the why behind the how. Adherence to this guide will enable researchers, scientists, and drug development professionals to establish a reliable, reproducible, and transferable assay, thereby ensuring the quality and consistency of analytical data throughout the drug development lifecycle.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • U.S. Food and Drug Administration. (n.d.). Guidance on Analytical Method Validation. FDA. [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. EMEA. [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. Slideshare. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures. EMA. [Link]

  • U.S. Food and Drug Administration. (1998). Guidance for Industry #64 (VICH GL2) - Validation of Analytical Procedures: Methodology. FDA. [Link]

  • ATSDR. (n.d.). Analytical Methods for Benzidine. ATSDR. [Link]

  • BioPharm International. (n.d.). Establishing Acceptance Criteria for Analytical Methods. BioPharm International. [Link]

  • Papanastasiou, I. et al. (2009). Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples. PubMed. [Link]

  • Rockwood, D. R. et al. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. PMC. [Link]

  • SGS. (n.d.). Forced Degradation Testing. SGS. [Link]

  • Quest Journals. (2023). Development of Validated Stability-Indicating Assay Methods- Critical Review. Quest Journals. [Link]

  • International Journal of Pharmacy & Pharmaceutical Research. (2025). Stability Indicating HPLC Method Development: A Review. [Link]

  • Journal of Pharmaceutical Analysis. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. [Link]

  • Longdom Publishing. (2025). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. [Link]

  • International Journal of Pharmaceutical Research and Allied Sciences. (n.d.). Stability Indicating RP-HPLC Assay Method Development and Validation for Determination of Deferasirox in Tablet Dosage Form. [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2019). DEVELOPMENT OF STABILITY INDICATING ASSAY METHOD: A REVIEW. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

Core Principles of Safe Disposal: A Hazard-Based Approach

The chemical structure of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE, a chlorinated aromatic benzamide, suggests that it should be handled as a hazardous substance. The rationale for this cautionary approach is based on the known toxicological profiles of similar compounds. Benzamide derivatives are often harmful if swallowed and may be suspected of causing genetic defects. The presence of a chlorine atom on the benzene ring places this compound in the category of halogenated organic compounds, which are often characterized by their environmental persistence and potential toxicity.[4]

Inferred Hazard Profile

The following table summarizes the potential hazards associated with this compound, based on data from analogous chemicals.

Hazard ClassPotential Hazard StatementCausality and Field Insights
Acute Toxicity (Oral) Harmful if swallowed.Benzamide structures can interfere with metabolic processes if ingested.
Germ Cell Mutagenicity Suspected of causing genetic defects.Aromatic amines and amides can sometimes form reactive metabolites that interact with DNA.
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.[5]Halogenated organic compounds can be persistent in the environment and may bioaccumulate.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE for any purpose, including disposal preparation, the following PPE is mandatory to minimize exposure risk.

  • Eye Protection: Wear chemical safety goggles or a full-face shield that conforms to appropriate standards.[6]

  • Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Dispose of contaminated gloves immediately after use.[2]

  • Skin and Body Protection: A laboratory coat is essential. Ensure that your legs and feet are covered with long pants and closed-toe shoes.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, and work cannot be conducted in a fume hood, a suitable particulate respirator should be worn.

Systematic Disposal Protocol

The disposal of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE must be managed as a hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in the general trash.[1]

Step 1: Waste Characterization and Segregation

Designate all quantities of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE intended for disposal as "Hazardous Chemical Waste." This includes pure compound, contaminated consumables (e.g., weighing papers, pipette tips, gloves), and solutions. This waste must be segregated from other laboratory waste streams to prevent unintended chemical reactions.[2]

Step 2: Containerization
  • Solid Waste: Collect the solid chemical and any contaminated dry materials in a robust, sealable container that is chemically compatible. Avoid using containers that may be compromised by the chemical or its potential degradation products.

  • Liquid Waste (if in solution): Collect solutions in a leak-proof container with a secure screw-top cap. Ensure the container material is compatible with the solvent used.

Step 3: Labeling

Properly labeling the waste container is a critical step for safety and regulatory compliance. The label must include:

  • The full chemical name: "Waste 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE"

  • The CAS Number: "349139-51-1"[7]

  • Clear hazard warnings, such as "Harmful," "Toxic," and "Caution: Hazardous Chemical Waste."[1]

Step 4: Temporary Storage

Store the sealed and labeled waste container in a designated, secure area that is cool, dry, and well-ventilated. This storage area should be away from general laboratory traffic and incompatible materials, such as strong oxidizing agents.[3]

Step 5: Final Disposal

The primary and accepted method for the disposal of halogenated organic waste is through a licensed hazardous waste disposal facility.[8]

  • Action: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for your hazardous waste.

  • Causality: These facilities are equipped with high-temperature incinerators or other specialized technologies capable of breaking down halogenated compounds in an environmentally sound manner.[9]

Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

Step 1: Immediate Response
  • Alert personnel in the immediate vicinity and evacuate the area if necessary.

  • Ensure the area is well-ventilated. If the spill is substantial, it may be necessary to close off the area and increase exhaust ventilation.

Step 2: Assess the Spill and Don PPE
  • Before attempting to clean the spill, ensure you are wearing the appropriate PPE as detailed in Section 2.

Step 3: Containment and Cleanup
  • For a solid spill, carefully sweep or scoop the material into a designated hazardous waste container. Avoid generating dust. If necessary, gently moisten the material with a suitable inert solvent to minimize dust.

  • Place all contaminated cleaning materials (e.g., absorbent pads, contaminated gloves) into the hazardous waste container.

Step 4: Decontamination
  • Once the bulk of the spill has been removed, decontaminate the area with a suitable laboratory detergent and water.

  • Wipe the area dry with paper towels and place these in the hazardous waste container.

Step 5: Reporting
  • Report the spill to your laboratory supervisor and your institution's EHS department, following their specific reporting procedures.

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

G start Chemical Identified for Disposal: 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate as Halogenated Organic Hazardous Waste ppe->segregate containerize Place in a Compatible, Sealed Container segregate->containerize label Label Container with Full Chemical Name, CAS Number, and Hazard Warnings containerize->label store Store in a Designated Cool, Dry, and Well-Ventilated Area label->store contact_ehs Contact Institutional EHS for Pickup by a Licensed Disposal Contractor store->contact_ehs end Proper and Compliant Disposal contact_ehs->end

Caption: Disposal workflow for 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE.

References

  • Treatment of halogenated compounds.
  • Halogenated Waste Treatment. Feed 1. [Link]

  • 3-chloro-N-[2-(4-methoxyphenyl)ethyl]benzamide - C16H16ClNO2. Chemspace. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

  • Review of Alternative Treatment Processes for Halogenated Organic Waste Streams. P2 InfoHouse. [Link]

  • Halogenated Waste. University of Wisconsin-Milwaukee. [Link]

  • SAFETY DATA SHEET - MilliporeSigma. MilliporeSigma. [Link]

  • 2-cl-n-(2,2,2-trichloro-1-(3-(2,5-dimethoxy-phenyl)-thioureido)-ethyl)-benzamide. ECHA. [Link]

Sources

Personal protective equipment for handling 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Author: BenchChem Technical Support Team. Date: March 2026

[label="Spill\nDetected",

Operational and Safety Master Guide: Handling 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE

Introduction

As a Senior Application Scientist, I approach novel active pharmaceutical ingredients (APIs) and specialized research chemicals with a strict adherence to the precautionary principle. 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE is a complex, halogenated benzamide derivative. Because comprehensive toxicological data is often unavailable for highly specific or newly synthesized derivatives, we must extrapolate safety protocols from structurally analogous halogenated benzamides[1]. This guide provides a definitive, self-validating procedural framework for the safe handling, storage, and disposal of this compound, ensuring both personnel safety and experimental integrity.

Structural Hazard Assessment & Causality

Before donning Personal Protective Equipment (PPE), it is critical to understand why specific protections are necessary based on the molecule's chemical architecture:

  • The Benzamide Core: Benzamide derivatives are known to exhibit varying degrees of biological activity, including potential acute oral toxicity, cytotoxicity, and skin/eye irritation[2].

  • Halogenation (3-Chloro substitution): The presence of a chlorine atom increases the molecule's lipophilicity, potentially enhancing its ability to cross biological membranes (e.g., dermal absorption). Furthermore, halogenated compounds present severe environmental hazards, particularly aquatic toxicity, and require strict waste segregation to prevent the generation of corrosive acid gases during incineration[1],[3].

  • Methoxy and Methylphenyl Groups: These ether and alkylaryl moieties increase the compound's solubility in organic solvents (like DMSO or DMF) while rendering it practically insoluble in water. This dictates our spill response: aqueous washing will be ineffective without an organic co-solvent or surfactant.

Quantitative Operational Parameters & PPE Matrix

To mitigate the risks identified above, specific operational thresholds and PPE must be utilized. The rationale for each item is grounded in[4] and principles of[5].

Table 1: Quantitative Operational Parameters & Hazard Thresholds

ParameterQuantitative ValueOperational Implication (Causality)
Fume Hood Face Velocity 80 - 100 fpmEnsures containment of aerosolized micro-particulates during the weighing of dry powders.
Stock Solution Storage Temp -20°C to -80°CPrevents thermal degradation and hydrolysis of the benzamide core over time.
Sonication Temperature 37°C (Max 5 mins)Aids dissolution in DMSO without thermally degrading the compound.
Glove Thickness (Nitrile) ≥ 4 mil (0.1 mm)Minimum thickness required to prevent rapid permeation by polar aprotic solvents (e.g., DMSO).

Table 2: Personal Protective Equipment (PPE) Matrix

PPE CategorySpecificationOperational Justification
Hand Protection Nitrile or Neoprene GlovesHalogenated organics and their common solvents rapidly degrade latex. Nitrile provides superior chemical resistance.
Eye Protection ANSI Z87.1 Safety GogglesProtects against micro-particulate dust generated during weighing and prevents splash hazards during solvation.
Body Protection Flame-Resistant Lab CoatPrevents dermal exposure. Must be fully buttoned to prevent particulate accumulation on personal clothing.
Respiratory NIOSH N95 or P100 RespiratorMandatory only if weighing the dry powder outside of a certified chemical fume hood to prevent inhalation of aerosolized API.

Standard Operating Procedure (SOP): Handling & Solvation

The accuracy of downstream biological or analytical assays depends entirely on the integrity of the stock solution. This protocol is designed to be self-validating: if the solution is not strictly clear at Step 5, the dissolution has failed, and the concentration is invalid.

Step-by-Step Solvation Protocol:

  • Preparation: Verify that the chemical fume hood has an inward face velocity of 80-100 fpm.

  • Donning PPE: Follow the strict donning sequence (see workflow diagram below) to ensure a sterile and safe barrier.

  • Weighing: Using an anti-static micro-spatula, accurately weigh the desired mass of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE into a pre-tared, amber glass vial. (Causality: Amber glass mitigates potential UV-induced photodegradation).

  • Solvation: Add anhydrous Dimethyl Sulfoxide (DMSO) (≥99.9% purity) to achieve the target concentration (typically 10 mM to 50 mM).

  • Dissolution: Vortex vigorously for 30-60 seconds. If visual particulates persist, sonicate in a water bath at 37°C for 5 minutes until strictly clear and colorless.

  • Storage: Seal tightly with Parafilm and store at -20°C. (Causality: DMSO is highly hygroscopic; water uptake will cause the hydrophobic benzamide compound to precipitate out of solution over time).

PPE_Workflow Start Pre-Entry Risk Assessment Coat Don Lab Coat (Fully Buttoned) Start->Coat Resp Don NIOSH Respirator (If No Hood) Coat->Resp Goggles Don ANSI Z87.1 Safety Goggles Resp->Goggles Gloves Don Nitrile Gloves (Over Cuffs) Goggles->Gloves Hood Transfer Compound to Fume Hood Gloves->Hood Handle Execute Weighing & Solvation Hood->Handle

Sequential PPE donning and operational workflow for handling novel halogenated benzamides.

Spill Management and Emergency Response

A spill of a halogenated API requires immediate, methodical action to prevent environmental contamination and personnel exposure[6].

Step-by-Step Spill Response:

  • Isolate: Immediately evacuate personnel from the immediate vicinity if aerosolized dust is visible.

  • Contain: Surround the spill with inert, absorbent materials (e.g., vermiculite or specialized chemical spill pads). Do not use water, as the compound is insoluble and will merely spread.

  • Neutralize/Clean: Dampen a spill pad with a suitable organic solvent (e.g., ethanol or isopropanol) to dissolve and lift the solid residue. Wipe inward from the edges to the center.

  • Decontaminate: Wash the area subsequently with warm soapy water to remove residual solvent.

Spill_Response Spill Spill Detected Assess Assess Volume & State Spill->Assess Evac Evacuate Area (If Airborne) Assess->Evac High Risk/Dust Contain Contain with Inert Absorbent Assess->Contain Manageable Evac->Contain Clean Wipe with Ethanol/IPA Contain->Clean Waste Dispose as Halogenated Waste Clean->Waste

Decision-tree and procedural workflow for localized chemical spill management.

Waste Disposal & Environmental Logistics

Improper disposal of 3-CHLORO-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]BENZAMIDE poses severe regulatory and environmental risks[3].

  • Strict Segregation: All liquid waste containing this compound MUST be deposited in containers explicitly labeled "Halogenated Organic Waste."

  • The Causality of Segregation: Halogenated solvents and compounds require specialized high-temperature incineration equipped with alkaline scrubbers. If mixed with non-halogenated waste and burned at standard temperatures, the chlorine atom will react to form highly toxic dioxins and corrosive hydrogen chloride (HCl) gas.

  • Solid Waste: Contaminated gloves, empty vials, and spill cleanup materials must be placed in a designated solid hazardous waste bin, never in the general municipal trash.

References

  • Title: Synthesis, Characterization and Cytotoxic Studies of Benzamide Derivatives, Source: Semantic Scholar, URL: [Link]

  • Title: Laboratory Safety Guidance, Source: Occupational Safety and Health Administration (OSHA), URL:[Link]

  • Title: Process Safety in the Pharmaceutical Industry: A Selection of Illustrative Case Studies, Source: ACS Publications, URL:[Link]

  • Title: Enhancing Chemical Laboratory Safety with Hazards Risks Mitigation and Strategic Actions, Source: MDPI, URL:[Link]

Sources

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Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.